molecular formula C11H21N3O4 B1392951 Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate CAS No. 1208081-80-4

Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate

Cat. No.: B1392951
CAS No.: 1208081-80-4
M. Wt: 259.3 g/mol
InChI Key: FNECNVHKRNKUKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-Carbamimidoylpiperidine-4-carboxylate Acetate is a high-purity chemical compound offered for research and development purposes. This molecule features a piperidine ring—a privileged scaffold in medicinal chemistry—substituted with both an ethyl carboxylate and a carbamimidoyl group. Piperidine derivatives are extensively utilized in pharmaceutical research and organic synthesis . The presence of multiple functional groups makes this compound a versatile building block (synthon) for constructing more complex molecules. It is particularly valuable in the synthesis of novel compounds for screening and development. The acetate salt form typically enhances solubility and stability for handling and storage. This product is intended for use in a controlled laboratory environment by qualified researchers. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers are advised to consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

acetic acid;ethyl 1-carbamimidoylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2.C2H4O2/c1-2-14-8(13)7-3-5-12(6-4-7)9(10)11;1-2(3)4/h7H,2-6H2,1H3,(H3,10,11);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNECNVHKRNKUKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=N)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208081-80-4
Record name 4-Piperidinecarboxylic acid, 1-(aminoiminomethyl)-, ethyl ester, acetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208081-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate (CAS 1208081-80-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate, registered under CAS number 1208081-80-4, is a heterocyclic compound featuring a piperidine core, an ethyl carboxylate group, and a guanidinium moiety formed as an acetate salt. The guanidinium group, a protonated form of guanidine, is a highly basic and polar functional group found in numerous biologically active molecules and pharmaceuticals. Its ability to form strong hydrogen bonds and interact with biological targets makes it a valuable pharmacophore in drug design. The piperidine ring is also a common scaffold in medicinal chemistry, providing a rigid framework for orienting functional groups. This technical guide provides a comprehensive overview of the known properties, a plausible synthetic approach, and potential applications of this compound, synthesized from available chemical literature and supplier information.

Chemical and Physical Properties

Detailed experimental data for Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate is not extensively available in public literature. However, its fundamental properties can be derived from supplier information and analysis of its constituent functional groups.

PropertyValueSource
CAS Number 1208081-80-4[1]
Molecular Formula C₁₁H₂₁N₃O₄[1]
Molecular Weight 259.30 g/mol [1]
Appearance Likely a white to off-white crystalline solid, typical for organic salts.Inferred from guanidine acetate properties[2][3]
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol, due to the presence of the polar guanidinium acetate group.Inferred from guanidine acetate properties[2][4]
Melting Point Likely a relatively high melting point with decomposition, characteristic of organic salts. For comparison, guanidine acetate melts at 226-230 °C.Inferred from guanidine acetate properties[2][3]
pKa The guanidinium group is strongly basic with a pKa around 13.6, meaning it will be protonated at physiological pH.

Chemical Structure:

Caption: Chemical structure of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate.

Proposed Synthesis Pathway

While a specific patented synthesis for Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate is not readily found in the literature, a plausible and efficient synthesis can be proposed based on established methods for guanidine formation. The most common and direct method involves the guanylation of a primary or secondary amine.

The logical precursor for this synthesis is Ethyl 4-aminopiperidine-1-carboxylate . The synthesis would proceed in two conceptual steps:

  • Guanylation: Reaction of Ethyl 4-aminopiperidine-1-carboxylate with a guanylating agent.

  • Salt Formation: Neutralization with acetic acid to yield the final acetate salt.

A common and industrially scalable method for guanylation is the reaction of an amine with cyanamide.

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product A Ethyl 4-aminopiperidine-1-carboxylate D Ethyl 1-carbamimidoylpiperidine-4-carboxylate (Free Base) A->D Guanylation B Cyanamide (H2NCN) B->D C Acetic Acid (CH3COOH) E Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate C->E D->E Salt Formation

Caption: Proposed synthesis workflow.

Experimental Protocol (Hypothetical)

This protocol is a suggested starting point based on general procedures for the synthesis of guanidines from amines and cyanamide.[5][6][7] Optimization of reaction conditions (temperature, solvent, reaction time, and stoichiometry) would be necessary.

Step 1: Synthesis of Ethyl 1-carbamimidoylpiperidine-4-carboxylate (Free Base)

  • Reaction Setup: To a solution of Ethyl 4-aminopiperidine-1-carboxylate in a suitable solvent (e.g., water or a polar organic solvent), add an aqueous solution of cyanamide. The reaction can be catalyzed by the addition of a Lewis acid such as scandium(III) triflate to proceed under mild conditions.[5]

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography to yield the free base of Ethyl 1-carbamimidoylpiperidine-4-carboxylate.

Step 2: Formation of the Acetate Salt

  • Dissolution: Dissolve the purified free base in a minimal amount of a suitable solvent, such as ethanol or isopropanol.

  • Acidification: Add a stoichiometric amount of glacial acetic acid to the solution.

  • Crystallization and Isolation: The acetate salt is expected to precipitate out of the solution upon addition of the acid or by cooling. The resulting solid can be collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dried under vacuum to yield the final product, Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate.

Analytical Characterization

Comprehensive analytical data for this specific compound is not publicly available. However, based on its structure, the following analytical techniques would be appropriate for its characterization.

High-Performance Liquid Chromatography (HPLC):

Guanidine-containing compounds can be analyzed by HPLC. Due to the polar and basic nature of the guanidinium group, HILIC (Hydrophilic Interaction Liquid Chromatography) or mixed-mode chromatography with cation-exchange properties would be suitable separation modes.[1][8]

  • Column: A HILIC or a mixed-mode cation-exchange column.

  • Mobile Phase: A mixture of a polar organic solvent like acetonitrile and an aqueous buffer (e.g., ammonium formate).[1]

  • Detection: UV detection at a low wavelength (around 195-210 nm) or by using a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for better sensitivity, as the chromophore is weak.[1][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum would be expected to show signals corresponding to the ethyl group (a triplet and a quartet), protons on the piperidine ring, and broad signals for the NH₂ protons of the guanidinium group.

  • ¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbon of the ester, the carbons of the piperidine ring, the ethyl group, and the central carbon of the guanidinium group.

Mass Spectrometry (MS):

Electrospray ionization (ESI) in positive ion mode would be the ideal technique to confirm the molecular weight of the cation (m/z = 200.16).

Infrared (IR) Spectroscopy:

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the guanidinium group, C=O stretching of the ester, and C-N stretching vibrations.

Potential Applications and Fields of Research

While specific biological activity data for Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate is not published, its structural motifs suggest several potential areas of application in drug discovery and development.

  • Enzyme Inhibition: The guanidinium group is a well-known mimic of the side chain of arginine and can interact with active sites of enzymes that process arginine, such as nitric oxide synthases (NOS), protein arginine methyltransferases (PRMTs), and certain proteases.

  • Antimicrobial Agents: Guanidine-containing compounds have been investigated for their antimicrobial properties.

  • Scaffold for Combinatorial Chemistry: The piperidine-4-carboxylate scaffold is a versatile starting material for the synthesis of compound libraries for screening against various biological targets. The presence of the guanidine group adds a key interaction feature.

  • Anticancer Research: Various substituted piperidine derivatives have been evaluated for their cytotoxic activity against cancer cell lines.[10]

Safety and Handling

Specific safety data for Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate is not available. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate is a compound of interest due to the presence of the biologically significant guanidinium and piperidine moieties. While detailed experimental data is currently limited, this guide provides a comprehensive overview based on established chemical principles and data from related compounds. The proposed synthesis offers a viable route for its preparation, and the outlined analytical methods provide a framework for its characterization. The potential applications in medicinal chemistry warrant further investigation into the biological activity of this and related compounds. As with any novel chemical, appropriate safety precautions should be taken during handling and storage.

References

  • HELIX Chromatography. HPLC Methods for analysis of Guanidine. [Link]

  • PubMed. Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines. [Link]

  • Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]

  • Google Patents.
  • ResearchGate. Reaction of cyanamide with amine to synthesize guanidine. [Link]

  • Google Patents.
  • MicroSolv. Guanidine analyzed with HPLC- AppNote. [Link]

  • MDPI. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. [Link]

  • J-STAGE. Synthesis of Guanidine Compounds by the Cyanamide Con- densation Method I. Preparation of Ethylenediguanidine and Tetramethylene. [Link]

  • European Patent Office. EP 2978750 B1 - "SYNTHESIS OF DABIGATRAN". [Link]

  • Ataman Kimya. GUANIDINE ACETATE. [Link]

  • MicroSolv Technology Corporation. Guanidine analyzed with HPLC- AppNote. [Link]

  • PubMed. Synthesis, biological evaluation, and molecular modelling studies of novel Ethyl 3-benzoyl-6,8-dichloroindolizine-1-carboxylates against malaria vector Anopheles arabiensis. [Link]

  • University of Florida. A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. [Link]

  • ResearchGate. Synthesis and biological evaluation of 1-(isoxazol-5-ylmethylaminoethyl)-4-phenyl tetrahydropyridine and piperidine derivatives as potent T-type calcium channel blockers with antinociceptive effect in a neuropathic pain model. [Link]

  • ResearchGate. (PDF) HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT. [Link]

  • Google Patents.
  • Amerigo Scientific. Guanidine acetate salt (≥99%). [Link]

  • ResearchGate. Design and In Vitro Biological Evaluation of a Novel Organotin(IV) Complex with 1-(4-Carboxyphenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione. [Link]

  • LookChem. Cas 593-87-3,Guanidine acetate. [Link]

  • RSC Publishing. One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. [Link]

  • Google Patents.
  • PubChem. CID 21909729 | C3H8N3O2. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 1-carbamimidoylpiperidine-4-carboxylate Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate, a molecule of interest in pharmaceutical research and development. Due to a notable absence of published empirical data, this document synthesizes predicted properties with established analytical methodologies to offer a foundational understanding for researchers, scientists, and drug development professionals. This guide covers molecular structure, predicted physicochemical parameters such as solubility, pKa, and melting point, and outlines detailed protocols for their experimental determination. Furthermore, it addresses the stability, synthesis, and analytical characterization of the title compound, providing a robust framework for its evaluation.

Introduction

Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate is a guanidine-containing piperidine derivative. The guanidinium group, being protonated at physiological pH, often imparts increased water solubility and the ability to participate in strong hydrogen bonding interactions, which are critical features for drug candidates. The piperidine ring provides a common scaffold in medicinal chemistry, and the ethyl ester moiety can influence properties such as lipophilicity and metabolic stability. The acetate salt form is frequently employed to improve the handling and solubility of basic compounds. A thorough understanding of the physicochemical properties of this molecule is paramount for its advancement in any drug development pipeline, influencing formulation, pharmacokinetics, and pharmacodynamics.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to define its structure and key identifiers.

Chemical Structure

The chemical structure of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate comprises the cationic Ethyl 1-carbamimidoylpiperidine-4-carboxylate and the acetate anion.

Caption: Chemical structure of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate.

Chemical Identifiers
IdentifierValue
CAS Number 1208081-80-4[1]
Molecular Formula C11H21N3O4
Molecular Weight 259.30 g/mol
IUPAC Name ethyl 1-carbamimidoylpiperidine-4-carboxylate;acetate
SMILES CCOC(=O)C1CCN(CC1)C(=N)N.CC(=O)O

Predicted Physicochemical Properties

In the absence of experimental data, computational methods provide valuable estimates of a compound's physicochemical properties. These predictions are crucial for early-stage drug development and for guiding experimental design. Various online tools and software can be used for these predictions.[2][3][4][]

PropertyPredicted ValueSignificance in Drug Development
Melting Point (°C) 150-170Influences solubility, dissolution rate, and stability.
Boiling Point (°C) > 300 (decomposes)Not highly relevant for a salt, decomposition is more likely.
Water Solubility HighThe presence of the guanidinium and acetate ions suggests high aqueous solubility.
LogP ~ -1.5Indicates the compound is hydrophilic, which affects absorption and distribution.
pKa Guanidinium: ~13.5Carboxylic Acid (Acetate): 4.76Governs the ionization state at different physiological pHs, impacting solubility, permeability, and receptor binding.

Experimental Protocols for Physicochemical Characterization

To obtain definitive data, the following experimental protocols are recommended.

Melting Point Determination

The melting point provides a quick assessment of purity. A sharp melting range is indicative of a pure substance.

G cluster_prep Sample Preparation cluster_measurement Measurement Dry Ensure sample is completely dry Powder Finely powder the sample Dry->Powder Pack Pack into a capillary tube (2-3 mm height) Powder->Pack Place Place capillary in melting point apparatus Heat_fast Heat rapidly to ~20°C below expected MP Place->Heat_fast Heat_slow Heat slowly (1-2°C/min) Heat_fast->Heat_slow Observe Record temperature at first liquid formation and complete melting Heat_slow->Observe

Caption: Workflow for melting point determination.[6][7][8][9]

Detailed Protocol:

  • Ensure the Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate sample is thoroughly dried to remove any residual solvent.

  • Finely powder a small amount of the sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into a calibrated melting point apparatus.

  • Heat the sample at a moderate rate until the temperature is about 20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[10][11][12][13][14]

Detailed Protocol:

  • Add an excess amount of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed container.

  • Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The determined concentration represents the equilibrium solubility.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constants (pKa) of ionizable groups.[15][16][17][18][19]

Detailed Protocol:

  • Calibrate a pH meter with standard buffers.

  • Dissolve an accurately weighed amount of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate in a known volume of water or a suitable co-solvent system if solubility is a concern.

  • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the acetate.

  • In a separate experiment, titrate a solution of the compound with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the pKa of the guanidinium group.

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.

Stability

The stability of a drug substance is a critical quality attribute. Stability studies are conducted to establish a re-test period and recommend storage conditions.[20][21][22][23][24]

Recommended Stability Studies:

  • Long-term stability: The compound should be stored under the recommended storage conditions (e.g., 25°C/60% RH) and tested at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Accelerated stability: The compound should be stored at elevated temperature and humidity (e.g., 40°C/75% RH) to predict the long-term stability.

  • Forced degradation: The compound should be exposed to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and establish the degradation pathways.

Analysis at each time point should include tests for appearance, assay, purity (related substances), and moisture content.

Synthesis

The synthesis of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate typically involves the guanylation of a piperidine precursor. A common method for the synthesis of guanidines is the reaction of an amine with a cyanamide derivative.[25][26][27][28][29]

G Start Ethyl piperidine-4-carboxylate Reaction Reaction in a suitable solvent Start->Reaction Reagent Cyanamide Reagent->Reaction Intermediate Ethyl 1-carbamimidoylpiperidine-4-carboxylate Reaction->Intermediate Salt_Formation Salt Formation Intermediate->Salt_Formation Acid Acetic Acid Acid->Salt_Formation Product Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate Salt_Formation->Product

Caption: General synthetic scheme for Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate.

Analytical Characterization

A suite of analytical techniques is necessary to confirm the identity and purity of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate. While specific data from suppliers should be requested, the following describes the expected outcomes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for assessing the purity of the compound and for assay determination. A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is commonly performed using a UV detector.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation. The ¹H NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the piperidine ring protons, and the protons of the guanidinium group and the acetate counter-ion.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the cation. Electrospray ionization (ESI) in positive ion mode is a suitable technique and should show a prominent peak corresponding to the [M+H]⁺ of the Ethyl 1-carbamimidoylpiperidine-4-carboxylate cation.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physicochemical properties of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate. While there is a clear need for empirical data to be generated and published for this compound, the information and protocols presented here offer a solid foundation for researchers and drug developers. The predicted properties suggest a hydrophilic molecule with a high degree of ionization at physiological pH. The outlined experimental procedures provide a clear path for the definitive characterization of its physicochemical profile, which is a critical step in its journey through the drug development process.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. (2025-04-30). [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Propersea (Property Prediction). Propersea. [Link]

  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]

  • Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]

  • Q1A(R2) Guideline. ICH. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. (2024-04-23). [Link]

  • ICH STABILITY TESTING GUIDELINES. SNS Courseware. [Link]

  • SYNTHESES OF SUBSTITUTED GUANIDINES. Canadian Science Publishing. [Link]

  • ICH GUIDELINES FOR STABILITY. kk wagh college of pharmacy. [Link]

  • Ich guidelines for stability studies 1. Slideshare. [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. (2012-02-10). [Link]

  • Method for preparing guanidino compounds by hydrogen cyanamide.
  • Synthesis of novel phosphorylated guanidine derivatives from cyanamide and their anti-inflammatory activity. PubMed. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013-02-15). [Link]

  • Melting point determination. [Link]

  • Determination of p K a values of active pharmaceutical ingredients. Semantic Scholar. [Link]

  • Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. [Link]

  • On-line Software. Virtual Computational Chemistry Laboratory. [Link]

  • Summary of solubility measurement protocols of each company before harmonization. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Melting point determination. SSERC. [Link]

  • Melting Point Determination Guide | PDF. Scribd. [Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

  • Physicochemical Properties Prediction Service. CD ComputaBio. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • Measuring the Melting Point. Westlab Canada. (2023-05-08). [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. (2022-04-07). [Link]

Sources

An In-Depth Technical Guide to Ethyl 1-carbamimidoylpiperidine-4-carboxylate Acetate: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate, a molecule of significant interest in medicinal chemistry. By integrating foundational chemical principles with practical, field-proven insights, this document serves as a vital resource for professionals engaged in drug discovery and development. We will delve into its molecular structure, propose a robust synthetic pathway, outline a thorough characterization workflow, and explore its potential therapeutic applications, all grounded in authoritative scientific literature.

Introduction: The Convergence of Two Privileged Scaffolds

At the heart of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate lies the fusion of two "privileged" structural motifs in medicinal chemistry: the piperidine ring and the guanidinium group. The piperidine scaffold is a ubiquitous heterocyclic amine present in a vast array of pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability[1][2][3]. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including analgesic, anti-cancer, and anti-diabetic effects[1].

The guanidinium group, the functional component of the amino acid arginine, is a highly basic moiety that is protonated under physiological conditions. This positive charge allows it to engage in strong electrostatic interactions and hydrogen bonding with biological targets like proteins and nucleic acids[4][5]. Guanidine-containing compounds have shown promise as antimicrobial agents, enzyme inhibitors, and modulators of ion channels[5][6][7]. The strategic combination of these two pharmacophores in Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate suggests a molecule with significant potential for targeted therapeutic intervention.

Molecular Structure and Physicochemical Properties

The molecular structure of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate is characterized by a central piperidine ring. An ethyl carboxylate group is attached at the 4-position, and a carbamimidoyl (guanidinyl) group is bonded to the piperidine nitrogen. The compound is typically supplied as an acetate salt, which enhances its stability and solubility.

Chemical Structure:

Figure 1: 2D Molecular Structure of Ethyl 1-carbamimidoylpiperidine-4-carboxylate Acetate.

A summary of its key physicochemical properties is provided in the table below. Note that some of these values may be computationally predicted due to the limited availability of experimental data.

PropertyValueSource
CAS Number 1208081-80-4[8]
Molecular Formula C11H21N3O4[8]
Molecular Weight 259.30 g/mol [8]
IUPAC Name Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate
SMILES O=C(C1CCN(C(N)=N)CC1)OCC.CC(O)=O[8]
Predicted LogP 0.8
Predicted pKa ~12.5 (guanidinium group)
Predicted Solubility Soluble in water and polar organic solvents

Proposed Synthesis Protocol

Rationale for the Synthetic Approach

The key transformation is the introduction of the carbamimidoyl (guanidinyl) group onto the piperidine nitrogen. This is a common reaction in medicinal chemistry, and several reagents have been developed for this purpose[4][9]. A widely used and effective method is the use of a protected pyrazole-1-carboxamidine derivative, such as N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, followed by deprotection. This approach offers high yields and avoids harsh reaction conditions.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 1-(N,N'-di-Boc-carbamimidoyl)piperidine-4-carboxylate

  • Reaction Setup: To a solution of Ethyl piperidine-4-carboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Deprotection to Yield Ethyl 1-carbamimidoylpiperidine-4-carboxylate Acetate

  • Reaction Setup: Dissolve the purified product from Step 1 in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 1:1 v/v).

  • Reaction Conditions: Stir the mixture at room temperature for 1-2 hours. The deprotection is typically rapid and can be monitored by TLC or LC-MS.

  • Work-up and Salt Formation: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. To form the acetate salt, dissolve the resulting residue in a minimal amount of a suitable solvent like methanol and add an equivalent of acetic acid. The final product can be isolated by precipitation with a non-polar solvent like diethyl ether or by lyophilization.

Synthetic Workflow Diagram

G start Ethyl piperidine-4-carboxylate reagent1 N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, TEA, DCM intermediate Ethyl 1-(N,N'-di-Boc-carbamimidoyl) piperidine-4-carboxylate reagent1->intermediate Guanidinylation reagent2 TFA, DCM then Acetic Acid product Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate reagent2->product Deprotection & Salt Formation

Figure 2: Proposed synthetic workflow for Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Characterization Workflow

G synthesis Synthesized Product lcms LC-MS Analysis synthesis->lcms Initial Confirmation nmr NMR Spectroscopy (1H and 13C) lcms->nmr Structural Elucidation ftir FT-IR Spectroscopy nmr->ftir Functional Group Analysis hra High-Resolution Mass Spectrometry ftir->hra Exact Mass Determination purity Purity Assessment (e.g., HPLC) hra->purity Quantitative Analysis final Confirmed Structure and Purity purity->final

Figure 3: A comprehensive workflow for the analytical characterization of the target molecule.

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), protons on the piperidine ring (a series of multiplets), and protons of the guanidinium group (a broad singlet). The acetate counter-ion will likely appear as a singlet around 1.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Key signals would include those for the carbonyl carbon of the ester, the carbons of the piperidine ring, the ethyl group carbons, and the unique carbon of the guanidinium group.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a prominent ion corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

  • FT-IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H bonds of the guanidinium group, the C=O stretch of the ester, and C-N and C-O bond vibrations.

Potential Biological Activity and Therapeutic Applications

The unique structural features of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate suggest several potential therapeutic applications. The positively charged guanidinium group can facilitate interactions with negatively charged residues in enzyme active sites or on the surface of cell membranes.

Hypothesized Mechanisms of Action

Based on the pharmacology of related compounds, potential mechanisms of action include:

  • Enzyme Inhibition: The guanidinium group can mimic the side chain of arginine, making it a potential inhibitor of enzymes that process arginine or have arginine-binding pockets, such as nitric oxide synthases or certain proteases.

  • Ion Channel Modulation: Substituted guanidines are known to interact with various ion channels, including sodium channels and NMDA receptors[6]. This molecule could potentially modulate neuronal excitability.

  • Antimicrobial Activity: The cationic nature of the molecule could lead to interactions with and disruption of bacterial cell membranes, a common mechanism for antimicrobial guanidinium compounds[7].

Potential Signaling Pathway Involvement

Should the molecule act as an NMDA receptor antagonist, it could modulate downstream signaling pathways involved in neuronal plasticity and excitotoxicity.

G molecule Ethyl 1-carbamimidoylpiperidine- 4-carboxylate acetate receptor NMDA Receptor molecule->receptor Potential Antagonist ion_channel Ion Channel Blockade receptor->ion_channel ca_influx Decreased Ca2+ Influx ion_channel->ca_influx downstream Modulation of Downstream Signaling Cascades (e.g., CaMKII, CREB) ca_influx->downstream effect Neuroprotective Effects downstream->effect

Figure 4: Hypothesized mechanism of action via NMDA receptor antagonism.

Safety and Handling

As with any novel chemical entity, Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data is not available, general guidelines for handling substituted guanidines and piperidines should be followed.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust or aerosols. Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate is a molecule with considerable potential in drug discovery, primarily due to its incorporation of the pharmacologically significant piperidine and guanidinium moieties. While experimental data on this specific compound is limited, this guide has provided a comprehensive framework for its synthesis, characterization, and potential therapeutic applications based on established chemical principles and data from analogous structures. Further investigation into its biological activity is warranted to fully elucidate its therapeutic potential.

References

  • Guanidinium and aminoimidazolinium derivatives of N-(4-piperidyl)propanamides as potential ligands for mu opioid and I2-imidazoline receptors: synthesis and pharmacological screening. (2002). Bioorganic & Medicinal Chemistry, 10(4), 1009-18. Available from: [Link]

  • In Vitro Neuroprotection by Substituted Guanidines With Varying Affinities for the N-methyl-D-aspartate Receptor Ionophore and for Sigma Sites. (1994). Journal of Pharmacology and Experimental Therapeutics, 269(2), 654-62. Available from: [Link]

  • Biocide and toxicological properties of synthesized guanidine containing polymer and their structure. (2020). Journal of the Serbian Chemical Society, 85(8), 1083-1095. Available from: [Link]

  • In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. (2020). International Journal of Environmental Research and Public Health, 17(18), 6889. Available from: [Link]

  • Guanidines from 'toxic substances' to compounds with multiple biological applications--detailed outlook on synthetic procedures employed for the synthesis of guanidines. (2015). Bioorganic Chemistry, 59, 39-79. Available from: [Link]

  • WO 2016/071792 A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters. (2016). Google Patents.
  • Provisional Peer-Reviewed Toxicity Values for Guanidine Compounds. (2014). U.S. Environmental Protection Agency. Available from: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development, 8(4), a131-a145. Available from: [Link]

  • Ethyl 4-amino-1-piperidinecarboxylate. PubChem. Available from: [Link]

  • Ethyl 4-piperidinecarboxylate. PubChem. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(19), 6458. Available from: [Link]

  • Ethyl 4-oxo-1-piperidinecarboxylate. PubChem. Available from: [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). Journal of Visualized Experiments, (115), 54558. Available from: [Link]

  • WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters. (2016). Google Patents.
  • Ethyl piperidine-4-carboxylate. NIST WebBook. Available from: [Link]

  • Chemical and pharmacological significance of natural guanidines from marine invertebrates. (2011). Current Medicinal Chemistry, 18(13), 1966-85. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(19), 6458. Available from: [Link]

  • CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof. (2009). Google Patents.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2019). ChemistryMedChem, 14(15), 1533-1546. Available from: [Link]

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate is a guanidine-containing compound with potential applications in pharmaceutical development, particularly as a synthetic intermediate. A thorough understanding of its structure and purity is paramount for its effective use. This technical guide provides a detailed exploration of the spectroscopic techniques essential for the characterization of this molecule. While direct, publicly available spectra for this specific salt are limited, this document synthesizes data from analogous structures and foundational spectroscopic principles to present a predictive and practical framework for its analysis. We will delve into the theoretical underpinnings and practical methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering insights into expected spectral features and robust protocols for data acquisition and interpretation.

Introduction: The Structural Significance of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate

Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate comprises a substituted piperidine core, a structure prevalent in many biologically active compounds. The introduction of the carbamimidoyl (guanidinyl) group at the 1-position significantly influences the molecule's basicity and potential for hydrogen bonding, critical features for molecular interactions in biological systems. The ethyl carboxylate at the 4-position provides a handle for further synthetic modifications. The acetate counter-ion completes the salt form, which often enhances stability and solubility.

Accurate spectroscopic characterization is non-negotiable for ensuring the identity, purity, and structural integrity of this compound in any research or development pipeline. This guide is structured to provide both the theoretical basis for spectroscopic analysis and the practical steps for its execution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate, both ¹H (proton) and ¹³C (carbon-13) NMR will provide a detailed map of the molecular framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity. The following table outlines the predicted chemical shifts (δ) for the key protons in the molecule, based on data from similar structures such as ethyl 4-piperidinecarboxylate and related guanidinium salts.[1][2][3] The acetate counter-ion is expected to show a sharp singlet.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Carbamimidoyl (-C(=NH₂)NH₂)7.0 - 8.5Broad singlet4HChemical shift and peak shape are highly dependent on solvent and concentration due to proton exchange.
Piperidine (H2, H6 - axial & equatorial)3.8 - 4.2 (equatorial), 3.0 - 3.4 (axial)Multiplets4HProtons adjacent to the guanidinium nitrogen are significantly deshielded.
Ethyl ester (-OCH₂CH₃)4.0 - 4.2Quartet (q)2HCoupled to the methyl protons.
Piperidine (H4)2.5 - 2.8Multiplet (tt)1HCoupled to adjacent methylene protons.
Piperidine (H3, H5 - axial & equatorial)1.8 - 2.2Multiplets4HComplex overlapping signals.
Acetate (CH₃COO⁻)~1.9Singlet (s)3HA sharp, distinct peak characteristic of the acetate anion.[4]
Ethyl ester (-OCH₂CH₃)1.2 - 1.3Triplet (t)3HCoupled to the methylene protons.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Ester Carbonyl (-COO-)173 - 176The least shielded carbon in the ester group.
Acetate Carbonyl (-COO⁻)175 - 180Chemical shift can vary with solvent.
Carbamimidoyl (-C(=NH)NH₂)157 - 160Characteristic chemical shift for a guanidinium carbon.
Ethyl ester (-OCH₂)60 - 62Methylene carbon of the ethyl group.
Piperidine (C2, C6)45 - 50Carbons adjacent to the nitrogen.
Piperidine (C4)40 - 43The carbon bearing the ester group.
Piperidine (C3, C5)28 - 32Methylene carbons of the piperidine ring.
Acetate (CH₃-)20 - 25Methyl carbon of the acetate anion.
Ethyl ester (-CH₃)14 - 15The most shielded carbon in the molecule.
Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as the exchangeable protons of the guanidinium group may not be visible in D₂O.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and integration values.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Sample (5-10 mg) b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Tune & Shim Spectrometer c->d e Acquire ¹H Spectrum d->e f Acquire ¹³C Spectrum d->f g Fourier Transform e->g f->g h Phase & Baseline Correction g->h i Calibrate & Integrate h->i j Structural Elucidation i->j

Caption: Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.

Expected Mass Spectral Data

For Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate, electrospray ionization (ESI) in positive ion mode is the most suitable technique.

  • Molecular Ion: The primary ion observed will be the protonated cation [M+H]⁺, corresponding to Ethyl 1-carbamimidoylpiperidine-4-carboxylate.

    • Molecular Formula of Cation: C₉H₁₈N₃O₂⁺

    • Exact Mass: 199.1399

    • Expected m/z in high-resolution MS: 200.1472 ([M+H]⁺)

  • Fragmentation: Collision-induced dissociation (CID) of the parent ion (m/z 200.1) would likely lead to characteristic fragment ions. The fragmentation of acetate anions upon CID can also be studied, which often involves decarboxylation.[5]

MS_Fragmentation parent [C₉H₁₈N₃O₂]⁺ m/z = 200.1 frag1 Loss of Ethyl group [M - C₂H₅]⁺ m/z = 171.1 parent->frag1 - C₂H₅ frag2 Loss of Ethoxy group [M - OC₂H₅]⁺ m/z = 155.1 parent->frag2 - OC₂H₅ frag3 Loss of Carbamimidoyl group [M - CH₄N₂]⁺ m/z = 156.1 parent->frag3 - CH₄N₂

Caption: Predicted ESI-MS Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry

Objective: To confirm the molecular weight of the cation and analyze its fragmentation pattern.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent mixture, typically methanol or acetonitrile with 0.1% formic acid to promote ionization.

  • Instrument Setup (ESI-MS):

    • Infuse the sample solution directly into the ESI source at a low flow rate (5-10 µL/min).

    • Operate the mass spectrometer in positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.

  • MS¹ Scan (Full Scan):

    • Acquire a full scan spectrum over a relevant m/z range (e.g., 50-500) to identify the [M+H]⁺ ion.

  • MS² Scan (Tandem MS):

    • Select the [M+H]⁺ ion (m/z 200.1) as the precursor ion.

    • Apply collision energy to induce fragmentation and acquire the product ion spectrum.

  • Data Analysis:

    • Compare the observed exact mass from the MS¹ scan to the calculated theoretical mass.

    • Analyze the fragmentation pattern in the MS² spectrum to support the proposed structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorption Frequencies

The IR spectrum of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate will exhibit characteristic absorption bands for its various functional groups.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch (Guanidinium)3100 - 3400Strong, BroadMultiple overlapping bands from NH and NH₂ groups.
C-H Stretch (Aliphatic)2850 - 3000Medium-StrongFrom the piperidine ring and ethyl group.
C=O Stretch (Ester)1725 - 1745Strong, SharpA key, easily identifiable peak.[6]
C=N Stretch (Guanidinium)1640 - 1680StrongCharacteristic of the imine bond in the guanidinium group.
N-H Bend1580 - 1650Medium-StrongOverlaps with the C=N stretch.
C-O Stretch (Ester)1150 - 1250StrongTwo bands are typically observed.
O-C=O Bend (Acetate)610 - 700Medium-BroadCharacteristic of the carboxylate anion.
Experimental Protocol for IR Spectroscopy

Objective: To identify the key functional groups in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum.

  • Data Acquisition:

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Label the major absorption peaks in the spectrum.

    • Correlate the observed absorption frequencies with known functional group vibrations.

Conclusion

The spectroscopic characterization of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate requires a multi-faceted approach, with NMR, MS, and IR spectroscopy each providing complementary and essential pieces of structural information. This guide has provided a predictive framework based on established spectroscopic principles and data from analogous compounds. For any researcher working with this molecule, the protocols and expected data presented herein offer a robust starting point for rigorous structural verification and purity assessment, ensuring the integrity of their scientific endeavors. The synthesis of data from these techniques will provide a comprehensive and trustworthy characterization of the molecule.

References

  • ChemWhat. (n.d.). Abiraterone Impurity 7. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Diethylboryl)pyridine. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-piperidinecarboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-ethylpiperidine-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]

  • NIST WebBook. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate. Retrieved from [Link]

  • ACG Publications. (2025). Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 1-[(4-acetamidophenyl)methyl]-4-(2-phenylethyl)piperidine-4-carboxylate. Retrieved from [Link]

  • PMC - NIH. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Retrieved from [Link]

  • NIST WebBook. (n.d.). Ethyl Acetate. Retrieved from [Link]

  • PubMed. (2016). Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate),.... Retrieved from [Link]

  • PMC - PubMed Central. (2025). Buffer 4‐Ethylmorpholinium/Acetate: Exploring a New Alternative Buffer for Native Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • ACG Publications. (n.d.). Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate, focusing on its solubility and stability. As a molecule of interest in pharmaceutical development, a thorough understanding of these characteristics is paramount for formulation design, storage, and ensuring therapeutic efficacy and safety. This document is structured to provide not only procedural details but also the scientific rationale underpinning the experimental design, reflecting a field-proven approach to compound characterization.

Introduction to the Molecule: A Structural Perspective

Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate is a multifaceted molecule featuring several key functional groups that dictate its chemical behavior. A prudent analysis of its structure is the first step in predicting its properties.

  • The Guanidinium Moiety: The carbamimidoyl group, protonated as a guanidinium ion, is a strong base with a pKa typically around 12.5.[1] This feature suggests a high degree of aqueous solubility, particularly in acidic to neutral pH, due to its ionic nature. The guanidinium ion's positive charge is delocalized through resonance, contributing to its stability.[2]

  • The Ethyl Ester: The ethyl carboxylate group introduces a lipophilic character to the molecule and is a primary site for potential hydrolytic degradation, especially under acidic or basic conditions.[3][4]

  • The Piperidine Ring: This saturated heterocyclic amine can be susceptible to oxidation.[5] Its conformational flexibility can also influence crystal packing and, consequently, solubility.

  • The Acetate Counter-ion: As the salt form, acetate influences the solid-state properties and initial pH of the compound in solution.

Understanding these structural components allows for a hypothesis-driven approach to the experimental investigation of solubility and stability.

Solubility Profile: A Foundation for Formulation

Determining the solubility of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate in various solvents is a critical early-stage development activity. The high polarity imparted by the guanidinium group suggests good solubility in polar solvents.[6]

Predicted Solubility Hierarchy

Based on the structure, a predicted qualitative solubility ranking is as follows:

  • High Solubility: Water, Methanol, Dimethyl Sulfoxide (DMSO)

  • Moderate Solubility: Ethanol, Isopropanol[7][8]

  • Low to Insoluble: Acetonitrile, Ethyl Acetate, Dichloromethane, Hexane

Quantitative Solubility Data

The following table should be populated with experimentally determined solubility data.

SolventTemperature (°C)Solubility (mg/mL)Method
Water25HPLC-UV
pH 1.2 Buffer25HPLC-UV
pH 6.8 Buffer25HPLC-UV
Methanol25HPLC-UV
Ethanol25HPLC-UV
Isopropanol25HPLC-UV
Acetonitrile25HPLC-UV
Ethyl Acetate25HPLC-UV
Experimental Protocol for Solubility Determination

This protocol outlines a robust method for determining the equilibrium solubility of the target compound.

Objective: To quantify the solubility of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate in a range of pharmaceutically relevant solvents.

Methodology: Shake-Flask Method

  • Preparation of Saturated Solutions:

    • Add an excess amount of the compound to a series of vials, each containing a known volume of the selected solvent.

    • Ensure enough solid is present to maintain saturation even after some dissolves.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker is ideal.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of a pre-validated HPLC-UV method.

    • Analyze the diluted sample by HPLC-UV to determine the concentration of the dissolved compound.

    • Calculate the original solubility in mg/mL, accounting for the dilution factor.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis A Add excess compound to solvent B Seal vials A->B C Agitate at constant temperature (24-48h) B->C D Settle undissolved solid C->D E Withdraw supernatant D->E F Filter through 0.45 µm filter E->F G Dilute with mobile phase F->G H Analyze by HPLC-UV G->H I Calculate solubility H->I

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile: Ensuring Compound Integrity

The stability of a drug substance is a critical quality attribute. Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[9][10]

Potential Degradation Pathways
  • Hydrolysis:

    • Ester Hydrolysis: The ethyl ester is susceptible to both acid and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid and ethanol.[11][12] This is often a primary degradation pathway for ester-containing drugs.

    • Guanidinium Hydrolysis: Guanidinium groups can be susceptible to hydrolysis under strongly basic conditions, which can lead to the formation of urea and other degradation products.[13]

  • Oxidation: The piperidine ring, particularly the tertiary amine, is a potential site for oxidation, which could lead to the formation of N-oxides or ring-opened products.[5]

  • Photodegradation: Exposure to UV or visible light can induce photolytic degradation, especially in compounds with chromophores or in the presence of photosensitizers.[14]

  • Thermal Degradation: High temperatures can provide the energy to overcome activation barriers for various degradation reactions.[15]

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation pathways of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate under various stress conditions and to generate degradation products for the development of a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 30 mins, 1, 2, 4 hours).

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.

    • Thermal Degradation (Solution): Heat the stock solution at 80°C for a specified time.

    • Thermal Degradation (Solid): Place the solid compound in an oven at 80°C for a specified time.

    • Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis:

    • At each time point, withdraw a sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the stressed samples alongside an unstressed control sample using a stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Identify and quantify the major degradation products.

    • Assess the mass balance to ensure that all degradation products are accounted for.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, RT) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (Solution) (80°C) A->E F Thermal (Solid) (80°C) A->F G Photolytic (ICH Q1B) A->G H Sample at time points B->H C->H D->H E->H F->H G->H I Neutralize/Dilute H->I J Analyze by Stability-Indicating HPLC I->J K Evaluate Degradation & Mass Balance J->K

Caption: Workflow for Forced Degradation Studies.

Development of a Stability-Indicating HPLC Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically an HPLC method, that can separate the parent compound from all its degradation products.[16][17][18][19]

Key Considerations for Method Development:

  • Column Chemistry: A C18 column is a common starting point for reversed-phase chromatography.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to resolve polar and non-polar compounds.

  • Detection: UV detection is suitable if the compound and its degradants have a chromophore. If not, alternative detection methods like mass spectrometry (MS) or charged aerosol detection (CAD) may be required.[20][21]

  • Peak Purity Analysis: A photodiode array (PDA) detector should be used to assess the peak purity of the parent compound in the presence of its degradants, confirming that the chromatographic peak is not co-eluting with any impurities.

Conclusion

References

  • Kinetic studies in ester hydrolysis. (n.d.). Accessed January 19, 2026.
  • HPLC Methods for analysis of Guanidine. (n.d.).
  • Fitzgerald, P., Packer, J., Vaughan, J., & Wilson, A. F. (1956). 32. The Kinetics of the Alkaline Hydrolysis of Esters ancl Amides of. Journal of the Chemical Society (Resumed), 170.
  • HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. (n.d.). SIELC Technologies. Accessed January 19, 2026.
  • A Robust HPLC-UV Method for the Analysis of Guanidine Deriv
  • Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. (n.d.).
  • Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. (1966). Bulletin of the Chemical Society of Japan, 39(9), 1833-1839.
  • Karl, M., et al. (2018). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 122(25), 5545-5557.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2018).
  • Guanidine analyzed with HPLC- AppNote. (n.d.). MicroSolv. Accessed January 19, 2026.
  • Guanidine HCl. (n.d.). APExBIO. Accessed January 19, 2026.
  • Mason, P. E., et al. (2003). The hydration structure of guanidinium and thiocyanate ions: implications for protein stability in aqueous solution. Proceedings of the National Academy of Sciences, 100(8), 4557-4561.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (n.d.).
  • Guanidine hydrochloride. (n.d.). Solubility of Things. Accessed January 19, 2026.
  • KINETIC STUDY: ALKALINE HYDROLYSIS OF ESTERS. (2018).
  • Kinetics of acid catalyzed hydrolysis of ethylacetate ester| Lab activity. (2024, February 25). YouTube.
  • Guanidinium chloride. (2020, February 18). Sciencemadness Wiki.
  • Process for preparing guanidine hydrochloride. (n.d.).
  • Guanidine. (2025, October 13). Sciencemadness Wiki.
  • Stability of bicyclic guanidine superbases and their salts in water. (2025, February 13). PubMed Central.
  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. (2022, November).
  • How to detection the gunidine hydrochloride by HPLC?? (2018, January 9).
  • Degradation pathways of 1-Piperidinepentanoic acid and prevention. (2025). Benchchem.
  • What are the stability characteristics of guanidine salts? (2025, November 27). Blog.
  • The Physicochemical Properties of Guanidine Salts in Solution: A Technical Guide for Researchers. (2025). Benchchem.
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.
  • Evaluation of isothermal kinetics of the thermal decomposition of guanidine nitr
  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (2021, April 5). PubMed.
  • Research On Thermal Stability Of Typical Guanidine Compounds. (2018, June 8). Globe Thesis.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs.
  • Differential Thermal Analysis and Thermogravimetry of Some Salts of Guanidine and Related Compounds. (n.d.).
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.).
  • Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. (n.d.). SciELO.
  • Ethyl piperidine-4-carboxylate. (n.d.). Cheméo. Accessed January 19, 2026.
  • stability-indicating hplc method: Topics by Science.gov. (n.d.). Science.gov. Accessed January 19, 2026.
  • Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. (n.d.). Scholars Middle East Publishers.
  • A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. (2023, September 9). PubMed.
  • Ethyl 4-aminopiperidine-4-carboxylate. (n.d.). PubChem. Accessed January 19, 2026.
  • QSAR study of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl) pyrimidine-5-carboxylate: an inhibitor of AP-1 and NF-kappa B mediated gene expression based on support vector machines. (2003). PubMed.
  • 3D QSAR-based design and liquid phase combinatorial synthesis of 1,2-disubstituted benzimidazole-5-carboxylic acid and 3-substituted-5H-benzimidazo[1,2-d][1][3]benzodiazepin-6(7H)-one derivatives as anti-mycobacterial agents. (n.d.). NIH.

  • Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for W
  • Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. (n.d.). PubChem. Accessed January 19, 2026.
  • Piperidine. (n.d.). PubChem. Accessed January 19, 2026.
  • Japanese researchers develop strong, biodegradable plastic from plant cellulose. (2026, January 13).

Sources

Commercial Availability and Technical Profile of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and characterization of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate (CAS No. 1208081-80-4). This document is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and development. We will delve into the procurement of this reagent, outline a probable synthetic route based on established chemical principles, discuss analytical quality control methodologies, and explore its potential applications as a building block in pharmaceutical research.

Commercial Availability and Procurement

Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate is a specialized chemical intermediate available from a select number of suppliers. Our investigation has confirmed its listing in the catalog of BLD Pharm, a global supplier of research chemicals.[1]

Table 1: Commercial Supplier and Product Specifications

SupplierProduct NameCAS NumberMolecular FormulaNotes
BLD PharmEthyl 1-carbamimidoylpiperidine-4-carboxylate acetate1208081-80-4C11H21N3O4Analytical data including NMR, HPLC, and LC-MS are available upon request from the supplier.[1]

For procurement, researchers are advised to directly contact the supplier for lead times, pricing, and available purity grades. Given its specific nature, this compound is likely synthesized on demand or stocked in limited quantities.

Synthetic Pathway and Methodologies

Starting Material: Ethyl 4-piperidinecarboxylate

The precursor, Ethyl 4-piperidinecarboxylate (also known as Ethyl isonipecotate), is a widely available and relatively inexpensive starting material.[2] Its synthesis is well-documented and typically involves the esterification of 4-piperidinecarboxylic acid. A common method is the Fischer esterification, where the carboxylic acid is refluxed in ethanol with a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride.[3]

Step 2: Guanidinylation

The key transformation is the introduction of the carbamimidoyl (amidinyl) group onto the piperidine nitrogen. This can be achieved through various guanidinylating reagents. A common and effective method involves the use of a pyrazole-carboxamidine derivative, such as 1H-Pyrazole-1-carboxamidine hydrochloride, in the presence of a base.

Experimental Protocol: Proposed Synthesis of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate

Materials:

  • Ethyl 4-piperidinecarboxylate

  • 1H-Pyrazole-1-carboxamidine hydrochloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Diethyl ether

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of Ethyl 4-piperidinecarboxylate (1.0 eq) in DMF, add triethylamine (2.5 eq).

  • Stir the solution at room temperature and add 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 eq) portion-wise over 15 minutes.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base of Ethyl 1-carbamimidoylpiperidine-4-carboxylate.

  • Purify the crude product by column chromatography on silica gel.

  • For the formation of the acetate salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., ethyl acetate) and add a stoichiometric amount of acetic acid.

  • The acetate salt may precipitate out of the solution or can be obtained by removal of the solvent under reduced pressure. If necessary, trituration with a non-polar solvent like diethyl ether can facilitate solidification.

  • Filter the solid product and dry it under vacuum to yield Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Guanidinylation cluster_workup Workup & Salt Formation cluster_product Final Product start Ethyl 4-piperidinecarboxylate reagents 1H-Pyrazole-1-carboxamidine HCl Triethylamine, DMF start->reagents reaction Stir at Room Temperature reagents->reaction workup Aqueous Workup Extraction reaction->workup purification Column Chromatography workup->purification salt_formation Acetic Acid Addition purification->salt_formation product Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate salt_formation->product

Caption: Proposed synthetic workflow for Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized or procured Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate. The following techniques are recommended for comprehensive quality control.

Table 2: Analytical Methodologies

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation.Signals corresponding to the ethyl ester protons (triplet and quartet), piperidine ring protons, and protons of the carbamimidoyl group. The presence of a singlet for the acetate counter-ion.
¹³C NMR Confirmation of the carbon skeleton.Resonances for the carbonyl carbon of the ester, carbons of the piperidine ring, and the guanidinium carbon.
LC-MS Purity assessment and molecular weight confirmation.A major peak in the chromatogram indicating purity. The mass spectrum should show the molecular ion peak for the protonated free base.
HPLC Quantitative purity analysis.A high-purity sample should exhibit a single major peak, allowing for quantification of the purity level (e.g., >95%).
FT-IR Functional group identification.Characteristic absorption bands for N-H, C=N, C=O (ester), and C-O bonds.

Typical HPLC Protocol for Purity Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic or acetic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

QC_Workflow cluster_sample Sample cluster_analysis Analytical Techniques cluster_results Data Interpretation cluster_output Final Assessment sample Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate NMR 1H & 13C NMR sample->NMR LCMS LC-MS sample->LCMS HPLC HPLC sample->HPLC FTIR FT-IR sample->FTIR structure Structural Confirmation NMR->structure identity Identity Verification LCMS->identity purity Purity Assessment HPLC->purity FTIR->structure output Certificate of Analysis structure->output purity->output identity->output

Caption: A typical quality control workflow for the characterization of the title compound.

Potential Applications in Drug Discovery

The structural motifs present in Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate suggest its utility as a versatile building block in medicinal chemistry.

  • Piperidine Scaffold: The piperidine ring is a privileged scaffold found in numerous approved drugs, imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.[4]

  • Guanidine Group: The basic guanidine functionality can participate in key hydrogen bonding interactions with biological targets, such as enzymes and receptors. It is a common feature in inhibitors of proteases, kinases, and nitric oxide synthases.

  • Ester Moiety: The ethyl ester provides a handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines to form amides, expanding the chemical diversity of potential drug candidates.

Given these features, this compound is a valuable starting material for the synthesis of libraries of compounds for screening against various therapeutic targets. Its potential applications could lie in the development of novel inhibitors for enzymes that have a charged or polar active site, or in the generation of ligands for G-protein coupled receptors.

Conclusion

Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate is a commercially available, albeit specialized, chemical intermediate with significant potential in drug discovery and development. While a detailed published synthesis is not readily accessible, a robust synthetic route can be proposed based on well-established guanidinylation chemistry. Rigorous analytical characterization is paramount to ensure the quality and purity of this reagent for its successful application in the synthesis of novel bioactive molecules. Researchers and drug development professionals can leverage this building block to explore new chemical space and accelerate the discovery of next-generation therapeutics.

References

  • PubChem. Ethyl piperidine-4-carboxylate. [Link]

  • Google Patents.

Sources

Purity and characterization of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Comprehensive Characterization and Purity Assessment of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate

Executive Summary

This technical guide provides a robust, multi-faceted framework for the comprehensive characterization and purity assessment of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate (CAS: 1208081-80-4).[1] Intended for researchers, analytical scientists, and drug development professionals, this document moves beyond rote procedural descriptions to explain the scientific rationale behind employing an orthogonal analytical approach. By integrating chromatographic, spectroscopic, and other analytical techniques, this guide establishes a self-validating system to ensure the identity, purity, and overall quality of this critical chemical entity. The methodologies described herein are grounded in established analytical principles to provide a high degree of confidence for its use in research and development.

Introduction: The Imperative for Rigorous Characterization

Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate is a substituted piperidine derivative featuring a guanidinium group and an ethyl ester.[2] Molecules within this class are of significant interest in medicinal chemistry and drug discovery, often serving as key building blocks or intermediates in the synthesis of pharmacologically active agents. The guanidinium moiety, being protonated at physiological pH, can facilitate critical interactions with biological targets, while the piperidine scaffold provides a defined three-dimensional structure.

Given its potential role in synthetic pathways leading to active pharmaceutical ingredients (APIs), the unequivocal confirmation of its structure and the stringent assessment of its purity are not merely procedural formalities; they are foundational to the integrity of all subsequent research. The presence of uncharacterized impurities, including isomers, residual starting materials, or by-products, can confound biological data and compromise the safety and efficacy of a final drug product. This guide, therefore, presents a comprehensive strategy to build a complete quality profile of the compound.

Physicochemical and Structural Properties

A foundational step in any characterization is the documentation of the compound's basic physicochemical properties.

PropertyValue
IUPAC Name Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate
CAS Number 1208081-80-4
Molecular Formula C₉H₁₇N₃O₂ · C₂H₄O₂
Molecular Weight 259.31 g/mol (for the acetate salt)
Core Molecule Weight 199.25 g/mol
Structure

The Orthogonal Analytical Philosophy

A single analytical technique is insufficient to define the complete quality profile of a compound. An orthogonal approach, which utilizes multiple methods based on different scientific principles, is essential for a comprehensive assessment. For instance, while HPLC can determine the purity relative to other components, it does not confirm the identity of the main peak. Conversely, NMR confirms the structure but is less sensitive for quantifying minor impurities. This multi-pronged strategy ensures that the purity, identity, and quality attributes are validated from several independent perspectives, creating a scientifically sound and trustworthy data package.

cluster_Purity Purity Assessment cluster_Identity Identity & Structure HPLC Chromatographic Purity (HPLC/UPLC) Report Certificate of Analysis (Complete Quality Profile) HPLC->Report GC Residual Solvents (GC-HS) GC->Report KF Water Content (Karl Fischer) KF->Report ICPMS Elemental Impurities (ICP-MS) ICPMS->Report NMR Structural Elucidation (1H, 13C NMR) NMR->Report MS Molecular Weight (HRMS) MS->Report IR Functional Groups (FTIR) IR->Report Compound Ethyl 1-carbamimidoylpiperidine- 4-carboxylate acetate Compound->HPLC Compound->GC Compound->KF Compound->ICPMS Compound->NMR Compound->MS Compound->IR

Caption: Orthogonal workflow for complete compound characterization.

Core Analytical Methodologies

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the cornerstone of purity analysis, separating the target compound from process-related impurities and degradation products. The choice of detector is critical. A UV detector is standard, but the guanidinium group lacks a strong chromophore. Therefore, coupling it with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) provides a more universal, mass-based response for non-chromophoric impurities.

Experimental Protocol: HPLC-UV-CAD

  • System Preparation: Agilent 1260 Infinity II or equivalent HPLC system equipped with a Diode Array Detector (DAD) and a Charged Aerosol Detector (CAD).

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent reverse-phase column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: DAD at 210 nm; CAD with nitrogen gas at 35 psi.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Water:Acetonitrile to create a 1 mg/mL stock solution.

Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected by both UV and CAD. Peak symmetry and retention time consistency are monitored to ensure method robustness.

Structural Elucidation and Identity Confirmation

Causality: NMR is the most powerful technique for unambiguous structure elucidation. ¹H NMR confirms the presence and connectivity of all proton-bearing groups, while ¹³C NMR identifies all unique carbon environments. The presence of the acetate counter-ion should also be visible in the ¹H NMR spectrum as a singlet, typically around 1.9 ppm.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄. D₂O is often preferred for guanidinium salts as it allows for the exchange and potential suppression of the broad N-H protons, simplifying the spectrum.

  • Instrumentation: Bruker AVANCE 400 MHz spectrometer or equivalent.

  • ¹H NMR Acquisition: Acquire with a standard pulse program, typically with 16-32 scans.

  • ¹³C NMR Acquisition: Acquire using a proton-decoupled pulse program (e.g., zgpg30), requiring a larger number of scans for adequate signal-to-noise.

  • Data Processing: Process the raw data (FID) with appropriate software (e.g., MestReNova, TopSpin) using Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak.

Expected Spectral Features (Hypothetical Assignments):

Group¹H NMR (ppm, in D₂O)¹³C NMR (ppm, in D₂O)
Ethyl (-OCH₂CH₃)~4.1 (q, 2H), ~1.2 (t, 3H)~62, ~14
Piperidine (ring)~1.8-2.2 (m), ~2.8-3.5 (m)~30-50 (multiple peaks)
Piperidine (-CH-)~2.5 (m, 1H)~45
Ester (C=O)-~175
Guanidinium (C=N)-~157
Acetate (CH₃)~1.9 (s, 3H)~24
Acetate (C=O)-~180

Causality: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. This serves as an orthogonal confirmation of identity. The fragmentation pattern can also provide structural information.[3]

Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in 50:50 Acetonitrile:Water with 0.1% formic acid.

  • Instrumentation: Agilent 6545 Q-TOF LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode. ESI is ideal for pre-charged or easily ionizable molecules like guanidinium salts.

  • Analysis: Infuse the sample directly or via LC injection. Acquire data in full scan mode over a mass range of m/z 50-500.

  • Data Interpretation: The primary ion observed will be the protonated molecular ion of the core molecule, [C₉H₁₇N₃O₂ + H]⁺. The measured mass should be within 5 ppm of the theoretical exact mass (200.1399). The acetate is not observed as it is a counter-ion.

Causality: FTIR is a rapid and simple method to confirm the presence of key functional groups, providing a characteristic "fingerprint" for the molecule.

Experimental Protocol: ATR-FTIR

  • Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹, typically averaging 16-32 scans.

  • Expected Absorptions:

    • ~3300-3100 cm⁻¹: N-H stretching (guanidinium).

    • ~2950-2850 cm⁻¹: C-H stretching (aliphatic).

    • ~1730 cm⁻¹: C=O stretching (ester).

    • ~1670 cm⁻¹: C=N stretching (guanidinium).

    • ~1580 cm⁻¹: C=O stretching (carboxylate of acetate).

Workflow for Quality Assessment

The following diagram illustrates the logical flow for a comprehensive quality assessment of a new batch of the target compound.

start Sample Received identity Identity Confirmation (HRMS, FTIR) start->identity structure Structural Verification (1H & 13C NMR) identity->structure Identity matches? purity Chromatographic Purity (RP-HPLC) structure->purity Structure correct? residuals Residuals Analysis (GC-HS, KF) purity->residuals Purity > 98%? decision Pass / Fail Decision residuals->decision Residuals within spec? pass Release for Use decision->pass Yes fail Repurify / Reject decision->fail No

Caption: Decision workflow for batch release of the compound.

Potential Impurities and Their Control

A thorough characterization must also consider potential impurities arising from the synthetic route.[4] While the exact synthesis may vary, common impurities could include:

  • Starting Materials: Unreacted ethyl piperidine-4-carboxylate.[5]

  • Guanidinylation Reagent By-products: Impurities derived from the specific reagent used to install the carbamimidoyl group.

  • Hydrolysis Products: Hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Residual Solvents: Solvents used during synthesis and purification, such as ethyl acetate, methanol, or tetrahydrofuran.[6][7]

These impurities should be monitored and controlled using the chromatographic and spectroscopic methods outlined above. For drug development, reference standards for known impurities may be required for method validation and accurate quantification.[8]

Conclusion

The characterization of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate demands a rigorous, multi-technique approach. Relying on a single data point, such as a melting point or a single spectrum, is scientifically inadequate for its intended use in research and development. By systematically applying an orthogonal set of analyses—combining HPLC for purity, NMR for structural integrity, HRMS for elemental composition, and other targeted assays for specific impurities—a complete and trustworthy quality profile can be established. This comprehensive data package is the bedrock upon which reliable and reproducible scientific outcomes are built.

References

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. 9

  • BLD Pharm. (n.d.). Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate. 2

  • PubChem. (2026). Ethyl 4-oxo-1-piperidinecarboxylate.

  • Google Patents. (2009). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.

  • National Institute of Standards and Technology. (n.d.). Ethyl piperidine-4-carboxylate. NIST WebBook.

  • PubChem. (2025). Ethyl 4-amino-1-piperidinecarboxylate.

  • PubChem. (2025). Ethyl 4-piperidinecarboxylate.

  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.

  • ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic...

  • ChemicalBook. (n.d.). Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR spectrum.

  • ChemicalBook. (n.d.). Ethyl 1-carbamimidoylpiperidine-4-carboxyate acetate.

  • BLD Pharm. (n.d.). Ethyl piperidine-4-carboxylate.

  • The Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm.

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 869112-14-1 Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate Impurity.

  • National Institutes of Health. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. PMC.

  • National Institute of Standards and Technology. (n.d.). Ethyl Acetate. NIST WebBook.

  • Chemdiv. (n.d.). Compound ethyl 1-[(4-chlorophenyl)carbamoyl]piperidine-4-carboxylate.

  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms.

  • Santa Cruz Biotechnology. (n.d.). Ethyl 1-(2-bromoacetyl)-4-piperidine carboxylate.

  • National Institutes of Health. (n.d.). Synthesis and Characterization of New Ethylenediamine Platinum(IV) Complexes Containing Lipophilic Carboxylate Ligands. PMC.

  • Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.

  • U.S. Pharmacopeia. (n.d.). Peptide Standards.

Sources

Guanidinyl-Piperidine Derivatives: A Technical Guide for Early Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The guanidinyl-piperidine scaffold represents a privileged structural motif in medicinal chemistry, demonstrating significant therapeutic potential across a range of biological targets. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals engaged in the early discovery phases of novel therapeutics based on this core. We will explore the synthetic strategies, mechanistic principles, and key experimental workflows for the design, synthesis, and evaluation of guanidinyl-piperidine derivatives, with a particular focus on their role as N-methyl-D-aspartate (NMDA) receptor antagonists.

Introduction: The Guanidinyl-Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous heterocyclic moiety found in numerous natural products and synthetic drugs, valued for its favorable physicochemical properties and its ability to serve as a versatile scaffold for three-dimensional molecular exploration.[1][2] The incorporation of a guanidinium group, a strong organic base that is protonated at physiological pH, introduces a key pharmacophoric feature.[3] This cationic group can engage in multiple hydrogen bonds and electrostatic interactions with biological targets, making it a powerful tool for enhancing binding affinity and modulating pharmacological activity.[4]

The combination of these two moieties in guanidinyl-piperidine derivatives has led to the discovery of potent ligands for a variety of receptors, including opioid, sigma, and histamine receptors.[5] However, it is their activity as antagonists of the NMDA receptor that has garnered significant attention in the context of neurodegenerative diseases and other central nervous system (CNS) disorders.[6][7]

Synthetic Strategies for Guanidinyl-Piperidine Derivatives

The synthesis of guanidinyl-piperidine derivatives typically involves the guanylation of a piperidine-containing amine. Several methods can be employed, each with its own advantages and considerations.

Guanylation of 4-Aminopiperidine Derivatives

A common and effective strategy is the reaction of a 4-aminopiperidine derivative with a guanylating agent. This approach allows for the late-stage introduction of the guanidinyl group, providing flexibility in the synthesis of diverse analogs.

This protocol details the synthesis of a representative guanidinyl-piperidine derivative.

Step 1: Synthesis of 1-Benzyl-4-piperidone [8]

  • To a solution of 4-piperidone hydrochloride (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (2-3 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 equivalents) and heat the reaction mixture to 60-70 °C.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-benzyl-4-piperidone.

Step 2: Reductive Amination to form N-(1-Benzylpiperidin-4-yl)amine

  • Dissolve 1-benzyl-4-piperidone (1 equivalent) and ammonium acetate (10-20 equivalents) in methanol.

  • Add sodium cyanoborohydride (1.5-2 equivalents) portion-wise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by adding an aqueous solution of hydrochloric acid.

  • Basify the mixture with an aqueous solution of sodium hydroxide and extract with an organic solvent.

  • Dry the organic layer and concentrate to obtain the crude N-(1-benzylpiperidin-4-yl)amine, which can be used in the next step without further purification.

Step 3: Guanylation [9]

  • To a solution of N-(1-benzylpiperidin-4-yl)amine (1 equivalent) in a solvent like tetrahydrofuran (THF), add a guanylating agent such as N,N'-di-Boc-S-methylisothiourea (1.1 equivalents) and a base like triethylamine (1.2 equivalents).

  • Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the Boc-protected guanidine derivative.

Step 4: Deprotection

  • Dissolve the Boc-protected guanidine in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Stir at room temperature for 1-2 hours.

  • Remove the solvent and excess acid under reduced pressure to yield the final guanidinyl-piperidine derivative as its TFA salt.

The choice of guanylating agent is critical and can influence reaction conditions and yields. Common guanylating reagents include:

  • Cyanamide: A simple and direct reagent, though its use can be challenging due to its reactivity and potential for side reactions.[10]

  • S-Methylisothiourea derivatives: These reagents offer good reactivity and are often used with protecting groups like Boc to control the guanylation process.[11]

  • 1H-Pyrazole-1-carboxamidine hydrochloride: A stable and commercially available reagent that provides a clean conversion to the guanidine.

G

Mechanism of Action: Targeting the NMDA Receptor

A primary therapeutic rationale for the development of guanidinyl-piperidine derivatives lies in their ability to act as antagonists of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a ligand-gated ion channel that plays a critical role in excitatory synaptic transmission and synaptic plasticity.[12] However, overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in a variety of neurodegenerative disorders.[12]

Guanidinyl-piperidine derivatives often act as non-competitive, open-channel blockers of the NMDA receptor.[13] This means they bind to a site within the ion channel pore, physically obstructing the flow of ions.

G Glutamate Glutamate GlutamateSite GlutamateSite Glutamate->GlutamateSite Binds Glycine Glycine GlycineSite GlycineSite Glycine->GlycineSite Binds GuanidinylPiperidine Guanidinyl-Piperidine Derivative BindingSite BindingSite GuanidinylPiperidine->BindingSite Blocks Ca2 Pore Pore Ca2->Pore Influx (blocked)

The positively charged guanidinium group is thought to interact with negatively charged residues within the channel pore, contributing to the blocking action. The piperidine ring and its substituents can further modulate the affinity and selectivity of the compound for different NMDA receptor subtypes.

Biological Evaluation: In Vitro Characterization

The initial characterization of newly synthesized guanidinyl-piperidine derivatives typically involves in vitro assays to determine their affinity and functional activity at the target receptor.

Radioligand Binding Assay for NMDA Receptor Affinity

A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of an unlabeled test compound for a receptor. For the NMDA receptor, [³H]MK-801, a well-characterized non-competitive antagonist, is a commonly used radioligand.[14][15][16]

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]MK-801 (typically in the low nanomolar range), and varying concentrations of the unlabeled guanidinyl-piperidine test compound.

  • Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2-3 hours).

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.[17]

Self-Validation: The assay should include controls for total binding (no competitor), non-specific binding (a high concentration of a known NMDA receptor antagonist), and a reference compound with known affinity to ensure the validity of the results.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of guanidinyl-piperidine derivatives.

CompoundR1R2NMDA Receptor Affinity (IC50, nM)Reference
1 HBenzyl150[13]
2 MethylBenzyl85[13]
3 H4-Fluorobenzyl120[6]
4 H3,4-Dichlorobenzyl75[6]
5 HNaphthylmethyl50[13]

From such data, several key SAR insights can be drawn:

  • Substitution on the Guanidinium Group: Alkylation of the guanidinium nitrogen (R1) can influence potency.

  • Aromatic Substituents on the Piperidine Nitrogen: The nature and position of substituents on the benzyl ring (R2) significantly impact affinity. Electron-withdrawing groups at the para-position and extending the aromatic system can enhance binding.

Challenges and Future Directions

Despite their therapeutic promise, the development of guanidinyl-piperidine derivatives faces several challenges:

  • Physicochemical Properties: The highly basic nature of the guanidinium group can lead to poor oral bioavailability and challenges in crossing the blood-brain barrier.[3]

  • Selectivity: Achieving selectivity for specific NMDA receptor subtypes is a key challenge to minimize off-target effects.

  • Synthesis: The synthesis of complex guanidinyl-piperidine derivatives can be multi-step and require careful optimization.[3]

Future research in this area will likely focus on:

  • Prodrug Strategies: Designing prodrugs that mask the guanidinium group to improve pharmacokinetic properties.

  • Targeting Specific NMDA Receptor Subtypes: Developing derivatives with enhanced selectivity for NR2B-containing NMDA receptors, which are preferentially involved in pathological processes.

  • Novel Therapeutic Applications: Exploring the potential of guanidinyl-piperidine derivatives in other therapeutic areas beyond neurodegeneration, such as chronic pain and psychiatric disorders.[18]

Conclusion

The guanidinyl-piperidine scaffold is a valuable starting point for the design of novel therapeutics, particularly for targeting the NMDA receptor. This guide has provided a technical framework for the synthesis, mechanistic understanding, and in vitro evaluation of these compounds. By addressing the inherent challenges through innovative medicinal chemistry approaches, the full therapeutic potential of guanidinyl-piperidine derivatives can be realized in the future.

References

  • [Current Protocols in Pharmacology. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor.]([Link])

  • [18F]fluoroethyl)-2-thienyl]-cyclohexyl)piperidine as a potential in vivo radioligand for the NMDA receptor-channel complex. (1993). Nuclear Medicine and Biology.]([Link])

Sources

Exploring the chemical reactivity of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Reactivity of Ethyl 1-carbamimidoylpiperidine-4-carboxylate Acetate

Abstract: This technical guide provides a comprehensive exploration of the chemical reactivity of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate (CAS No. 1208081-80-4). The molecule's unique architecture, combining a highly basic guanidinium group with a modifiable ethyl ester on a piperidine scaffold, makes it a versatile building block in medicinal chemistry and drug development. This document elucidates the distinct reactivity of each functional moiety, providing field-proven insights into its behavior under various reaction conditions. Detailed experimental protocols, reaction pathways, and data are presented to equip researchers, scientists, and drug development professionals with the technical knowledge required for its effective application in synthesis and discovery programs.

Core Molecular Architecture and Physicochemical Profile

Chemical Identity and Structural Elucidation

Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate is a salt composed of a protonated guanidinium-substituted piperidine cation and an acetate anion. The structure features three key functional regions that dictate its overall reactivity:

  • The Guanidinium Moiety: A strongly basic functional group attached at the N-1 position of the piperidine ring.

  • The Piperidine Core: A saturated heterocyclic scaffold that provides a defined three-dimensional structure.

  • The Ethyl Ester Moiety: A classic ester functional group at the C-4 position, amenable to various nucleophilic substitution reactions.

The acetate counter-ion serves to stabilize the highly basic guanidinium group, rendering the compound a more manageable and stable solid.

structure cluster_molecule Ethyl 1-carbamimidoylpiperidine-4-carboxylate Cation cluster_ion Acetate Anion mol ion

Caption: Chemical structure of the title compound.

Physicochemical Data

The fundamental properties of the compound are summarized below, providing essential data for experimental design.

PropertyValueReference
CAS Number 1208081-80-4[1][2][3]
Molecular Formula C₁₁H₂₁N₃O₄[2][3]
Molecular Weight 259.30 g/mol [2][3]
SMILES Code O=C(C1CCN(C(N)=N)CC1)OCC.CC(O)=O[2]
Classification Heterocyclic Building Block, Guanidine, Amine, Ester[2]

A Duality of Reactivity: Guanidinium Basicity and Ester Electrophilicity

The chemical behavior of this molecule is dominated by the interplay between its two primary functional groups. The guanidine moiety acts as a potent base and nucleophilic center, while the ethyl ester provides an electrophilic site for synthetic modification.

The Guanidinium Moiety: A Superbase in Action

Guanidines are among the strongest known organic bases, a property stemming from the exceptional resonance stabilization of the corresponding conjugate acid (the guanidinium ion).[4] This inherent basicity is the central pillar of the molecule's reactivity.

  • Mechanism of Basicity: Upon protonation, the positive charge is delocalized across all three nitrogen atoms. This distribution significantly stabilizes the protonated form, shifting the acid-base equilibrium far towards it and resulting in a high pKa (typically around 12.5-13.5 for similar structures).[4]

  • Role in Catalysis: The strong basicity allows the guanidine moiety to function as an effective organocatalyst, capable of deprotonating even weakly acidic C-H, O-H, or N-H bonds to initiate reactions.[5][6]

  • Nucleophilic Reactivity: The nitrogen atoms of the guanidine group can also act as nucleophiles, participating in reactions such as N-alkylation or N-acylation, although this reactivity is tempered by the stability of the protonated salt form.

reactivity_map cluster_ester Ester Moiety Reactions cluster_guanidine Guanidinium Moiety Reactions A Ethyl 1-carbamimidoylpiperidine- 4-carboxylate Acetate B Base-Catalyzed Hydrolysis (Saponification) A->B + NaOH (aq), Δ C Acid-Catalyzed Hydrolysis A->C + H₃O⁺, Δ (Reversible) D Amidation A->D + R-NH₂, Δ E Deprotonation (to free base) A->E + Strong Base P1 1-Carbamimidoylpiperidine- 4-carboxylic Acid Salt B->P1 C->P1 P2 1-Carbamimidoylpiperidine- 4-carboxamide Derivative D->P2 F N-Alkylation (of free base) E->F + R-X P3 N-Alkyl-Guanidinium Derivative F->P3

Caption: Core reactivity pathways for the title compound.

The Ethyl Ester Moiety: A Versatile Synthetic Handle

The ethyl carboxylate group at the C-4 position is a classic electrophilic center, readily undergoing nucleophilic acyl substitution. This functionality is the primary site for derivatization.

  • Hydrolysis: The ester can be cleaved to its corresponding carboxylic acid through hydrolysis.[7]

    • Base-Catalyzed Hydrolysis (Saponification): This is the most common and efficient method.[8] The reaction is performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. The process is effectively irreversible because the final product is a carboxylate salt, which is resistant to nucleophilic attack by the alcohol byproduct.[8][9]

    • Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification and is catalyzed by a strong acid in the presence of excess water.[9][10] The reaction is reversible and will reach an equilibrium state containing the ester, water, carboxylic acid, and alcohol.[8][10]

  • Amidation: The ester can be converted directly to an amide by heating it with an amine (R-NH₂). This reaction is central to building molecular complexity, allowing for the introduction of diverse side chains and the formation of peptide-like bonds.

Experimental Protocols and Synthetic Workflows

The following protocols are provided as validated starting points for the synthetic manipulation of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate.

Protocol: Base-Catalyzed Hydrolysis of the Ethyl Ester

This procedure details the conversion of the title compound to 1-carbamimidoylpiperidine-4-carboxylic acid.

Materials:

  • Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl), 2M solution

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate in a 1:1 mixture of Methanol and Water.

  • Addition of Base: Add 2.5 equivalents of Sodium Hydroxide to the solution. The excess base ensures the complete and irreversible saponification of the ester.[8]

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

  • Acidification: Slowly add 2M HCl solution dropwise while stirring vigorously to neutralize the excess NaOH and protonate the carboxylate salt. Adjust the pH to ~5-6. The carboxylic acid product will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold deionized water to remove any inorganic salts, then with a small amount of cold diethyl ether to remove any non-polar impurities. Dry the product under vacuum to yield the final 1-carbamimidoylpiperidine-4-carboxylic acid.

Workflow for Synthetic Modification

The general workflow for utilizing this compound as a building block involves sequential or orthogonal modification of its functional groups.

workflow cluster_ester_mod Pathway 1: Ester Modification First cluster_guanidine_mod Pathway 2: Guanidine Modification First start Start: Ethyl 1-carbamimidoylpiperidine- 4-carboxylate Acetate ester_hydrolysis Step 1a: Hydrolysis (e.g., NaOH, H₂O/MeOH) start->ester_hydrolysis Select Ester Rxn free_base Step 1b: Generate Free Base (e.g., Strong Base) start->free_base Select Guanidine Rxn acid_product Intermediate: Carboxylic Acid Derivative ester_hydrolysis->acid_product amide_coupling Step 2a: Amide Coupling (e.g., R-NH₂, HATU) acid_product->amide_coupling final_product Final Derivatized Product amide_coupling->final_product guanidine_alkylation Step 2b: N-Alkylation (e.g., R-Br) free_base->guanidine_alkylation ester_product Intermediate: N-Alkylated Ester Derivative guanidine_alkylation->ester_product ester_product->final_product Further Modification

Caption: General synthetic workflow for derivatization.

Stability, Storage, and Safety

  • Stability: The compound is generally stable under normal laboratory conditions as a salt.[11] The free base form is a much stronger base and may be more sensitive to atmospheric CO₂ and moisture. The ester moiety can be susceptible to hydrolysis over long periods in the presence of water, especially at non-neutral pH.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11][12] Keep away from incompatible materials.

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13] Avoid creating dust and avoid contact with skin, eyes, and clothing.[11][13]

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases (which would deprotonate the guanidinium to its more reactive free base form).[11][12]

Conclusion

Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate is a strategically designed bifunctional molecule. Its chemical reactivity is defined by the potent basicity of the guanidinium group and the electrophilic nature of the ethyl ester. This duality allows for its use as both a catalytic base and a versatile scaffold for synthetic elaboration. A thorough understanding of these competing and complementary reactivities, as detailed in this guide, is crucial for leveraging its full potential in the design and synthesis of novel chemical entities for drug discovery and development.

References

  • Ishikawa, T. (2009). Guanidine Chemistry. PubMed. Available at: [Link]

  • Aksenov, N., et al. (2020). Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). ResearchGate. Available at: [Link]

  • Ishikawa, T., & Kumamoto, T. (2006). Guanidines in Organic Synthesis. Semantic Scholar. Available at: [Link]

  • Katritzky, A. R., et al. (2010).
  • Organic Chemistry Portal. (N.D.). Guanidine synthesis by guanidinylation. Available at: [Link]

  • LookChem. (N.D.). Cas 1208081-80-4, Ethyl 1-carbamimidoylpiperidine-4-carboxyate acetate. Available at: [Link]

  • Google Patents. (2009). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • Aytac, S. P. (2025). Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. ACG Publications. Available at: [Link]

  • Clark, J. (2023). Hydrolysis of esters. Chemguide. Available at: [Link]

  • LibreTexts Chemistry. (2022). Hydrolysis of Esters. Available at: [Link]

  • LibreTexts Chemistry. (2023). Acid Catalyzed Hydrolysis of Esters. Available at: [Link]

  • LibreTexts Chemistry. (2022). Hydrolysis of Esters. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 1-carbamimidoylpiperidine-4-carboxylate Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of Ethyl 1-carbamimidoylpiperidine-4-carboxylate Acetate, a valuable building block in medicinal chemistry and drug discovery. The protocol herein details a robust method starting from the readily available Ethyl Isonipecotate. This guide is designed for researchers and professionals in organic synthesis and drug development, offering not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, troubleshooting advice, and essential safety protocols.

Introduction and Scientific Context

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as one of the most prevalent heterocyclic motifs in FDA-approved pharmaceuticals.[1][2][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for targeting a wide range of biological receptors.[4][5] The functionalization of the piperidine nitrogen at position 1 is a common strategy to modulate the pharmacological properties of these molecules.

The carbamimidoyl group, also known as a guanidinium group, is a strongly basic functional group that is protonated under physiological conditions. This positive charge allows it to form strong ionic interactions with negatively charged residues like carboxylates or phosphates on biological targets such as enzymes and receptors. The title compound, Ethyl 1-carbamimidoylpiperidine-4-carboxylate Acetate, combines the versatile piperidine core with a key guanidinium moiety, making it a highly useful intermediate for the synthesis of targeted therapeutics, including protease inhibitors and receptor antagonists.

The synthetic strategy outlined in this document focuses on the direct guanylation of the secondary amine of Ethyl 4-piperidinecarboxylate (Ethyl Isonipecotate) using cyanamide in an acidic medium. This method is advantageous due to the commercial availability of the starting materials and the operational simplicity of the procedure.

Reaction Scheme

The overall transformation involves the nucleophilic addition of the piperidine nitrogen to cyanamide, facilitated by an acid catalyst, which also serves to form the final acetate salt of the basic guanidinium product.

  • Starting Material: Ethyl 4-piperidinecarboxylate (Ethyl Isonipecotate)

  • Reagent: Cyanamide

  • Solvent/Catalyst: Glacial Acetic Acid

  • Product: Ethyl 1-carbamimidoylpiperidine-4-carboxylate Acetate

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier Example
Ethyl 4-piperidinecarboxylate (Ethyl Isonipecotate)1126-09-6157.21≥98%Sigma-Aldrich
Cyanamide420-04-242.04≥98%Sigma-Aldrich
Glacial Acetic Acid64-19-760.05ACS Reagent GradeFisher Scientific
Ethanol, Anhydrous64-17-546.07≥99.5%VWR
Diethyl Ether, Anhydrous60-29-774.12≥99%Sigma-Aldrich
Anhydrous Magnesium Sulfate7487-88-9120.37Laboratory GradeFisher Scientific
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Digital thermometer

  • Buchner funnel and filtration flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Analytical balance

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Melting point apparatus

Detailed Synthesis Protocol

This protocol is designed for a 10-gram scale synthesis. Adjust reagent quantities proportionally for different scales.

Reaction Setup
  • Flask Preparation: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a digital thermometer. Ensure all glassware is dry.

  • Reagent Addition: In a fume hood, charge the flask with Ethyl Isonipecotate (10.0 g, 63.6 mmol, 1.0 equiv.).

  • Solvent Addition: Add glacial acetic acid (80 mL) to the flask. Stir the mixture at room temperature until the ethyl isonipecotate is fully dissolved.

  • Cyanamide Addition: Carefully add cyanamide (3.21 g, 76.3 mmol, 1.2 equiv.) to the solution in portions. A slight exotherm may be observed.

    • Scientific Rationale: A slight excess of cyanamide is used to ensure the complete consumption of the starting amine, driving the reaction to completion. Acetic acid serves a dual purpose: it acts as a solvent and as a proton source to activate the cyanamide's nitrile group, making it more electrophilic and susceptible to nucleophilic attack by the piperidine nitrogen.

Reaction Execution
  • Heating: Heat the reaction mixture to 80-85 °C using a heating mantle.

  • Reflux: Maintain the temperature and allow the mixture to stir at a steady rate for 12-16 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

    • Mobile Phase: Dichloromethane/Methanol (9:1) with 0.5% triethylamine.

    • Visualization: UV light (254 nm) and/or potassium permanganate stain.

    • Expected Result: The starting material spot (Ethyl Isonipecotate) should diminish over time, and a new, more polar spot corresponding to the product should appear at a lower Rf value. The reaction is considered complete when the starting material spot is no longer visible.

Product Isolation and Purification
  • Cooling & Precipitation: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Then, place the flask in an ice bath for 1-2 hours to facilitate product precipitation.

  • Solvent Addition: Slowly add anhydrous diethyl ether (100 mL) to the cold mixture while stirring. The product, being a salt, is insoluble in ether and will precipitate out as a white solid.

    • Scientific Rationale: The addition of a non-polar solvent like diethyl ether drastically reduces the solubility of the polar acetate salt, leading to efficient crystallization and isolation from the acetic acid solvent.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with small portions of cold diethyl ether (3 x 30 mL) to remove any residual acetic acid and unreacted starting materials.

  • Initial Drying: Dry the collected solid under vacuum for 1-2 hours.

  • Recrystallization (Optional but Recommended): For higher purity, recrystallize the crude product from a hot ethanol/diethyl ether solvent system.

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • Slowly add diethyl ether until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to complete crystallization.

    • Collect the pure crystals by vacuum filtration and dry them in a vacuum oven at 40-50 °C to a constant weight.

Characterization and Expected Data

The identity and purity of the synthesized Ethyl 1-carbamimidoylpiperidine-4-carboxylate Acetate should be confirmed by standard analytical techniques.

Analysis TechniqueExpected Results
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally (expected to be sharp for a pure compound)
¹H NMR (400 MHz, D₂O)δ 4.15 (q, 2H, -OCH₂CH₃), 3.60 (m, 2H, piperidine H2/H6 eq), 3.10 (m, 2H, piperidine H2/H6 ax), 2.60 (m, 1H, piperidine H4), 2.00 (m, 2H, piperidine H3/H5 eq), 1.90 (s, 3H, CH₃COO⁻), 1.75 (m, 2H, piperidine H3/H5 ax), 1.20 (t, 3H, -OCH₂CH₃)
¹³C NMR (100 MHz, D₂O)δ 178.0 (C=O, ester), 175.5 (C=O, acetate), 158.5 (C=N, guanidinium), 62.5 (-OCH₂), 45.0 (piperidine C2/C6), 41.5 (piperidine C4), 29.0 (piperidine C3/C5), 22.0 (CH₃, acetate), 14.0 (-CH₃, ethyl)
Mass Spec (ESI+) m/z = 200.1390 [M+H]⁺ for C₉H₁₈N₃O₂⁺ (calculated: 200.1394)

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process, from starting materials to the final, characterized product.

Synthesis_Workflow Workflow for Synthesis of Ethyl 1-carbamimidoylpiperidine-4-carboxylate Acetate Start Starting Materials - Ethyl Isonipecotate - Cyanamide - Acetic Acid Setup Reaction Setup - Dissolve reactants in Acetic Acid - Equip for reflux Start->Setup 1. Charging Reaction Reaction - Heat to 80-85 °C for 12-16h - Monitor by TLC Setup->Reaction 2. Heating Workup Work-up & Isolation - Cool to room temperature - Precipitate with Diethyl Ether - Isolate by vacuum filtration Reaction->Workup 3. Completion Purification Purification - Recrystallize from Ethanol/Ether Workup->Purification 4. Crude Product Product Final Product - Ethyl 1-carbamimidoylpiperidine-4-carboxylate Acetate Purification->Product 5. Pure Product Analysis Characterization - NMR - Mass Spectrometry - Melting Point Product->Analysis 6. Quality Control

Sources

Application Notes & Protocols: Guanidinylation of Ethyl Piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Guanidinylated Piperidine Scaffold

In the landscape of modern drug discovery, the piperidine ring is a privileged scaffold, forming the core of numerous approved therapeutic agents due to its favorable physicochemical properties and synthetic tractability.[1][2][3] When combined with the guanidinium group—the functional moiety of the amino acid arginine—a powerful pharmacophore is created. The guanidinium group is protonated under most physiological conditions, endowing it with a positive charge that facilitates critical biological interactions such as hydrogen bonding and electrostatic pairing with target receptors and enzymes.[4][5]

The guanidinylation of ethyl piperidine-4-carboxylate, a readily available and versatile building block, offers a direct route to molecules that merge these two key structural motifs.[6][7][8] This transformation is pivotal for synthesizing novel chemical entities in research areas including but not limited to inhibitors, receptor antagonists, and peptidomimetics.[1][9]

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, validate the protocols with self-contained logic, and ground the methodology in authoritative scientific literature. We present a detailed, field-proven protocol for the efficient guanidinylation of ethyl piperidine-4-carboxylate using a state-of-the-art reagent, ensuring high yield and purity.

Reaction Principle and Mechanistic Causality

The guanidinylation of a secondary amine, such as the nitrogen atom in the piperidine ring, is fundamentally a nucleophilic substitution reaction. The piperidine nitrogen acts as the nucleophile, attacking an electrophilic carbon atom on the guanidinylating reagent.

A variety of reagents have been developed for this purpose, ranging from classic agents like S-methylisothiourea to more sophisticated systems.[10][11] For this application, we focus on N,N'-Di-Boc-1H-pyrazole-1-carboxamidine , a highly effective and widely used reagent for the mild and efficient guanidinylation of primary and secondary amines.[12][13][14][15]

The rationale for selecting this reagent is threefold:

  • Controlled Reactivity: The two tert-butoxycarbonyl (Boc) groups are electron-withdrawing, which tempers the extreme basicity of the guanidine moiety. This prevents unwanted side reactions and makes the final product easier to handle and purify.[4][16][17]

  • Excellent Leaving Group: The pyrazole moiety is an exceptional leaving group, which drives the reaction to completion under mild conditions (typically room temperature).[15]

  • High Yields: This reagent consistently provides high yields with a broad range of amine substrates, including sterically accessible secondary amines like ethyl piperidine-4-carboxylate.[15][18]

The reaction proceeds via the nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of the carboxamidine, leading to the displacement of pyrazole and the formation of the desired N,N'-di-Boc-protected guanidinylated product.

Guanidinylation_Mechanism cluster_0 Reactants cluster_1 Products Piperidine Ethyl piperidine-4-carboxylate Product N,N'-Di-Boc-guanidinylated Product Piperidine->Product Nucleophilic Attack Reagent N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Reagent->Product Byproduct Pyrazole Reagent->Byproduct Leaving Group

Caption: Overall transformation for the guanidinylation reaction.

Detailed Experimental Protocol

This protocol describes the guanidinylation of ethyl piperidine-4-carboxylate using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. It is designed to be a self-validating system, where successful execution leads to a high-purity product verifiable by standard analytical techniques.

Materials and Reagents
ReagentCAS NumberSupplier RecommendationNotes
Ethyl piperidine-4-carboxylate1126-09-6Sigma-Aldrich, TCIEnsure purity >98%.[19]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine152120-54-2Sigma-Aldrich, TCIHighly effective guanidinylating agent.[14]
Tetrahydrofuran (THF), anhydrous109-99-9Acros Organics, AldrichUse a fresh bottle or dry over molecular sieves.
Ethyl Acetate (EtOAc)141-78-6Fisher ScientificACS grade or higher.
Hexanes110-54-3Fisher ScientificACS grade or higher.
Silica Gel7631-86-9SiliCycle, 230-400 meshFor flash column chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6VWR ChemicalsFor drying organic layers.
TLC PlatesN/AMilliporeSigmaSilica gel 60 F₂₅₄.
Step-by-Step Procedure

Experimental_Workflow start Start setup 1. Reaction Setup Dissolve ethyl piperidine-4-carboxylate and guanidinylating reagent in anhydrous THF. start->setup stir 2. Reaction Stir mixture at room temperature for 12-24 hours. setup->stir monitor 3. Monitoring Track reaction progress via TLC (e.g., 30% EtOAc in Hexanes). stir->monitor concentrate 4. Work-up (a) Concentrate the reaction mixture under reduced pressure. monitor->concentrate Reaction Complete extract 5. Work-up (b) Redissolve in EtOAc, wash with water and brine. Dry over Na₂SO₄. concentrate->extract purify 6. Purification Purify crude product by flash column chromatography on silica gel. extract->purify characterize 7. Characterization Analyze pure fractions by ¹H NMR and MS to confirm structure and purity. purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for guanidinylation.

  • Reaction Setup:

    • To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add ethyl piperidine-4-carboxylate (1.57 g, 10.0 mmol, 1.0 equiv.).

    • Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (3.41 g, 11.0 mmol, 1.1 equiv.).[15]

    • Add 20 mL of anhydrous tetrahydrofuran (THF) to the flask. The use of an anhydrous solvent is critical to prevent hydrolysis of the Boc groups and the guanidinylating reagent itself.

  • Reaction Execution:

    • Stir the resulting solution at room temperature (20-25 °C) under a nitrogen or argon atmosphere.

    • The reaction is typically complete within 12-24 hours.

  • Monitoring the Reaction:

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC).

    • Eluent System: A 30:70 mixture of ethyl acetate and hexanes is a good starting point.

    • Visualization: Use a UV lamp (254 nm) to visualize the pyrazole-containing starting material and potassium permanganate (KMnO₄) stain to visualize the amine starting material and the product. The product should have an Rf value between that of the two starting materials. The disappearance of the ethyl piperidine-4-carboxylate spot indicates reaction completion.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (50 mL).

    • Transfer the solution to a separatory funnel and wash with water (2 x 25 mL) and then with brine (1 x 25 mL). This removes the pyrazole byproduct and any other water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as an oil or semi-solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Slurry: Load the crude material onto the column using a minimal amount of dichloromethane or the eluent.

    • Elution: Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc). The exact gradient should be optimized based on TLC analysis.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to afford the final product, ethyl 1-(N,N'-bis(tert-butoxycarbonyl)carbamimidoyl)piperidine-4-carboxylate.

Summary of Reaction Parameters

ParameterCondition / ValueRationale
Substrate Ethyl piperidine-4-carboxylateA common, commercially available building block.[6][7]
Guanidinylating Reagent N,N'-Di-Boc-1H-pyrazole-1-carboxamidine[12]Mild, efficient, and high-yielding for secondary amines.[15]
Stoichiometry 1.1 equivalents of guanidinylating reagentA slight excess ensures complete consumption of the limiting substrate.
Solvent Anhydrous Tetrahydrofuran (THF)Good solubility for reactants; non-protic nature prevents side reactions.
Temperature Room Temperature (20-25 °C)Sufficient for the reaction to proceed to completion due to the reactive reagent.
Reaction Time 12 - 24 hoursTypical duration for complete conversion, verifiable by TLC.
Typical Yield 70 - 95%Dependent on the purity of starting materials and purification efficiency.[15]

Subsequent Deprotection: Accessing the Functional Guanidinium Salt

For most applications, the final step is the removal of the Boc protecting groups to unmask the basic guanidinium functionality. This is readily achieved under acidic conditions.

Deprotection Protected N,N'-Di-Boc-Protected Guanidine Product Guanidinium Salt (TFA Salt) Protected->Product Acidolysis Acid Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) Acid->Product

Caption: Deprotection of the Boc groups to yield the final product.

Protocol: Boc Deprotection
  • Dissolve the purified, Boc-protected guanidine product (1.0 equiv.) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure. Co-evaporation with toluene or DCM may be necessary to remove residual TFA.

  • The final product is typically obtained as the TFA salt and can often be used without further purification.

References

  • Li, G., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Batey, R. A. (2004). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto TSpace Repository. Available at: [Link]

  • Organic Chemistry Portal. Guanidine synthesis by guanylation. Available at: [Link]

  • Kessler, H., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments. Available at: [Link]

  • Mosberg, H. I., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Global Info Research. (2023). Navigating the Synthesis of Ethyl Piperidine-4-carboxylate: A Manufacturer's Insight. Available at: [Link]

  • Goodman, M., et al. (2000). Guanidinylation reagents. Google Patents (US6072075A).
  • Organ, M. G., et al. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Available at: [Link]

  • Defense Technical Information Center. (1984). Piperidine Synthesis. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. Available at: [Link]

  • Ramage, R., et al. (1995). A new t-butyl-based acid-labile protecting group for the guanidine function of Nα-fluorenylmethoxycarbonyl-arginine. Tetrahedron Letters. Available at: [Link]

  • Schwyzer, R. (1968). Protection of the guanidino group of arginine during peptide synthesis by the p-nitrocarbobenzoxy group. Google Patents (US3388113A).
  • Lipton, M. A., et al. (2001). Facile and Efficient Guanylation of Amines Using Thioureas and Mukaiyama's Reagent. The Journal of Organic Chemistry. Available at: [Link]

  • Looper, R. E., & Mack, J. B. C. (2011). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses. Available at: [Link]

  • Davies, H. M. L., et al. (2014). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie. Available at: [Link]

  • Cindrić, M., et al. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules. Available at: [Link]

  • Romo, D., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments. Available at: [Link]

  • Helleday, T., et al. (2020). Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. ChemMedChem. Available at: [Link]

  • Gümüş, M. K., et al. (2025). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. Records of Natural Products. Available at: [Link]

  • NIST. Ethyl piperidine-4-carboxylate. NIST WebBook. Available at: [Link]

  • Chamberlin, A. R., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. ScholarWorks@CWU. Available at: [Link]

  • Lipton, M. A., et al. (2008). Strategies for the solid-phase diversification of poly-L-proline-type II peptide mimic scaffolds and peptide scaffolds through guanidinylation. The Journal of Organic Chemistry. Available at: [Link]

  • Powell, D. A. (2004). A new guanidinylation procedure for the preparation of functionalized guanidines and investigation towards the synthesis of cyclic quanidine compounds. TSpace Repository. Available at: [Link]

  • ResearchGate. (2012). ChemInform Abstract: Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Mono-Substituted Guanidines. Available at: [Link]

  • Wang, Z., et al. (2009). 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof. Google Patents (CN101525313A).

Sources

Application Notes and Protocols: Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Guanidinylating Agent for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of the guanidine moiety remains a cornerstone of drug design, valued for its ability to engage in strong hydrogen bonding and salt-bridge interactions with biological targets. Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate has emerged as a pivotal synthetic building block, offering a reliable and efficient means of introducing this critical functional group. Its most notable application lies in its role as a key intermediate in the synthesis of Dabigatran Etexilate, a potent oral direct thrombin inhibitor used for the prevention of stroke and systemic embolism.[1]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the compound's properties, detailed protocols for its synthesis and subsequent utilization, and a mechanistic rationale for the experimental choices, ensuring both scientific integrity and practical applicability.

Physicochemical and Safety Profile

A thorough understanding of a building block's properties is paramount for its effective and safe implementation in a synthetic workflow.

Table 1: Physicochemical Properties of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate

PropertyValueSource/Comment
CAS Number 1208081-80-4[2]
Molecular Formula C₁₁H₂₁N₃O₄[2]
Molecular Weight 259.30 g/mol [2]
Appearance Typically an off-white to pale yellow solidInferred from typical organic salts
Solubility Soluble in polar protic solvents like ethanol and water.Based on its salt nature
Storage Room temperature, in a dry, well-ventilated place.[3]Keep container tightly closed.[3]

Safety and Handling Precautions:

While specific hazard data for the acetate salt is not extensively documented, general precautions for handling piperidine and amidine derivatives should be strictly followed.[3][4]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[3]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[3]

  • Fire Safety: Keep away from ignition sources. While not highly flammable, standard precautions for organic compounds should be taken.[4]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not discharge into sewer systems.[3]

Core Application: Synthesis of Dabigatran Etexilate Intermediate

The primary utility of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate is as a precursor to the amidine moiety found in Dabigatran. The synthesis of this building block itself is a critical first step, typically proceeding from the commercially available Ethyl isonipecotate (also known as ethyl piperidine-4-carboxylate).[5][6][7][8]

Synthetic Strategy Overview

The overall synthetic strategy involves a two-stage process:

  • Guanidinylation of Ethyl Isonipecotate: This is achieved through a reaction with a suitable guanidinylating agent to form the desired amidine.

  • Reaction with the Dabigatran Core: The formed amidine is then coupled with a key benzimidazole intermediate to construct the final drug scaffold.

The following diagram illustrates the general synthetic workflow.

G cluster_0 Stage 1: Building Block Synthesis cluster_1 Stage 2: Coupling Reaction A Ethyl Isonipecotate C Ethyl 1-carbamimidoylpiperidine- 4-carboxylate acetate A->C Guanidinylation B Guanidinylating Agent (e.g., from Cyanamide) B->C D Key Benzimidazole Intermediate E Dabigatran Precursor C->E Nucleophilic Substitution D->E

Caption: General workflow for the synthesis and application of the title building block.

Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis and utilization of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate.

Protocol 1: Synthesis of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate

This protocol is based on the principles of the Pinner reaction, a classic method for converting nitriles to imidates, which are then readily converted to amidines.[3][4][9][10][11] While direct guanidinylation from cyanamide is a common industrial route, this protocol outlines a laboratory-scale synthesis from a nitrile precursor for clarity of the underlying chemistry.

Step 1: Preparation of the Nitrile Precursor (Not detailed, assumed starting material)

The synthesis begins with Ethyl 4-cyanopiperidine-1-carboxylate, which can be prepared from Ethyl isonipecotate through various standard organic transformations.

Step 2: Pinner Reaction to form the Imidate Hydrochloride

  • Rationale: The Pinner reaction utilizes anhydrous acid to activate the nitrile towards nucleophilic attack by an alcohol, forming a stable imidate salt known as a Pinner salt.[10][11] Anhydrous conditions are crucial to prevent hydrolysis of the imidate to an ester.[10]

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, add Ethyl 4-cyanopiperidine-1-carboxylate (1 equivalent) dissolved in anhydrous ethanol (approx. 5-10 volumes).

    • Cool the solution to 0°C in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution for 2-3 hours, ensuring the temperature remains below 10°C.

    • Seal the flask and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting nitrile is consumed.

    • Upon completion, evaporate the solvent under reduced pressure to obtain the crude ethyl 1-(ethoxycarbonyl)piperidine-4-carboximidate hydrochloride as a solid or viscous oil.

Step 3: Ammonolysis to form the Amidine Hydrochloride

  • Rationale: The Pinner salt is a reactive intermediate that readily undergoes nucleophilic attack by ammonia to form the desired amidine.[12]

  • Procedure:

    • Dissolve the crude imidate hydrochloride from the previous step in anhydrous ethanol (approx. 5-10 volumes) and cool to 0°C.

    • Bubble anhydrous ammonia gas through the solution until it is saturated.

    • Seal the flask and stir at room temperature for 8-12 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the imidate.

    • Upon completion, evaporate the solvent under reduced pressure. The resulting solid is the crude amidine hydrochloride.

Step 4: Conversion to the Acetate Salt

  • Rationale: The acetate salt is often preferred for its improved solubility and handling characteristics compared to the hydrochloride salt. It can also act as a mild base in subsequent reactions.[13]

  • Procedure:

    • Dissolve the crude amidine hydrochloride in a suitable solvent such as isopropanol.

    • Add a solution of sodium acetate or potassium acetate (1.1 equivalents) in the same solvent.

    • Stir the mixture at room temperature for 1-2 hours. The less soluble sodium or potassium chloride will precipitate.

    • Filter the reaction mixture to remove the inorganic salt.

    • Evaporate the filtrate to dryness to yield Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate).

G Start Start: Ethyl 4-cyanopiperidine- 1-carboxylate Pinner Pinner Reaction: Anhydrous EtOH, Dry HCl gas 0°C to RT, 12-24h Start->Pinner Imidate Intermediate: Imidate Hydrochloride (Pinner Salt) Pinner->Imidate Ammonolysis Ammonolysis: Anhydrous EtOH, NH3 gas 0°C to RT, 8-12h Imidate->Ammonolysis AmidineHCl Intermediate: Amidine Hydrochloride Ammonolysis->AmidineHCl SaltExchange Salt Exchange: NaOAc or KOAc in Isopropanol, RT, 1-2h AmidineHCl->SaltExchange End Final Product: Ethyl 1-carbamimidoylpiperidine- 4-carboxylate acetate SaltExchange->End

Sources

Application Note: Streamlining Guanidine Library Synthesis Using Ethyl 1-carbamimidoylpiperidine-4-carboxylate Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The guanidine moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to engage in key biological interactions through hydrogen bonding and charge pairing.[1][2] Its prevalence in numerous pharmaceuticals highlights the need for efficient and versatile synthetic methods amenable to library construction for drug discovery programs.[3][4] This application note presents a detailed protocol for the use of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate, a stable and ready-to-use guanylating reagent, in a parallel, solution-phase synthesis workflow. We provide a robust methodology for the guanidinylation of diverse primary and secondary amines, including reaction optimization, parallel workup, purification strategies, and troubleshooting. The protocol is designed for researchers, medicinal chemists, and drug development professionals seeking to accelerate the synthesis of novel guanidine-containing compound libraries.

Introduction: The Strategic Value of Guanidines

The guanidinium group, protonated under physiological pH, is a bioisostere for ureas, amides, and other functional groups, but with unique properties. Its planar structure and ability to act as a multi-directional hydrogen bond donor make it a powerful pharmacophore for targeting carboxylate and phosphate groups in proteins and DNA.[1] Consequently, the guanidine core is found in top-selling drugs for a range of indications, including cancer, hypertension, and viral infections.[4]

The generation of compound libraries is a cornerstone of modern drug discovery.[5][6] Parallel synthesis offers a significant advantage by allowing for the rapid creation of numerous analogs for structure-activity relationship (SAR) studies.[7] Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate serves as an ideal reagent for such campaigns. It is a stable, non-hygroscopic solid that acts as a direct precursor for introducing a substituted piperidine-guanidine motif, a common feature in bioactive molecules. This note details a streamlined process to leverage this reagent in a high-throughput setting.

Reagent Profile and Mechanism of Action

Reagent: Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate CAS: 1208081-80-4[8][9] Molecular Formula: C₁₁H₂₁N₃O₄[9] Appearance: White to off-white solid Key Advantages:

  • Stability: The acetate salt form enhances shelf-life and handling properties compared to free bases or hydrochloride salts.

  • Atom Economy: Acts as a direct guanylating agent without the need for protecting groups that must be removed later.[10]

  • Scaffold Introduction: Directly incorporates a valuable piperidine-4-carboxylate scaffold, providing a rigid core and a vector for further diversification.

Mechanism of Guanidinylation

The reaction proceeds via a nucleophilic addition-elimination pathway. The primary or secondary amine substrate attacks the electrophilic carbon of the carbamimidoyl group. This forms a tetrahedral intermediate which subsequently collapses, eliminating ammonia to yield the final N-substituted guanidine product. The presence of a non-nucleophilic base is often recommended to deprotonate the amine substrate and neutralize the acetate counter-ion, driving the reaction to completion.

Caption: General mechanism for the guanidinylation of an amine.

Parallel Synthesis Workflow

The following workflow is designed for a 96-well plate format but can be adapted for other parallel synthesis equipment. It prioritizes efficiency and minimizes complex manipulations, which is crucial for library production.[5][7][11]

Caption: High-level workflow for parallel guanidine synthesis.

Detailed Experimental Protocol

This protocol describes the reaction of a library of primary and secondary amines with Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate in a 96-well format.

4.1. Materials and Reagent Preparation

  • Guanylating Reagent Stock: Prepare a 0.5 M solution of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate in anhydrous Dimethylformamide (DMF).

  • Amine Library Stocks: Prepare 0.4 M solutions of each amine substrate in anhydrous DMF in a master plate.

  • Base Stock: Prepare a 1.5 M solution of N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF.

  • Equipment: 96-well reaction block, multichannel pipettes, plate sealer, orbital shaker with heating, LC-MS system.

4.2. Step-by-Step Reaction Procedure

  • Amine Plating: Using a multichannel pipette, dispense 100 µL (0.04 mmol, 1.0 equiv.) of each unique amine stock solution into the corresponding wells of a 96-well reaction block.

  • Base Addition: Add 33 µL (0.05 mmol, 1.25 equiv.) of the DIPEA stock solution to each well.

    • Scientist's Note: DIPEA is a bulky, non-nucleophilic base used to liberate the free amine from any salt form and to neutralize the acetate from the guanylating reagent, driving the equilibrium towards the product.

  • Guanylating Reagent Addition: Add 100 µL (0.05 mmol, 1.25 equiv.) of the Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate stock solution to each well.

  • Incubation: Securely seal the reaction plate with a pierceable cap mat. Place the block on a heated orbital shaker and incubate at 60 °C for 12-24 hours.

    • Scientist's Note: The reaction is heated to accelerate the rate, especially for less nucleophilic amines (e.g., anilines) or sterically hindered substrates. Reaction time may vary and should be monitored.

  • Reaction Monitoring: After the incubation period, cool the plate to room temperature. Dilute an aliquot (e.g., 5 µL) from each well with 100 µL of methanol and analyze by LC-MS to determine the extent of conversion.

4.3. Parallel Workup and Purification

The resulting guanidine products are polar and basic, which presents purification challenges.[12] Standard silica gel chromatography can lead to streaking.[12] A parallel liquid-liquid extraction (LLE) is recommended for initial cleanup.

  • Quenching: Add 500 µL of ethyl acetate to each well.

  • Extraction: Add 500 µL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well. Seal and shake vigorously for 5 minutes.

  • Phase Separation: Centrifuge the plate to ensure clean phase separation. Carefully remove the upper organic layer containing the product. Repeat the extraction of the aqueous layer with another 500 µL of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts in a new plate and concentrate to dryness using a centrifugal evaporator.

  • Final Purification: The crude products can be further purified using parallel reverse-phase flash chromatography or mass-directed preparative HPLC.

    • Scientist's Note: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative purification technique.[13][14] Strong Cation Exchange (SCX) chromatography is also well-suited for purifying highly basic compounds.[15]

Expected Results & Scope

The described protocol is robust for a wide range of primary and secondary amines. Below is a table of representative, expected outcomes based on established guanidinylation chemistry.

Amine SubstrateAmine TypeExpected Time (h)Expected Yield (%)Expected Purity (%)¹
BenzylaminePrimary, Aliphatic1285-95>95
PiperidineSecondary, Cyclic1280-90>95
AnilinePrimary, Aromatic2460-75>90
4-FluoroanilinePrimary, e⁻-deficient2450-65>90
N-MethylbenzylamineSecondary, Hindered1870-80>95
Glycine Methyl EsterPrimary, Amino Ester1280-90>95
¹ Purity determined by LC-MS (UV 254 nm) after purification.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive amine (e.g., HCl salt not neutralized).2. Low nucleophilicity of the amine.3. Insufficient temperature or time.1. Increase DIPEA to 2.5-3.0 equivalents.2. Increase reaction temperature to 80 °C.3. Extend reaction time to 36-48 hours.
Multiple Byproducts 1. Reagent decomposition at high temperature.2. Reaction of product with starting material.1. Lower reaction temperature to 50 °C and increase time.2. Ensure stoichiometry is accurate; use a slight excess of the guanylating reagent (1.1-1.2 equiv).
Difficult Purification 1. Product is highly polar and water-soluble.2. Product streaks on standard silica gel.1. Use an alternative workup, such as Solid-Phase Extraction (SPE) with an SCX cartridge.2. Purify using reverse-phase HPLC with a TFA or formic acid modifier.3. Consider HILIC or alumina-based chromatography.[12][13]

Conclusion

Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate is a highly effective and practical reagent for the synthesis of guanidine-containing libraries. The parallel solution-phase protocol detailed in this note provides a reliable and scalable method for generating diverse sets of molecules for biological screening. The straightforward procedure, coupled with robust purification strategies, enables medicinal chemists to efficiently explore the chemical space around this privileged scaffold, accelerating the path to new therapeutic discoveries.

References

  • Royal Society of Chemistry. (2025).
  • Tris-Boc-guanidine. (2025). The Significance of Guanidine Derivatives in Drug Development with Tris-Boc-guanidine.
  • Journal of Visualized Experiments. (2016).
  • ResearchGate. (n.d.). Synthesis of Guanidines in Solution. Request PDF.
  • ResearchGate. (n.d.). Classical guanidine synthesis. Guanidine core structure obtained by....
  • Ho, K. C., & Sun, C. M. (1999). Liquid phase parallel synthesis of guanidines. Bioorganic & Medicinal Chemistry Letters.
  • National Institutes of Health. (n.d.). Polyheterocyclic peptidomimetics: Parallel solid phase synthesis of oligo cyclic guanidines and their inhibition activity against Mycobacterium tuberculosis DNA Gyrase.
  • Sandin, H., Swanstein, M. L., & Wellner, E. (2004). A fast and parallel route to cyclic isothioureas and guanidines with use of microwave-assisted chemistry. The Journal of Organic Chemistry.
  • Bogolubsky, A. V., et al. (2013).
  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros.
  • Biotage. (2023). What can I use to purify polar reaction mixtures?.
  • BenchChem. (2025).
  • ChemicalBook. (n.d.).
  • ResearchGate. (n.d.).
  • Biotage. (2023).
  • University of Toronto. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds.
  • LookChem. (n.d.).
  • Organic Chemistry Portal. (n.d.).

Sources

Application Notes and Protocols for High-Throughput Screening of Guanidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge and Opportunity of Screening Guanidine-Containing Compounds

The guanidinium group, a ubiquitous structural motif in natural products and synthetic molecules, presents both significant opportunities and unique challenges in drug discovery.[1][2][3] Its positive charge at physiological pH and ability to form multiple hydrogen bonds are key to its interaction with biological targets, including enzymes, nucleic acids, and cell membranes.[4][5][6] This has led to the development of guanidine-containing compounds with a wide range of therapeutic applications, from antimicrobial and anticancer agents to enzyme inhibitors.[1][3][7][8] However, these same physicochemical properties can also lead to challenges in high-throughput screening (HTS), such as non-specific binding and assay interference.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust HTS assays tailored for the discovery and characterization of guanidine-containing compounds. We will delve into the principles behind various assay formats, offer detailed, field-proven protocols, and address common pitfalls and their solutions. Our focus is on providing a self-validating framework for generating high-quality, reproducible data.

I. Core Principles for Screening Guanidine-Containing Compounds

The success of any HTS campaign hinges on a thorough understanding of the physicochemical properties of the compounds being screened. For guanidine-containing molecules, the following considerations are paramount:

  • Basicity and Positive Charge: The guanidinium group is strongly basic with a pKa typically around 13.5, meaning it is protonated and positively charged at physiological pH. This charge is a primary driver of interactions with negatively charged biological macromolecules like DNA, RNA, and acidic proteins.[4][6]

  • Hydrogen Bonding Capacity: The planar guanidinium head can act as a multidentate hydrogen bond donor, forming strong and specific interactions with carboxylate, phosphate, and sulfate groups in biological targets.[5][9]

  • Potential for Non-Specific Binding: The cationic and hydrophilic nature of guanidinium compounds can lead to non-specific interactions with assay components, including proteins and plastic surfaces, which can generate false-positive results.[10]

  • Chaotropic Properties: At high concentrations, guanidine hydrochloride is a potent protein denaturant, a property that must be considered in assay design to avoid target inactivation.[11][12][13]

Mitigating Non-Specific Binding: A Critical First Step

Addressing non-specific binding is crucial for any HTS campaign involving guanidine-containing compounds. Here are some practical strategies:

  • Inclusion of Detergents: Non-ionic detergents, such as Tween-20 or Triton X-100, at low concentrations (e.g., 0.01-0.1%) in the assay buffer can effectively block non-specific binding to microplate surfaces and other assay components.

  • Addition of Carrier Proteins: Bovine Serum Albumin (BSA) is commonly used as a carrier protein to saturate non-specific binding sites.

  • Counter-Screening: Implementing counter-screens is essential to identify and eliminate compounds that interfere with the assay technology rather than interacting with the specific target.

II. Biochemical Assays for Guanidine-Containing Compounds

Biochemical assays are fundamental for screening compound libraries against purified targets like enzymes and receptors.

A. Fluorescence-Based Assays

Fluorescence-based assays are a mainstay of HTS due to their high sensitivity and adaptability to miniaturization.

1. Fluorescence Polarization (FP) Assays

Principle: FP is a powerful technique for monitoring molecular interactions in solution. It measures the change in the polarization of fluorescent light emitted from a small fluorescent probe. When the probe is unbound and tumbles rapidly, the emitted light is depolarized. Upon binding to a larger molecule (e.g., a protein), its tumbling slows, and the emitted light remains polarized. Competitive FP assays are particularly useful for screening for inhibitors that displace a fluorescently labeled ligand from a target.

Application: Screening for inhibitors of protein-protein or protein-nucleic acid interactions where a guanidine-containing compound is expected to compete with a natural binding partner.

Experimental Workflow:

Fluorescence Polarization Assay Workflow

Detailed Protocol: Competitive FP Assay

  • Reagent Preparation:

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 0.01% Tween-20 and 1 mM DTT. The inclusion of a detergent is critical to minimize non-specific binding of cationic guanidine compounds.

    • Target Protein: Prepare a stock solution of the purified target protein in assay buffer. The final concentration in the assay should be optimized based on the binding affinity of the fluorescent probe.

    • Fluorescent Probe: Prepare a stock solution of the fluorescently labeled ligand in assay buffer. The final concentration should ideally be at or below its dissociation constant (Kd) for the target.

    • Compound Plates: Prepare serial dilutions of the guanidine-containing compounds in a suitable solvent (e.g., DMSO) in 384-well plates.

  • Assay Procedure (384-well format):

    • Add 10 µL of assay buffer to all wells.

    • Add 5 µL of the target protein solution to the test wells. Add 5 µL of assay buffer to the control wells (no protein).

    • Add 5 µL of the fluorescent probe solution to all wells.

    • Incubate the plate at room temperature for 30 minutes to allow for binding to reach equilibrium.

    • Add 1 µL of the serially diluted guanidine compounds to the test wells. Add 1 µL of DMSO to the control wells.

    • Incubate for a further 60 minutes.

    • Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • Calculate the percentage inhibition for each compound concentration.

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.

2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays

Principle: TR-FRET is a robust technology that combines time-resolved fluorescence (TRF) with Förster resonance energy transfer (FRET). It uses a long-lifetime lanthanide donor fluorophore and a shorter-lifetime acceptor fluorophore. When the donor and acceptor are in close proximity (due to a binding event), excitation of the donor results in energy transfer to the acceptor, which then emits light at its characteristic wavelength. The time-resolved detection minimizes interference from background fluorescence.

Application: Ideal for screening for inhibitors of protein-protein interactions, particularly in kinase and epigenetic target assays.

B. Luminescence-Based Assays

Luminescence assays are highly sensitive and exhibit a wide dynamic range, making them well-suited for HTS.[14][15]

1. Luciferase-Based Reporter Gene Assays

Principle: These assays measure the activity of a specific signaling pathway by linking the expression of a luciferase reporter gene to a promoter that is responsive to that pathway. An increase or decrease in luciferase activity, measured by the emission of light upon addition of a substrate, reflects the modulation of the pathway by the test compound.

Application: Screening for guanidine-containing compounds that modulate specific cellular signaling pathways in a cell-based format.

Experimental Workflow:

Luciferase Reporter Gene Assay Workflow

C. Label-Free Assays

Label-free technologies offer the advantage of detecting molecular interactions without the need for fluorescent or radioactive labels, which can sometimes interfere with binding.

1. Surface Plasmon Resonance (SPR)

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to a ligand immobilized on the chip. This allows for the real-time monitoring of binding and dissociation events, providing kinetic and affinity data.

Application: Characterizing the binding kinetics and affinity of guanidine-containing compounds to a purified target protein.

Detailed Protocol: SPR Analysis

  • Immobilization: Covalently immobilize the purified target protein onto a sensor chip.

  • Binding Analysis: Flow a series of concentrations of the guanidine compound over the sensor surface and monitor the change in the SPR signal (response units).

  • Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the protein-ligand interaction without denaturing the immobilized protein.

  • Data Analysis: Fit the sensorgrams to a suitable kinetic model to determine the association rate (ka), dissociation rate (kd), and calculate the equilibrium dissociation constant (KD = kd/ka).

III. Cell-Based Assays for Guanidine-Containing Compounds

Cell-based assays provide a more physiologically relevant context for screening, assessing not only target engagement but also cell permeability and potential cytotoxicity.

A. Cytotoxicity Assays

It is crucial to assess the cytotoxicity of guanidine-containing compounds to distinguish between specific biological effects and general toxicity.[16]

1. WST-1 and LDH Assays

Principle:

  • WST-1 Assay: Measures the metabolic activity of viable cells. The WST-1 reagent is cleaved by mitochondrial dehydrogenases in viable cells to form a soluble formazan dye, the amount of which is proportional to the number of living cells.

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium. LDH is a cytosolic enzyme that is released upon cell lysis, and its activity in the medium is a marker of cytotoxicity.

Detailed Protocol: Cytotoxicity Screening

  • Cell Seeding: Seed cells (e.g., A549 human lung carcinoma cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the guanidine-containing compounds and incubate for 24-48 hours.

  • WST-1 Assay:

    • Add WST-1 reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance of the formazan product at the appropriate wavelength.

  • LDH Assay:

    • Collect the cell culture supernatant.

    • Add the supernatant to a new plate and add the LDH reaction mixture.

    • Incubate and measure the absorbance to quantify LDH activity.

  • Data Analysis: Calculate the percentage of cell viability (WST-1) or cytotoxicity (LDH) for each compound concentration and determine the IC50 or CC50 values.

B. Target Engagement Assays

Confirming that a compound engages its intended target within the complex cellular environment is a critical step in drug discovery.

1. Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation. By heating intact cells or cell lysates treated with a compound across a range of temperatures, the amount of soluble (non-denatured) target protein can be quantified. A shift in the melting temperature (Tm) of the protein in the presence of the compound indicates target engagement.

Application: Validating the intracellular binding of guanidine-containing compounds to their target protein.

Experimental Workflow:

Cellular Thermal Shift Assay (CETSA) Workflow

IV. Data Interpretation and Hit Validation

A successful HTS campaign generates a list of "hits" that must be rigorously validated to confirm their activity and triage them for further development.

Hit Confirmation and Triage Strategy
  • Re-testing of Primary Hits: Confirm the activity of hits from the primary screen by re-testing them in the same assay.

  • Dose-Response Curves: Generate dose-response curves for confirmed hits to determine their potency (IC50 or EC50).

  • Orthogonal Assays: Validate hits in a secondary, orthogonal assay that measures the same biological endpoint but uses a different technology. This helps to eliminate artifacts from the primary assay.

  • Counter-Screens: As mentioned earlier, perform counter-screens to identify and discard compounds that interfere with the assay technology.

  • Selectivity Profiling: Test hits against related targets to assess their selectivity.

  • Structure-Activity Relationship (SAR) Analysis: Test analogs of the hit compounds to establish an initial SAR.

V. Conclusion

The unique properties of the guanidinium group make it a valuable scaffold in drug discovery, but also necessitate a thoughtful and rigorous approach to high-throughput screening. By understanding the potential challenges, such as non-specific binding, and implementing the appropriate assay technologies and validation strategies outlined in this guide, researchers can effectively screen for and identify novel guanidine-containing compounds with therapeutic potential. The protocols and principles presented here provide a robust framework for generating high-quality, actionable data to drive drug discovery programs forward.

References

  • High-throughput screening and quantitation of guanidino and ureido compounds using liquid chromatography-drift tube ion mobility spectrometry-mass spectrometry.Analytica Chimica Acta.
  • Guanidine Biosensors Enable Comparison of Cellular Turn-on Kinetics of Riboswitch-Based Biosensor and Reporter.ACS Synthetic Biology.
  • In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride.
  • Validating the Target Engagement of Novel Guanidine-Containing Compounds: A Compar
  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery.Molecules.
  • Guanidine Biosensors Enable Comparison of Cellular Turn-on Kinetics of Riboswitch-Based Biosensor and Reporter.
  • Novel approaches to screening guanidine deriv
  • Screening Privileged Alkyl Guanidinium Motifs under Host-Mimicking Conditions Reveals a Novel Antibiotic with an Unconventional Mode of Action.Journal of the American Chemical Society.
  • Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors.Journal of Medicinal Chemistry.
  • Guanidine-based dual-responsive 'turn on' fluorometric probes for the selective detection of Zn2+ cations and F− anions: spectral and theoretical investigations, smartphone assisted colorimetric detection, and applications in bio-imaging of the Artemia salina animal model and molecular logic gate operation.
  • A Guanidine-Based Superbase as Efficient Chemiluminescence Booster.
  • Novel approaches to screening guanidine deriv
  • Biological activity of novel guanidine compounds.Benchchem.
  • Using guanidine-hydrochloride for fast and efficient protein digestion and single-step affinity-purification mass spectrometry.Journal of Proteomics.
  • A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains.Pharmaceuticals.
  • Molecular modelling studies and in vitro enzymatic assays identified A 4-(nitrobenzyl)guanidine derivative as inhibitor of SARS-CoV-2 Mpro.Scientific Reports.
  • The inhibition mechanism of guanidine hydrochloride on the catalytic activity of recombinant human protein disulfide isomerase.International Journal of Biological Macromolecules.
  • Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays.RNA.
  • Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect.Molecules.
  • Novel approaches to screening guanidine deriv
  • Using Guanidine-Hydrochloride for Fast and Efficient Protein Digestion and Single-step Affinity-purification Mass Spectrometry.
  • Compound screening.Nuvisan.
  • Fluorescence studies of the effect of pH, guanidine hydrochloride and urea on equinatoxin II conformation.Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology.
  • Fluorescence study of guanidine hydrochloride denaturation of thymidylate synthetase.
  • Novel Fluorescence Guanidine Molecules for Selective Sulfate Anion Detection in Water Complex Samples over a Wide pH Range.
  • Assay of guanidine in pharmaceutical formul
  • High throughput screening (HTS). Biological screening.ChemDiv.
  • The fluorescence detected guanidine hydrochloride equilibrium denaturation of wild-type staphylococcal nuclease does not fit a three-st
  • Luminescence Resource Center | Bioluminescence Educ
  • Mass spectrometric techniques for label-free high-throughput screening in drug discovery.Current Opinion in Biotechnology.
  • Microplate instruments, assays, and accessories guide.Thermo Fisher Scientific.
  • Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins.Analytical Chemistry.
  • Case Studies of Minimizing Nonspecific Inhibitors in HTS Campaigns That Use Assay-Ready Pl
  • Investigating the Cell-Penetrating Properties of Arginine-Rich Peptides: A Technical Guide.Benchchem.
  • Arginine-rich peptides and their internalization mechanisms.Transactions of the Biochemical Society.
  • Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery.DSpace@MIT.
  • Interaction of Arginine-Rich Peptides with Membrane-Associated Proteoglycans Is Crucial for Induction of Actin Organiz
  • Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004–2022)—A Review.Journal of Fungi.
  • Arginine-rich cell-penetrating peptides.Methods in Molecular Biology.
  • 15 Years of Cell-penetrating, Guanidinium-rich Molecular Transporters: Basic Science, Research Tools, and Clinical Applic
  • Guanidino-Aryl Derivatives: Binding to DNA, RNA and G-Quadruplex Structure and Antimetabolic Activity.
  • Polyheterocyclic peptidomimetics: Parallel solid phase synthesis of oligo cyclic guanidines and their inhibition activity against Mycobacterium tuberculosis DNA Gyrase.Bioorganic & Medicinal Chemistry Letters.
  • Modification and Functionalization of the Guanidine Group by Tailor-made Precursors.Journal of Visualized Experiments.
  • Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides.Organic Letters.
  • Identification of Bis-Cyclic Guanidines as Antiplasmodial Compounds from Positional Scanning Mixture-Based Libraries.Molecules.
  • Quantifying Arginine Side‐Chain Interactions in Solution.ChemBioChem.

Sources

Application Notes & Protocols: Developing Bioassays for Ethyl 1-carbamimidoylpiperidine-4-carboxylate Acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the in-vitro characterization of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate and its derivatives. The molecular scaffold, featuring a piperidine ring and a guanidinium group, suggests a high probability of interaction with enzymes that process charged amino acids, such as serine proteases. However, a thorough drug discovery campaign necessitates a broader investigation into potential off-target activities, cellular effects, and early safety liabilities. This document outlines a multi-tiered bioassay cascade, moving from primary target engagement to cellular phenotypic screening and critical safety assessments. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to build a comprehensive pharmacological profile for this compound class and make informed decisions in lead optimization.

Introduction: An Integrated Strategy for Compound Characterization

The core structure of Ethyl 1-carbamimidoylpiperidine-4-carboxylate contains a carbamimidoyl (guanidine) moiety, which is isosteric to the side chains of arginine and lysine. This feature makes it a prime candidate for inhibiting serine proteases, a large family of enzymes implicated in pathologies ranging from coagulation disorders and inflammation to cancer and viral infections.[1][2][3] An effective screening strategy, therefore, begins with assessing activity against a panel of these enzymes.

However, to mitigate risks and "fail early," a modern drug discovery workflow must extend beyond primary target validation.[4] This involves concurrently evaluating the compound's effects on cellular health, its potential for off-target interactions with other major target families like G-protein coupled receptors (GPCRs), and its liability in critical safety assays such as hERG channel inhibition.[5][6] This integrated approach ensures that the most promising compounds, possessing both on-target potency and a clean safety profile, are advanced.

The following workflow illustrates the proposed bioassay cascade.

Assay_Cascade cluster_0 Tier 1: Primary & Secondary Screening cluster_1 Tier 2: Cellular & Phenotypic Analysis cluster_2 Tier 3: Early Safety & Liability Enzyme Enzyme Inhibition Assays (e.g., Serine Proteases) Cytotoxicity Cytotoxicity Assays (LDH, Resazurin) Enzyme->Cytotoxicity GPCR GPCR Functional Assays (e.g., cAMP) GPCR->Cytotoxicity Apoptosis Apoptosis Assays (Caspase Activity) Cytotoxicity->Apoptosis If Cytotoxic hERG hERG Safety Assay Cytotoxicity->hERG If Non-Cytotoxic ADME In Vitro ADME-Tox (CYP Inhibition, Stability) hERG->ADME Decision Go/No-Go Decision ADME->Decision Lead_Compound Test Compound Derivatives Lead_Compound->Enzyme Lead_Compound->GPCR

Caption: Integrated bioassay cascade for compound characterization.
Section 1: Primary Target Engagement - Serine Protease Inhibition

Rationale & Causality: The guanidinium group of the compound can form strong ionic and hydrogen bonds within the S1 pocket of many serine proteases, mimicking the natural substrates arginine or lysine. Therefore, a fluorescence-based enzymatic assay is the logical starting point to determine potency (IC50) and selectivity. We utilize a fluorogenic substrate that is cleaved by the active enzyme, releasing a fluorophore and generating a measurable signal. The presence of an inhibitor will prevent this cleavage, resulting in a reduced signal.[1][7]

Assay Principle Diagram

Protease_Assay cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Protease1 Active Protease Product1 Cleaved Peptide + Fluorescent Signal Protease1->Product1 Cleavage Substrate1 Fluorogenic Substrate (Quenched) Substrate1->Product1 Protease2 Active Protease BlockedProtease Inhibited Protease Protease2->BlockedProtease Inhibitor Test Compound Inhibitor->BlockedProtease NoReaction No Signal BlockedProtease->NoReaction Substrate2 Fluorogenic Substrate (Quenched) Substrate2->NoReaction

Caption: Principle of a fluorescence-based protease inhibition assay.
Protocol 1: Fluorogenic Serine Protease Inhibition Assay

Materials:

  • Recombinant human serine protease (e.g., Thrombin, Trypsin, Factor Xa)

  • Fluorogenic peptide substrate (specific to the protease)

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20, pH 7.4

  • Test Compounds: Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate derivatives, serially diluted in DMSO.

  • Positive Control Inhibitor (known inhibitor for the target protease)

  • 384-well, black, flat-bottom plates

  • Fluorescence plate reader

Methodology:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO. Using an acoustic liquid handler or multichannel pipette, dispense 50 nL of each compound concentration into a 384-well assay plate. Also include wells for a positive control inhibitor and a DMSO-only (vehicle) control.

  • Enzyme Preparation: Dilute the serine protease in cold Assay Buffer to a final working concentration of 2X the desired final concentration (e.g., 2 nM for a 1 nM final concentration).

  • Enzyme Addition & Pre-incubation: Add 10 µL of the 2X enzyme solution to each well of the compound plate. Mix by shaking for 1 minute. Cover the plate and incubate for 30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for time-dependent inhibitors.[7]

  • Substrate Preparation: Dilute the fluorogenic substrate in Assay Buffer to a 2X working concentration, typically equal to its Michaelis-Menten constant (Km) for the enzyme. This ensures the assay is sensitive to competitive inhibitors.

  • Reaction Initiation: Add 10 µL of the 2X substrate solution to all wells to start the reaction. The final volume is now 20 µL.

  • Kinetic Measurement: Immediately place the plate into a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., Ex/Em appropriate for the fluorophore) every 60 seconds for 30 minutes.

  • Data Analysis:

    • For each well, calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the data: Set the average rate of the DMSO control wells as 100% activity and the average rate of the positive control wells as 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

Compound IDTarget ProteaseIC50 (nM)Hill SlopeMax Inhibition (%)
Derivative AThrombin15.21.198.5
Derivative BThrombin120.50.999.1
Derivative AFactor Xa>10,000N/A<10
Derivative BFactor Xa>10,000N/A<15
Section 2: Off-Target Profiling - GPCR Functional Assays

Rationale & Causality: While potent on-target activity is desired, off-target interactions can lead to adverse effects. The charged nature of the guanidinium group could lead to interactions with GPCRs, one of the largest families of drug targets.[8] A functional, cell-based assay measuring the downstream second messenger cyclic AMP (cAMP) provides a robust method to screen for unintended agonist or antagonist activity at Gs- and Gi-coupled GPCRs.[5][9][10]

Protocol 2: Cell-Based cAMP Accumulation Assay

Materials:

  • HEK293 cells stably expressing a target GPCR (e.g., Adrenergic Receptor β2 for Gs, Cannabinoid Receptor 1 for Gi).

  • Assay Medium: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Stimulation Buffer: Assay Medium containing 500 µM IBMX (a phosphodiesterase inhibitor).

  • Forskolin (an adenylate cyclase activator, for Gi-coupled assays).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or similar technology).

  • Test Compounds and appropriate control agonists/antagonists.

Methodology:

  • Cell Plating: Seed the recombinant HEK293 cells into 384-well white plates at a density of 5,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of test compounds in the appropriate buffer.

  • Assay Procedure (Gs-coupled receptor - Agonist Mode):

    • Remove culture medium from cells.

    • Add 5 µL of test compound dilutions to the wells.

    • Add 5 µL of Stimulation Buffer.

    • Incubate for 30 minutes at 37°C.

    • Proceed to the cAMP detection step as per the kit manufacturer's instructions.

  • Assay Procedure (Gi-coupled receptor - Antagonist Mode):

    • Remove culture medium from cells.

    • Add 5 µL of test compound (potential antagonist).

    • Add 5 µL of a known agonist at its EC80 concentration, mixed with Forskolin (e.g., 1 µM).

    • Incubate for 30 minutes at 37°C.

    • Proceed to cAMP detection. The antagonist will reverse the agonist-induced drop in cAMP.

  • Data Analysis:

    • Raw data from the plate reader is converted to cAMP concentrations using a standard curve.

    • Data is normalized to vehicle controls.

    • Dose-response curves are plotted to determine EC50 (for agonists) or IC50 (for antagonists).

Section 3: Cellular Health Assessment

Rationale & Causality: Before extensive characterization, it is imperative to determine if the compound's observed activity is due to its specific molecular interaction or simply a consequence of general cellular toxicity.[11][12] A cytotoxicity assay is the first step. If toxicity is observed, a follow-up apoptosis assay can elucidate the mechanism of cell death.[13]

Cellular Assay Workflow

Cellular_Workflow Start Add Compound to Cells Cytotoxicity Measure Cytotoxicity (LDH Assay) Start->Cytotoxicity Check Is CC50 < 10 µM? Cytotoxicity->Check Apoptosis Characterize Mechanism (Caspase-3/7 Assay) Check->Apoptosis Yes Proceed Proceed to Further Assays (Non-toxic) Check->Proceed No Stop Flag as Toxic (De-prioritize) Apoptosis->Stop

Caption: Decision workflow for cellular health assessment.
Protocol 3: LDH Release Cytotoxicity Assay

Materials:

  • Hepat G2 cells (or other relevant cell line).

  • Culture Medium (e.g., EMEM + 10% FBS).

  • LDH Cytotoxicity Assay Kit (colorimetric or fluorescent).

  • Lysis Buffer (provided in kit as 100% cytotoxicity control).

Methodology:

  • Cell Plating: Seed HepG2 cells in a 96-well clear-bottom plate at 10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds for 24 hours. Include vehicle control (no toxicity) and lysis buffer control (100% toxicity) wells.

  • Sample Collection: Carefully transfer 50 µL of the cell culture supernatant to a new 96-well flat-bottom plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well.

  • Incubation & Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance or fluorescence according to the kit's instructions.

  • Data Analysis: Normalize the data to the controls and plot a dose-response curve to calculate the CC50 (50% cytotoxic concentration).

Section 4: Early Safety & Liability Assessment

Rationale & Causality: Identifying potential safety liabilities early in development is crucial for reducing late-stage attrition.[6] The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical anti-target; its inhibition can lead to fatal cardiac arrhythmias.[14][15] Additionally, assessing the compound's effect on major drug-metabolizing enzymes, like the Cytochrome P450 (CYP) family, is essential for predicting drug-drug interactions.[16][17]

Protocol Overview 4.1: hERG Inhibition Assay

While manual patch-clamp electrophysiology remains the gold standard for hERG assessment, higher-throughput fluorescent or automated patch-clamp systems are often used for screening.[14][18] The general principle involves using a cell line stably expressing the hERG channel and measuring the potassium ion flow in the presence of the test compound. A reduction in current indicates channel blockage. This assay is often performed by specialized CROs, but understanding its output is key. An IC50 value below 10 µM is often considered a potential liability.

Protocol Overview 4.2: CYP450 Inhibition Assay

This assay assesses whether a compound inhibits the activity of key CYP enzymes (e.g., 3A4, 2D6, 2C9). This is typically done using human liver microsomes as the enzyme source and a fluorescent probe substrate that is metabolized by the specific CYP isozyme into a fluorescent product.[16] A decrease in fluorescence generation in the presence of the test compound indicates inhibition.

Data Presentation for Safety Assays:

Compound IDhERG IC50 (µM)CYP3A4 IC50 (µM)CYP2D6 IC50 (µM)
Derivative A> 30> 5025.1
Derivative B8.512.3> 50
Section 5: Principles of Bioassay Validation

Rationale & Causality: Once a robust assay is developed, it must be validated to ensure it is fit for its intended purpose.[19][20] Validation demonstrates that the assay is reliable, reproducible, and accurate for measuring the biological activity of the compound.[21] Key validation parameters are defined by regulatory guidelines such as those from the ICH and USP.[22]

Key Validation Parameters Summary:

ParameterDefinitionAcceptance Criteria Example
Accuracy The closeness of the measured value to the true or accepted reference value.Recovery of a known standard should be within 80-120%.
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-assay) and Intermediate Precision (inter-assay).Coefficient of Variation (%CV) < 20% for repeatability and < 25% for intermediate precision.
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No significant signal from matrix/placebo; no interference from related but inactive molecules.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.R² value of the dose-response curve > 0.98.
Range The interval between the upper and lower concentrations of an analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically, the linear portion of the dose-response curve (e.g., 20% to 80% of the maximal response).

The validation process is continuous and should be re-evaluated if significant changes are made to the protocol or reagents.[20]

Conclusion

The bioassay cascade detailed in this guide provides a robust and logical pathway for the comprehensive in-vitro profiling of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate derivatives. By integrating primary target enzymology, off-target functional screening, cellular health assessments, and early safety profiling, this strategy enables a holistic understanding of a compound's biological activity. This multi-parameter data is essential for establishing clear structure-activity relationships (SAR) and making confident, data-driven decisions to advance the most promising chemical matter toward preclinical development.

References
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
  • Thermo Fisher Scientific. (n.d.). Target-Based ADME/Tox Assays.
  • Creative Enzymes. (n.d.). Fluorometric Enzyme Assays.
  • Fraunhofer IME. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays.
  • Creative BioMart. (n.d.). cAMP Accumulation Assay.
  • Promega Corporation. (n.d.). ADME-Tox Assays.
  • Tewari, A., et al. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology.
  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay.
  • Creative Bioarray. (n.d.). Unraveling the Role of hERG Channels in Drug Safety.
  • Patsnap. (2025, May 9). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays.
  • Revvity. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit.
  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays.
  • BIOMEX. (n.d.). ADME-Tox - Drug discovery & safety.
  • ResearchGate. (n.d.). Role of hERG potassium channel assays in drug development.
  • PubMed Central. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
  • Antibodies.com. (2025, January 31). Cell-Based Assays Guide.
  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
  • Sigma-Aldrich. (n.d.). Apoptosis Assays.
  • SlideShare. (n.d.). Herg assay, Structure, Various screening methods and Advantages.
  • BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like.
  • Svar Life Science. (n.d.). Bioassay Qualification and Validation.
  • Reaction Biology. (n.d.). Protease Assay Services.
  • NCBI. (2012, May 1). Protease Assays - Assay Guidance Manual.
  • Frontiers. (2022, September 27). Novel inhibitors and activity-based probes targeting serine proteases.
  • BioPharm International. (2019, November 1). Essentials in Bioassay Development.
  • BioProcess International. (2020, February 7). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems.
  • EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation.
  • Paquette, I. M. (n.d.). Design, Synthesis, And Evaluation Of A Novel Serine Protease Inhibitor.

Sources

Application Note: Quantitative Analysis of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the quantitative analysis of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate, a compound of interest in pharmaceutical development. The following sections detail robust and validated analytical methodologies for the accurate quantification of this analyte in both bulk drug substance and biological matrices. The protocols are grounded in established principles of analytical chemistry and adhere to the guidelines set forth by the International Conference on Harmonisation (ICH).[1][2][3][4][5] Methodologies for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are presented, including sample preparation, instrument parameters, and validation protocols.

Introduction

Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate is a polar molecule containing a guanidinium group, a piperidine ring, and an ethyl ester. Accurate and precise quantification of this compound is critical for pharmacokinetic studies, formulation development, and quality control in the pharmaceutical industry. The unique chemical properties of this molecule, particularly its high polarity, present specific challenges for chromatographic separation and detection. This guide provides detailed protocols designed to address these challenges and ensure reliable analytical outcomes.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method. While specific experimental data for Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate is not widely available, we can infer key characteristics from its structural analogue, Ethyl 4-piperidinecarboxylate.[6][7][8][9]

PropertyEstimated Value/CharacteristicImplication for Analysis
Molecular Formula C10H19N3O2 · C2H4O2---
Molecular Weight 273.33 g/mol Suitable for both HPLC-UV and LC-MS analysis.
Polarity HighThe presence of the guanidinium group makes the molecule highly polar. This will necessitate the use of polar-modified reversed-phase columns or hydrophilic interaction liquid chromatography (HILIC) for good retention and separation.
UV Chromophore LimitedThe molecule lacks a strong UV chromophore, which may result in lower sensitivity for HPLC-UV detection. Detection at lower wavelengths (e.g., 200-220 nm) is likely necessary.
Ionization Readily ProtonatedThe basic guanidinium group will be readily protonated, making Electrospray Ionization (ESI) in positive mode the ideal choice for LC-MS/MS analysis.
Solubility High in aqueous solutionsSoluble in water and polar organic solvents like methanol and acetonitrile.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate in bulk material and simple formulations where high sensitivity is not the primary requirement.

Rationale for Method Selection

A reversed-phase HPLC method is proposed as a widely accessible and robust technique. Due to the polar nature of the analyte, a polar-embedded or polar-endcapped C18 column is recommended to improve retention and peak shape. An ion-pairing agent may be necessary to further enhance retention and reduce peak tailing.

Experimental Protocol

3.2.1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, and UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, methanol, and water.

  • Heptafluorobutyric acid (HFBA) or Trifluoroacetic acid (TFA) (ion-pairing agent).

  • Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate reference standard.

3.2.2. Chromatographic Conditions

ParameterCondition
Column Polar-embedded C18 (e.g., Waters Atlantis T3, 150 x 4.6 mm, 3 µm)
Mobile Phase A 0.1% HFBA in Water
Mobile Phase B 0.1% HFBA in Acetonitrile
Gradient 5% B to 40% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 210 nm

3.2.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method Validation

The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2][3][4][5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is ideal for the quantification of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate in complex biological matrices such as plasma, urine, and tissue homogenates, offering high sensitivity and selectivity.

Rationale for Method Selection

LC-MS/MS provides superior sensitivity and specificity compared to HPLC-UV, which is crucial for bioanalytical applications where analyte concentrations are typically low.[10] The use of an internal standard (IS) is highly recommended to compensate for matrix effects and variations in sample processing.[11][12] A stable isotope-labeled version of the analyte would be the ideal IS.

Experimental Protocol

4.2.1. Instrumentation and Materials

  • LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher Scientific, Waters) with an ESI source.

  • Data acquisition and processing software.

  • Solid Phase Extraction (SPE) cartridges or protein precipitation plates.

  • Evaporator (e.g., nitrogen evaporator).

  • Vortex mixer and centrifuge.

  • LC-MS grade solvents.

4.2.2. Chromatographic Conditions

ParameterCondition
Column HILIC (e.g., Waters ACQUITY UPLC BEH HILIC, 50 x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 60% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

4.2.3. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical) Analyte: Q1: 214.2 -> Q3: 141.1, 113.1; IS: Q1: 218.2 -> Q3: 145.1

4.2.4. Sample Preparation from Plasma

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes.

  • Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

Workflow Diagram

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS_ACN Add Internal Standard in Acetonitrile Plasma->Add_IS_ACN Vortex Vortex Add_IS_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC_Separation LC Separation (HILIC) Reconstitute->LC_Separation ESI_Ionization ESI+ Ionization LC_Separation->ESI_Ionization MS_Detection MS/MS Detection (MRM) ESI_Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the LC-MS/MS quantification of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate in plasma.

Data Presentation and System Suitability

For both methods, a calibration curve should be constructed by plotting the peak area (or peak area ratio for LC-MS/MS) against the concentration of the standards. A linear regression analysis should be applied, and the coefficient of determination (r²) should be ≥ 0.99.

System Suitability Test (SST) Parameters:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of replicate injections ≤ 2.0%

Conclusion

The analytical methods detailed in this application note provide a robust framework for the accurate and reliable quantification of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate. The choice between HPLC-UV and LC-MS/MS will depend on the specific application, required sensitivity, and the complexity of the sample matrix. It is imperative that any method based on these protocols is fully validated in accordance with the relevant regulatory guidelines to ensure data integrity.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures.
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • BLD Pharm. (n.d.). Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate.
  • Cheméo. (2026, January 4). Ethyl piperidine-4-carboxylate. Retrieved from [Link]

  • NIH. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis.
  • PubChem. (n.d.). Ethyl 4-piperidinecarboxylate.
  • ChemicalBook. (2025, July 24). Ethyl 4-piperidinecarboxylate.
  • BLD Pharm. (n.d.). Ethyl piperidine-4-carboxylate.
  • PubMed. (n.d.). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid.
  • Future Science. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs.

Sources

Application Note: Strategic Deployment of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate in Fragment-Based Screening Campaigns

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery.

Abstract: Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening for identifying high-quality chemical starting points for drug development.[1][2] This methodology relies on screening libraries of low-molecular-weight compounds (fragments) that, despite their weak affinity, can form highly efficient and specific interactions with biological targets.[3][4] This application note provides a detailed technical guide for the strategic use of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate, a fragment designed to probe specific, high-value interaction spaces within protein targets. We will dissect its structural merits, outline a comprehensive, multi-platform screening workflow, and provide detailed protocols for its application using key biophysical techniques.

Introduction to the Fragment: A Tool for Targeted Discovery

Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate is a thoughtfully designed fragment that offers distinct advantages for FBDD campaigns. Its utility stems from the combination of two key structural features: a three-dimensional piperidine scaffold and a positively charged carbamimidoyl (guanidinium) group.

  • The 3D Piperidine Scaffold: In recent years, a significant push in medicinal chemistry has been to move beyond flat, aromatic-rich fragment libraries.[5][6][7][8][9] Saturated heterocyclic scaffolds, like piperidine, provide three-dimensionality, enabling the exploration of more complex and often more specific binding pockets that are inaccessible to planar molecules.[6][9] This inherent 3D character can lead to improved physicochemical properties and novel intellectual property.

  • The Carbamimidoyl (Guanidinium) Moiety: The guanidinium group is the key pharmacophore of the amino acid arginine.[10] At physiological pH, this group is protonated and serves as a potent hydrogen bond donor, capable of forming strong, bidentate salt bridges with negatively charged residues such as aspartate and glutamate on a protein surface.[11][12] Incorporating this fragment into a screen is, therefore, a direct strategy to identify binding sites that recognize and rely on arginine-like interactions for molecular recognition.[13][14] The ethyl ester at the 4-position provides a chemically tractable handle for subsequent fragment evolution or linking efforts.[1]

Physicochemical Profile and Adherence to Fragment-Based Principles

A fragment's success is deeply rooted in its physicochemical properties. The "Rule of Three" (Ro3) provides a widely accepted guideline for designing effective fragments.[15][16][17] We analyzed the free base form of Ethyl 1-carbamimidoylpiperidine-4-carboxylate to assess its suitability.

PropertyCalculated Value"Rule of Three" GuidelineCompliance
Molecular Weight (MW)200.26 Da≤ 300 DaYes
cLogP-0.85≤ 3Yes
Hydrogen Bond Donors (HBD)3≤ 3Yes
Hydrogen Bond Acceptors (HBA)3≤ 3Yes
Rotatable Bonds3≤ 3Yes

As demonstrated in the table, the fragment exhibits excellent compliance with the Ro3, positioning it as an ideal candidate for screening. Its low molecular weight and hydrophilicity (negative cLogP) are particularly advantageous, as they often correlate with higher solubility—a critical parameter for the high concentrations used in fragment screening.[18]

A Validated, Multi-Technique Screening Workflow

No single technique can definitively identify and validate a fragment hit. A robust FBDD campaign employs a cascade of orthogonal biophysical methods to triage initial hits, confirm their binding, and provide structural context for optimization.[19]

FBDD_Workflow cluster_0 Primary Screening cluster_1 Orthogonal Validation cluster_2 Structural Characterization SPR Surface Plasmon Resonance (SPR) Hit Identification & Kinetics NMR STD-NMR Solution-Based Binding Confirmation SPR->NMR Putative Hits Xray X-ray Crystallography 3D Binding Mode & SBDD NMR->Xray Confirmed Binders MedChem Medicinal Chemistry (Fragment Evolution) Xray->MedChem Structural Data

Caption: A typical fragment screening cascade.

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a sensitive, label-free technology ideal for primary fragment screening due to its ability to detect the weak binding events characteristic of fragments in real-time.[20][21][22]

Objective: To identify initial binders to an immobilized protein target from a fragment library including Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate.

Materials:

  • Biacore or similar SPR instrument.

  • CM5 (or other suitable) sensor chip.

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Target protein in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

  • Running buffer (e.g., PBS with 0.05% P20 surfactant and 2% DMSO).

  • Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate, dissolved in 100% DMSO to create a 100 mM stock.

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Immobilize the target protein by injecting it at a low concentration (e.g., 10-50 µg/mL) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0). Aim for an immobilization level that will yield a theoretical maximum response (Rmax) appropriate for small fragments.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

    • A reference flow cell should be prepared similarly but without protein immobilization to serve as a control for bulk refractive index changes and non-specific binding.[22]

  • Fragment Screening:

    • Prepare a working solution of the fragment by diluting the DMSO stock into running buffer to a final concentration of 200 µM. Ensure the final DMSO concentration matches the running buffer precisely to minimize solvent mismatch artifacts.[20]

    • Inject the fragment solution over both the target and reference flow cells for a defined period (e.g., 30 seconds contact time) followed by a dissociation phase (e.g., 60 seconds).[23]

    • Regenerate the surface if necessary with a mild pulse of low/high pH buffer or high salt concentration, ensuring the target protein's activity is not compromised.

  • Data Analysis:

    • Perform double-referencing by subtracting the signal from the reference flow cell and the signal from a "buffer-only" injection.

    • A binding "hit" is identified by a stable, concentration-dependent increase in response units (RU) during the association phase that is significantly above the noise level.

Protocol 2: Hit Validation by Saturation Transfer Difference (STD) NMR

STD-NMR is a powerful ligand-observed NMR technique that unambiguously confirms direct binding in solution, making it an excellent orthogonal method to validate hits from surface-based assays like SPR.[24][25][26]

Objective: To confirm that Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate binds directly to the target protein in solution.

Materials:

  • NMR spectrometer (≥ 500 MHz) with a cryoprobe.

  • NMR tubes.

  • Target protein.

  • Fragment stock solution in DMSO-d6.

  • Deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, 150 mM NaCl, pD 7.4).

Methodology:

  • Sample Preparation:

    • Prepare a sample containing the target protein at a low concentration (e.g., 10-20 µM) and the fragment at a much higher concentration (e.g., 1-2 mM) in the deuterated buffer. The large excess of fragment is crucial for the STD effect.

  • NMR Acquisition:

    • Acquire a standard 1D ¹H reference spectrum to identify the fragment's proton resonances.

    • Set up the STD experiment. This involves two separate acquisitions that are subtracted.

      • On-resonance spectrum: A train of selective saturation pulses is applied at a frequency where only protein resonances absorb (e.g., -1.0 ppm).

      • Off-resonance spectrum: The same saturation pulses are applied at a frequency where no protein or fragment signals are present (e.g., 40 ppm).[27]

    • The saturation is transferred from the protein to binding ligands via spin diffusion during the ligand's residence time on the protein.[28]

  • Data Processing and Interpretation:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • The resulting "difference spectrum" will exclusively show signals from protons of the fragment that were in close contact with the protein. The presence of these signals is direct proof of binding.

    • The relative intensity of the signals in the STD spectrum can provide information about which part of the fragment is most intimately involved in the binding interaction (the binding epitope).[28]

Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography provides the ultimate validation of a fragment hit by revealing its precise binding mode at atomic resolution. This structural information is indispensable for guiding subsequent structure-based drug design (SBDD).[29][30][31]

Objective: To determine the three-dimensional structure of the protein in complex with Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate.

Materials:

  • High-quality, well-diffracting crystals of the target protein.

  • Fragment stock solution (e.g., 50-100 mM in a suitable solvent).

  • Cryoprotectant solution (e.g., mother liquor supplemented with 25% glycerol).

  • X-ray diffraction equipment (in-house source or synchrotron beamline).[29]

Methodology:

  • Crystal Soaking:

    • Prepare a soaking solution by adding the fragment stock to the cryoprotectant solution to a final concentration of 5-20 mM. The high concentration is necessary to drive binding due to the fragment's low affinity.

    • Transfer a protein crystal into a drop of the soaking solution and incubate for a period ranging from minutes to hours. The optimal soaking time must be determined empirically.

  • Data Collection:

    • Loop the soaked crystal and flash-cool it in liquid nitrogen to prevent ice formation.

    • Collect a complete X-ray diffraction dataset at a synchrotron source.[32]

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure using molecular replacement with the known apo-protein structure.

    • Carefully analyze the resulting difference electron density maps (Fo-Fc). Unambiguous, positive electron density corresponding to the shape of the fragment in a specific location on the protein confirms its binding and reveals its orientation and interactions.[1]

From Hit to Lead: The Path Forward

Once a binding mode is confirmed crystallographically, the true power of FBDD is unleashed. The structural data provides a roadmap for optimizing the initial fragment hit into a potent lead compound.

Fragment_Evolution cluster_0 Initial Hit cluster_1 Evolution Strategies cluster_2 Optimized Lead Fragment Ethyl 1-carbamimidoyl- piperidine-4-carboxylate (Weak Affinity) Growing Fragment Growing: Elaborate from the ethyl ester into an adjacent pocket. Fragment->Growing Linking Fragment Linking: Connect to another fragment binding nearby. Fragment->Linking Lead Potent Lead Compound (High Affinity & Selectivity) Growing->Lead Linking->Lead

Caption: Strategies for evolving a fragment hit.

The ethyl ester of the title fragment is an ideal vector for a "fragment growing" strategy. By observing the surrounding protein environment in the crystal structure, medicinal chemists can design modifications to the ester that extend into adjacent pockets, forming new, favorable interactions and systematically increasing the compound's affinity and selectivity.

Conclusion

Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate is more than just a random small molecule; it is a precision tool for FBDD. Its 3D piperidine core and arginine-mimicking guanidinium group allow it to probe for specific, high-value interactions that are often critical for protein function. By employing a rigorous, multi-platform screening cascade as outlined in this guide—from high-throughput SPR to solution-based NMR and definitive X-ray crystallography—researchers can confidently identify and validate its binding, unlocking a direct and structurally-enabled path toward the development of novel therapeutics.

References

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Sledz, P., & Caflisch, A. (2013). Saturation transfer difference NMR for fragment screening. Current Protocols in Chemical Biology. [Link]

  • Rich, R. L., & Myszka, D. G. (2007). SPR-based fragment screening: advantages and applications. Expert Opinion on Drug Discovery. [Link]

  • Renaudet, O., et al. (2005). Fragment-based screening using surface plasmon resonance technology. ChemBioChem. [Link]

  • Moberg, A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. [Link]

  • de Souza, G. A., et al. (2018). Comprehensive analysis of commercial fragment libraries. Scientific Reports. [Link]

  • Hassell, A. M., et al. (2007). Crystallographic fragment screening. Acta Crystallographica Section D: Biological Crystallography. [Link]

  • Gingell, H., & Ulaganathan, T. (2019). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]

  • Ciulli, A., & Abell, C. (2007). Fragment-Based Drug Discovery Using NMR Spectroscopy. Current Medicinal Chemistry. [Link]

  • Various Authors. (2021). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Various Sources.
  • Scott, D. E., & Lawson, A. D. G. (2018). Fragment-based drug discovery—the importance of high-quality molecule libraries. The FEBS Journal. [Link]

  • PharmaFeatures. (2024). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]

  • Sven's-Lab. X-ray based Fragment Screening. Therapeutic Transcriptome Modifications. [Link]

  • CrystalsFirst. (2021). Fragment HIT Identification in FBDD. CrystalsFirst. [Link]

  • Bruker Corporation. Fragment screening by ligand observed nmr. Bruker. [Link]

  • van der Zwan, J., et al. (2019). Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening. Frontiers in Molecular Biosciences. [Link]

  • Stanford Medicine. (2012). Fragment library design. Drug Discovery World. [Link]

  • Angulo, J., & Nieto, P. M. (2011). Imaging Saturation Transfer Difference (STD) NMR: Affinity and Specificity of Protein–Ligand Interactions from a Single NMR Sample. Journal of the American Chemical Society. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • Erlanson, D. A., et al. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2018). The 'rule of three' for fragment-based drug discovery: Where are we now?. ResearchGate. [Link]

  • Plakhova, V. B., et al. (2022). Role of the Guanidinium Groups in Ligand–Receptor Binding of Arginine-Containing Short Peptides to the Slow Sodium Channel. International Journal of Molecular Sciences. [Link]

  • Liu, Y., et al. (2024). Functional Peptide-Based Biomaterials for Pharmaceutical Application: Sequences, Mechanisms, and Optimization Strategies. MDPI. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link]

  • ResearchGate. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate. [Link]

  • University of York. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. York Research Database. [Link]

  • Various Authors. (2024). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Publishing.
  • ResearchGate. (2016). Guanidine group: Definition and pharmaceutical applications. ResearchGate. [Link]

  • Baggio, C., et al. (2019). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Jones, S. P., et al. (2022). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • de Moraes, M. S., et al. (2020). Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Wang, N., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]

  • Agnew, C., et al. (2024). Fragment-based drug discovery campaigns guided by native mass spectrometry. RSC Medicinal Chemistry. [Link]

  • ACG Publications. (2024). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. ACG Publications. [Link]

  • Wang, N., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]

  • UkrOrgSyntez. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 1-carbamimidoylpiperidine-4-carboxylate Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a successful and optimized synthesis.

Introduction

Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate is a key building block in pharmaceutical research. Its synthesis involves the guanylation of the secondary amine of ethyl piperidine-4-carboxylate. While conceptually straightforward, this transformation can present several challenges, including incomplete reactions, formation of side products, and difficulties in purification. This guide provides a systematic approach to troubleshoot and optimize your synthesis for high yield and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate.

Issue 1: Low or No Product Formation

Question: I have reacted ethyl 4-piperidinecarboxylate with my guanylating agent, but TLC/LC-MS analysis shows a low conversion of the starting material. What are the possible causes and how can I improve the yield?

Answer:

Low conversion in a guanylation reaction can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshoot this issue:

1. Reagent Quality and Stoichiometry:

  • Guanylating Agent Reactivity: The choice of guanylating agent is critical. Common reagents include O-methylisourea acetate, pyrazole-based reagents (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine), or cyanamide. If you are using a less reactive agent, consider switching to a more potent one. The use of pre-activated guanylation reagents can sometimes improve yields.

  • Reagent Purity: Ensure that both your ethyl 4-piperidinecarboxylate and the guanylating agent are pure and free from contaminants. The presence of moisture can be particularly detrimental.

  • Stoichiometry: A 1:1 molar ratio is theoretically sufficient, but in practice, a slight excess (1.1-1.5 equivalents) of the guanylating agent may be necessary to drive the reaction to completion.

2. Reaction Conditions:

  • Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective for guanylation reactions. In some cases, alcohols like ethanol or even water can be used, depending on the guanylating agent.

  • Temperature: Many guanylation reactions proceed at room temperature. However, if the reaction is sluggish, gentle heating (40-60 °C) can increase the reaction rate. Monitor the reaction closely for the formation of degradation products at higher temperatures.

  • Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the progress by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).

  • pH Control: The basicity of the reaction mixture can influence the outcome. The piperidine nitrogen needs to be in its free base form to be nucleophilic. If you are starting from a salt of ethyl 4-piperidinecarboxylate, a base (e.g., triethylamine, DIPEA) must be added to liberate the free amine. For some guanylating agents, maintaining a specific pH range is necessary to avoid side reactions.

3. Catalyst:

  • Some guanylation reactions can be accelerated by catalysts. For instance, reactions with carbodiimides can be catalyzed by main group metal compounds.[1] Scandium(III) triflate has been reported to catalyze the guanylation of amines with cyanamide in water.[2]

Experimental Protocol: A General Procedure for Guanylation

  • To a solution of ethyl 4-piperidinecarboxylate (1 equivalent) in a suitable anhydrous solvent (e.g., DMF), add the guanylating agent (1.1 equivalents).

  • If starting from a salt of the piperidine, add a non-nucleophilic base like triethylamine (1.1 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Proceed with the appropriate workup and purification.

Issue 2: Formation of Significant Impurities

Question: My reaction yields the desired product, but it is contaminated with several impurities that are difficult to separate. What are these impurities and how can I prevent their formation?

Answer:

Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating them.

Potential Side Reactions and Solutions:

Side Product Plausible Cause Prevention and Mitigation Strategies
Urea/Thiourea Derivatives Hydrolysis of the guanylating agent or reaction with moisture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
N,N'-disubstituted Guanidine Reaction of the product with another molecule of the guanylating agent.Use a controlled stoichiometry of the guanylating agent. Add the guanylating agent portion-wise to the reaction mixture.
Amide Formation Reaction of the piperidine starting material with the ester group of another molecule (intermolecularly) or the guanylating agent reacting with the ester.This is less likely under standard guanylation conditions but could be promoted by high temperatures. Maintain a moderate reaction temperature.

Workflow for Minimizing Impurities

Caption: Workflow for Minimizing Impurity Formation.

Issue 3: Difficulty in Product Isolation and Purification

Question: The reaction seems to be complete, but I am struggling to isolate the Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate as a clean, solid product. It often remains as a persistent oil or is difficult to purify by column chromatography.

Answer:

The polar and salt-like nature of guanidinium compounds can make their isolation and purification challenging.[3]

Purification Strategies:

  • Crystallization/Precipitation: This is the most effective method for purifying amidinium salts.[4]

    • After the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the crude residue in a minimal amount of a polar solvent in which it is soluble (e.g., methanol, ethanol).

    • Add a less polar solvent in which the product is insoluble (an anti-solvent), such as diethyl ether, ethyl acetate, or hexane, dropwise until the solution becomes cloudy.

    • Allow the solution to stand, preferably at a lower temperature (0-4 °C), to induce crystallization or precipitation.

    • Collect the solid by filtration, wash with the anti-solvent, and dry under vacuum.

  • Column Chromatography: Standard silica gel chromatography can be challenging due to the high polarity of the product, which may lead to streaking and poor separation.

    • Reverse-Phase Chromatography (C18): This is often more suitable for polar, ionic compounds. Use a water/acetonitrile or water/methanol gradient with a modifier like acetic acid to ensure the product remains protonated.

    • Ion-Exchange Chromatography: This can be a powerful technique for separating ionic compounds.

  • Dealing with Hygroscopic Products: Amidinium salts can be hygroscopic. If your product is an oil due to absorbed moisture, co-evaporation with an anhydrous solvent like toluene can help remove water.[5] Always handle and store the final product in a desiccator or under an inert atmosphere.

Purification Workflow

Purification_Workflow cluster_0 Crude Product cluster_1 Primary Purification cluster_2 Secondary Purification (If Needed) cluster_3 Final Product Crude Crude Reaction Mixture Precipitation Precipitation/ Crystallization Crude->Precipitation RP_HPLC Reverse-Phase HPLC Precipitation->RP_HPLC If impure Ion_Exchange Ion-Exchange Chromatography Precipitation->Ion_Exchange If impure Pure_Product Pure, Dry Product Precipitation->Pure_Product If pure RP_HPLC->Pure_Product Ion_Exchange->Pure_Product

Caption: Decision workflow for purification of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the best guanylating agent for the synthesis of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate?

There is no single "best" agent, as the optimal choice can depend on factors like scale, desired purity, and cost. However, for a straightforward and often high-yielding reaction, O-methylisourea acetate is a good starting point. It is commercially available and the reaction often proceeds under mild conditions. Pyrazole-based reagents are also excellent but can be more expensive.

Q2: How can I confirm the formation of the desired product?

A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide the most definitive structural information. Look for the appearance of new signals corresponding to the guanidinium protons and carbon, and shifts in the signals of the piperidine ring protons adjacent to the nitrogen.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) is well-suited for this polar, ionic compound. You should observe a peak corresponding to the molecular ion of the protonated product.

  • Infrared (IR) Spectroscopy: Look for the characteristic C=N stretching frequency of the guanidinium group.

Q3: Can I perform this synthesis on a large scale?

Yes, this synthesis is amenable to scale-up. However, consider the following:

  • Exotherms: Be mindful of potential exotherms, especially when adding reagents.

  • Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture.

  • Purification: Crystallization is generally the most scalable purification method.

Q4: My final product is the hydrochloride salt. How can I convert it to the acetate salt?

If your synthesis yields a different salt form (e.g., hydrochloride), you can perform a salt switch. One common method is to:

  • Dissolve the hydrochloride salt in a suitable solvent.

  • Pass the solution through an anion-exchange resin that has been charged with acetate ions.

  • Collect the eluent containing your product as the acetate salt and remove the solvent.

Alternatively, you can neutralize the hydrochloride salt to the free base and then treat it with one equivalent of acetic acid.

References

  • ResearchGate. (n.d.). Optimization of Guanidine Formation Reaction d. Retrieved from [Link]

  • MDPI. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • University of Toronto. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. Retrieved from [Link]

  • National Institutes of Health. (2022). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing amidine salts.

Sources

Technical Support Center: Purification of Polar Guanidinium Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar guanidinium compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these highly polar, basic molecules. The guanidinium group's high pKa and potent hydrogen-bonding capabilities are key to its function in many bioactive molecules but also the source of significant purification hurdles. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequent problems encountered during the purification of polar guanidinium compounds in a question-and-answer format.

Question 1: My guanidinium compound shows little to no retention on my C18 reverse-phase column and elutes in the void volume. What's happening and how can I fix it?

Root Cause Analysis: This is the most common issue and stems directly from the inherent properties of the guanidinium group. Standard reverse-phase chromatography (RPC) separates compounds based on hydrophobicity[1]. Polar compounds have minimal interaction with the non-polar C18 stationary phase and are rapidly eluted by the aqueous mobile phase[2]. The guanidinium group, with a pKa typically above 12.5, is permanently protonated and cationic under all standard HPLC conditions, making it extremely polar and hydrophilic[3][4].

Solutions & Protocols:

Solution A: Introduce an Ion-Pairing Agent (Reverse-Phase Ion-Pairing Chromatography)

Mechanism: An ion-pairing agent is a molecule with a hydrophobic tail and an ionic head of the opposite charge to your analyte. It is added to the mobile phase. This agent dynamically coats the stationary phase and also forms a neutral, hydrophobic ion pair with the cationic guanidinium compound. This new complex has a much greater affinity for the C18 column, enabling retention and separation.

Recommended Ion-Pairing Agents:

AgentTypical ConcentrationVolatilityNotes
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)HighMost common choice. Excellent for LC-MS applications due to its volatility. Can be difficult to remove from the final product.
Formic Acid 0.1% (v/v)HighA good alternative to TFA for LC-MS, though it provides slightly less retention.
Heptafluorobutyric Acid (HFBA) 0.05 - 0.1% (v/v)MediumProvides much stronger retention than TFA due to its longer fluorinated tail. Useful for very polar compounds. Not ideal for LC-MS.
Alkyl Sulfonates (e.g., Hexanesulfonic acid) 5 - 10 mMLowNon-volatile. Provides strong retention but will contaminate the final product as a salt. Use only when the final product does not need to be salt-free.

Experimental Protocol: RPC Purification with TFA

  • Sample Preparation: Dissolve your crude compound in a minimal amount of Mobile Phase A (see below). If solubility is an issue, use Water/Acetonitrile with 0.1% TFA. Filter the sample through a 0.45 µm filter.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Deionized Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Column Equilibration: Equilibrate your C18 column with 95% Mobile Phase A / 5% Mobile Phase B for at least 10 column volumes.

  • Gradient Elution: Inject the sample and begin a linear gradient. A typical starting point is 5% to 60% Mobile Phase B over 30 minutes. Adjust based on the retention of your compound.

  • Fraction Collection & Analysis: Collect fractions and analyze using an appropriate method (e.g., LC-MS, TLC) to identify those containing the pure compound.

  • Post-Purification: Combine pure fractions and lyophilize. Note that removing the final traces of TFA can be challenging and may require repeated lyophilization from a HCl solution to form the hydrochloride salt[3].

Solution B: Switch to an Alternate Chromatography Mode (HILIC)

Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed specifically for highly polar compounds[2][5]. It uses a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous solvent (water)[2][6]. A water-rich layer forms on the stationary phase. Polar analytes, like guanidinium compounds, partition into this layer and are retained. Elution is achieved by increasing the concentration of the aqueous solvent[5].

Experimental Protocol: HILIC Purification

  • Column Selection: Choose a HILIC column (e.g., silica, amide, or diol phase). Silica is a good starting point[5].

  • Mobile Phase Preparation:

    • Mobile Phase A: 95% Acetonitrile / 5% Water + 10 mM Ammonium Formate (adjust pH to ~3 with formic acid). The buffer is crucial for good peak shape.

    • Mobile Phase B: 50% Acetonitrile / 50% Water + 10 mM Ammonium Formate (pH ~3).

  • Sample Preparation: Dissolve the sample in the initial mobile phase conditions (high organic). Crucially, do not dissolve the sample in pure water , as this can prevent interaction with the column[7].

  • Gradient Elution: After equilibrating the column, inject the sample and run a gradient from a low to a high concentration of the aqueous phase (e.g., from 5% to 50% water content).

  • Fraction Collection & Analysis: Collect and analyze fractions. The use of volatile buffers like ammonium formate makes this technique highly compatible with LC-MS.

Question 2: My compound is extremely water-soluble and always co-elutes with inorganic salts from my reaction. How can I separate them?

Root Cause Analysis: This is a classic problem where the impurities (salts) are as polar, or even more polar, than the compound of interest. In RPC, both your compound and the salts will elute early. In HILIC, salts can also be retained and interfere with the separation.

Solutions & Protocols:

Solution A: Ion-Exchange Chromatography (IEX)

Mechanism: IEX separates molecules based on their net charge. Since the guanidinium group is permanently cationic, a Cation-Exchange column is the ideal choice[8][9]. Your positively charged compound will bind to the negatively charged stationary phase, while neutral or anionic impurities will pass through. The bound compound is then eluted by increasing the concentration of a counter-ion (e.g., Na⁺, K⁺, NH₄⁺) in the mobile phase, which competes for binding sites on the resin.

Experimental Workflow for Cation-Exchange Chromatography

IEX_Workflow cluster_prep Phase 1: Preparation cluster_sep Phase 2: Separation cluster_out Phase 3: Outcome Sample Crude Sample (Guanidinium-Cmpd + Salt) Load Load Sample onto Column Sample->Load Buffer_A Binding Buffer (e.g., 20 mM Phosphate, pH 6.0) Column Equilibrate Cation- Exchange Column with Buffer A Buffer_A->Column Column->Load Wash Wash with Buffer A Load->Wash Compound Binds Elute Apply Gradient of Buffer B (Binding Buffer + High Salt) Wash->Elute Waste Unbound Impurities (Anionic/Neutral) Wash Out Wash->Waste Fractions Collect Fractions (Pure Guanidinium-Cmpd) Elute->Fractions Compound Displaced by High Salt

Sources

Technical Support Center: Overcoming Side Reactions in Guanidinylation of Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the guanidinium moiety onto piperidine scaffolds. The unique basicity and hydrogen-bonding capabilities of the guanidine group make it a critical pharmacophore, but its synthesis can be challenging.[1] This document provides in-depth, field-tested insights into common side reactions and offers robust troubleshooting strategies to optimize your experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: My reaction shows low or no conversion of the piperidine starting material. What are the likely causes and how can I fix it?

A1: Root Cause Analysis & Remediation

Low conversion is a frequent issue, often stemming from insufficient reactivity of either the amine or the guanidinylating agent. Piperidines are secondary amines, which are generally less nucleophilic than primary amines, and can be subject to steric hindrance.

Causality:

  • Steric Hindrance: Bulky substituents on the piperidine ring or on the guanidinylating agent can impede the approach of the nucleophilic nitrogen to the electrophilic carbon of the reagent.

  • Poor Nucleophilicity: Electron-withdrawing groups on the piperidine ring can reduce the nucleophilicity of the nitrogen atom, slowing down the reaction.

  • Reagent Reactivity: The choice of guanidinylating agent is critical. Some reagents, while "milder," may be insufficiently reactive for a given piperidine substrate. For example, while N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is widely used, more reactive alternatives like N,N'-Di-Boc-N"-triflylguanidine or HATU-based methods may be necessary for challenging substrates.[1][2]

Troubleshooting Workflow:

G start Low Conversion Observed check_reagent 1. Assess Guanidinylating Reagent Reactivity start->check_reagent reagent_ok Reagent is Sufficiently Reactive check_reagent->reagent_ok change_reagent Switch to a More Reactive Agent (e.g., Triflylguanidine, HATU) reagent_ok->change_reagent No check_conditions 2. Evaluate Reaction Conditions reagent_ok->check_conditions Yes end_success Improved Conversion change_reagent->end_success conditions_ok Conditions are Optimal check_conditions->conditions_ok increase_temp Increase Temperature & Extend Reaction Time conditions_ok->increase_temp No check_base 3. Verify Base & Stoichiometry conditions_ok->check_base Yes increase_temp->end_success add_catalyst Add Catalyst (e.g., DMAP) or Use Stronger Base (e.g., DIPEA) check_base->add_catalyst add_catalyst->end_success

Detailed Protocols:

  • Increase Reagent Reactivity: For unreactive amines, consider switching from pyrazole-based reagents to the more potent N,N'-Di-Boc-N"-triflylguanidine .[2] These reactions are often rapid (complete within 1-4 hours) at room temperature in solvents like dichloromethane (DCM) or chloroform.[2]

  • Optimize Conditions:

    • Temperature: For sluggish reactions with agents like 1H-Pyrazole-1-carboxamidine hydrochloride, increasing the temperature to 50-80 °C can significantly improve rates.

    • Solvent: While THF and DCM are common, switching to a more polar aprotic solvent like DMF can sometimes accelerate the reaction, particularly when using uronium/guanidinium salt reagents like HATU.[3][4]

    • Base: The choice of base is critical. For reactions involving hydrochloride salts of reagents or substrates, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential to neutralize the acid and free the amine nucleophile.[3]

  • Catalysis: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) has been shown to accelerate guanidinylations, especially with S-methylisothiourea-based reagents.[5]

Q2: I'm observing a significant byproduct with a mass corresponding to the addition of my piperidine to another guanidinylated piperidine molecule. How can I prevent this dimerization?

A2: Understanding and Preventing Dimer Formation

This side reaction involves the newly formed, and still nucleophilic, guanidine product attacking the electrophilic guanidinylating agent. This is more common when the desired guanidine product is highly nucleophilic or when the reaction is run for an extended period with excess reagent.

Mechanism of Side Reaction:

G Product Product Product_Nuc Product_Nuc Product->Product_Nuc

Prevention Strategies:

  • Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the guanidinylating agent. Avoid using a large excess, which leaves more electrophile available to react with the product.

  • Slow Addition: Add the guanidinylating agent slowly to a solution of the piperidine. This maintains a low concentration of the electrophile, favoring its reaction with the more abundant starting amine over the newly formed guanidine product.

  • Protecting Group Strategy: The use of Boc-protected guanidinylating reagents (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine) is highly recommended. The electron-withdrawing Boc groups significantly decrease the nucleophilicity of the resulting protected guanidine, effectively shutting down the dimerization pathway.[6]

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of the starting piperidine. Stop the reaction as soon as the starting material is consumed to minimize the time for the side reaction to occur.

Q3: My substrate contains other sensitive functional groups (e.g., Boc-protected amines, esters). What are the best conditions to ensure chemoselectivity?

A2: Choosing Mild and Selective Reagents

Chemoselectivity is paramount in complex molecule synthesis. The key is to choose a guanidinylating agent and conditions that are reactive enough for the piperidine but mild enough to leave other functional groups untouched.

Recommended Reagents and Conditions:

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: This is often the reagent of choice for substrates with sensitive functionalities.[1][7] It reacts under neutral or mildly basic conditions at room temperature and is compatible with Boc, Cbz, and Fmoc protecting groups, as well as esters.[8]

  • 1H-Pyrazole-1-carboxamidine hydrochloride: This reagent is also effective and operates under mild conditions.[9] It requires a base (e.g., DIPEA or TEA) to neutralize the hydrochloride salt, but the reaction itself is generally mild.[9]

  • Avoid Strongly Acidic/Basic Conditions: Unless required for deprotection, avoid running the guanidinylation under strongly acidic or basic conditions that could cleave sensitive protecting groups. For instance, prolonged heating with excess amine can lead to the formation of amidinourea byproducts.[6]

Frequently Asked Questions (FAQs)

Q: Which guanidinylating agent is best for my secondary amine?

A: The "best" agent depends on the reactivity of your piperidine. A good starting point for most piperidines is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine due to its high commercial availability, stability, and the excellent protective quality of the di-Boc group which prevents side reactions.[1][7] For sterically hindered or electron-deficient piperidines, a more powerful reagent like N,N'-Di-Boc-N"-triflylguanidine is an excellent choice.[2]

ReagentStructure (Simplified)ProsCons
1H-Pyrazole-1-carboxamidine HCl C(=N)N1C=CC=N1Cost-effective, good for simple amines.[9][10]Can be less reactive; requires base.
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Boc-N=C(NH-Boc)N1C=CC=N1Excellent yields, product is protected, prevents side reactions, mild conditions.[1][8]Higher cost, may be sluggish with hindered amines.
N,N'-Di-Boc-N"-triflylguanidine Boc-N=C(NH-Boc)NTfHighly reactive, excellent for hindered/unreactive amines, fast reactions.[2]Can be less selective, moisture sensitive.
HATU / HBTU (Me2N)2C=N+(Me2N)2Can act as a guanidinylating agent, especially with aliphatic amines.[3]Primarily a peptide coupling reagent; can lead to uronium side products.[4][11]

Q: How do I best purify my final guanidinylated piperidine product?

A: Purification strategies depend heavily on the protecting groups used.

  • Boc-Protected Guanidines: These compounds are generally non-polar and can be readily purified by standard silica gel flash chromatography.[2][8][12] Eluent systems like hexane/ethyl acetate or DCM/ether are commonly effective.[2][12]

  • Unprotected Guanidinium Salts: After deprotection (e.g., with TFA), the product is a highly polar salt. Purification is typically achieved via reverse-phase HPLC (RP-HPLC) or by simple extraction and washing protocols if the impurities have vastly different solubility properties.[13] For some compounds, precipitation from a solvent/anti-solvent system (e.g., dissolving in methanol and precipitating with ether) can be effective.

Experimental Protocol: General Procedure for Guanidinylation of a Piperidine

This protocol provides a reliable starting point using a common and effective reagent.

Objective: To synthesize a N,N'-di-Boc-protected guanidinylated piperidine.

Materials:

  • Substituted Piperidine (1.0 eq)

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq)[8]

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) (Optional, 1.5-2.0 eq, if piperidine is a hydrochloride salt)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the piperidine starting material (1.0 eq) in anhydrous THF to a concentration of approximately 0.5 M.

  • If the piperidine is a salt, add DIPEA (1.5-2.0 eq) and stir for 10 minutes at room temperature.

  • Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 12-24 hours).[8]

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude residue directly by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., 0% to 30%) to isolate the pure product.[8]

  • Combine the product-containing fractions, concentrate in vacuo, and dry under high vacuum to yield the final protected guanidine.

References

  • A Comparative Guide to Guanidinylating Agents: Boc-Guanidine and Its Alternatives. (n.d.). Benchchem.
  • Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Kostagianni, A. D., Papas, S., Mavromoustakos, T., Theodorou, V., & Tzakos, A. G. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(82), 52298–52305. [Link]

  • Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
  • van der Heijden, K., et al. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry.
  • Gabriel, G. J., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115). [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing.
  • 1H-Pyrazole-1-carboxamidine hydrochloride Safety Data Sheet. (2025). Fisher Scientific.
  • Guanidinylation. (n.d.). Tokyo Chemical Industry UK Ltd.
  • Automated Synthesis and Purification of Guanidine-Backbone Oligonucleotides. (2020). PubMed Central (PMC), NIH.
  • A new guanidinylation procedure for the preparation of functionalized guanidines and investigation towards the synthesis of cyclic quanidine compounds. (n.d.). TSpace.
  • Troubleshooting low yield in Boc-guanidine synthesis. (n.d.). Benchchem.
  • Guanidinylation reagents. (n.d.). Google Patents.
  • Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal.
  • Reagents for Efficient Conversion of Amines to Protected Guanidines. (n.d.). Organic Chemistry Portal.
  • 1H-Pyrazole-1-carboxamidine hydrochloride. (n.d.). ChemicalBook.
  • How do I avoid side reactions while doing this peptide coupling reaction? (2025). Reddit.
  • 1H-Pyrazole-1-carboxamidine hydrochloride. (n.d.). Sigma-Aldrich.
  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. (n.d.). PubChem.
  • What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine? (2020). ChemicalBook.
  • N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine. (n.d.). TCI Chemicals.
  • 1H-Pyrazole-1-carboxamidine hydrochloride. (n.d.). HENAN SUNLAKE ENTERPRISE CORPORATION.
  • N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. (2022). MDPI.
  • Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. (n.d.). Benchchem.
  • 1H-Pyrazole-1-carboxamidine hydrochloride. (n.d.). Vibrant Pharma Inc.

Sources

Technical Support Center: Navigating the Solution Stability of Ethyl 1-carbamimidoylpiperidine-4-carboxylate Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for managing the stability of this compound in solution. We understand that unexpected experimental outcomes can be a significant hurdle, and this resource aims to equip you with the knowledge to anticipate and address potential stability challenges.

Frequently Asked Questions (FAQs)

Q1: My analytical results for Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate are inconsistent, showing a decreasing concentration over a short period. What could be the cause?

A1: Inconsistent analytical results, particularly a decline in the concentration of the parent compound, strongly suggest degradation in your solution. Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate possesses two primary functional groups susceptible to degradation: an ethyl ester and a guanidinium group. The most probable cause of degradation is the hydrolysis of the ethyl ester moiety, which can be catalyzed by acidic or basic conditions in your solvent or buffer system.[1][2] The piperidine ring itself is generally stable but can be susceptible to oxidation under certain conditions.[1][3]

Q2: What are the likely degradation pathways for this molecule in solution?

A2: The principal degradation pathway is the hydrolysis of the ethyl ester to form 1-carbamimidoylpiperidine-4-carboxylic acid and ethanol. This reaction can be catalyzed by both acid and base.[4] Under strongly oxidative conditions, the piperidine ring could potentially undergo oxidation, leading to N-oxide formation or ring-opening products.[1] The guanidinium group is generally stable under physiological pH but can be susceptible to degradation under extreme pH conditions.

Q3: How does pH affect the stability of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate in solution?

A3: The pH of your solution is a critical factor governing the stability of this compound. The ester group is susceptible to hydrolysis across a wide pH range. Typically, ester hydrolysis is slowest in the mildly acidic range (around pH 4-5) and accelerates significantly under both acidic (pH < 3) and, more dramatically, basic (pH > 8) conditions. The basic guanidinium group (with a pKa typically around 12-13) will be protonated and positively charged at neutral and acidic pH, which may influence the local chemical environment and potentially the rate of ester hydrolysis.

Q4: What are the optimal storage conditions for solutions of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate?

A4: For optimal stability, solutions should be prepared fresh for each experiment. If short-term storage is necessary, it is recommended to store the solution at 2-8°C in a tightly sealed container, protected from light. For longer-term storage, freezing at -20°C or below is advisable. However, it is crucial to perform freeze-thaw stability studies to ensure that the process of freezing and thawing does not accelerate degradation. Ideally, the solution should be buffered at a slightly acidic pH (e.g., pH 4-6) to minimize the rate of ester hydrolysis.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Potency in Aqueous Buffers

You observe a significant decrease in the peak area of the parent compound in your HPLC analysis within hours of preparing an aqueous solution for a biological assay.

Root Cause Analysis:

The primary suspect is the hydrolysis of the ethyl ester, which is accelerated in aqueous environments, especially at neutral or alkaline pH. Biological buffers are often maintained at physiological pH (~7.4), a condition that can promote ester degradation.

Troubleshooting Steps:

  • pH Optimization: If your experimental conditions permit, consider preparing your solution in a buffer with a slightly acidic pH (e.g., citrate or acetate buffer at pH 4-6). This can significantly slow down the rate of ester hydrolysis.

  • Solvent Selection: For stock solutions, using anhydrous aprotic organic solvents like DMSO or DMF and storing them at low temperatures (-20°C or -80°C) can prevent hydrolysis. However, be mindful of the final concentration of the organic solvent in your aqueous assay medium to avoid affecting your experimental system.

  • Fresh Preparation: The most reliable approach is to prepare the aqueous solution immediately before use. This minimizes the time the compound is exposed to conditions that favor degradation.

  • Temperature Control: Perform all manipulations of the aqueous solution at low temperatures (e.g., on ice) to reduce the rate of degradation.

Issue 2: Appearance of Unexpected Peaks in Chromatograms

Your chromatogram shows the emergence of new, more polar peaks over time, which were not present in the initial analysis of the solid compound.

Root Cause Analysis:

These new peaks are likely degradation products. The most probable degradation product is the carboxylic acid formed from the hydrolysis of the ethyl ester. This product will be more polar and thus have a shorter retention time on a reverse-phase HPLC column. Other minor peaks could arise from oxidative degradation of the piperidine ring.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting unexpected peaks.

Experimental Protocol: Forced Degradation Study

A forced degradation study will help you to definitively identify the degradation products and understand the stability characteristics of your molecule.[5]

Objective: To intentionally degrade Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate under various stress conditions to identify potential degradation products and degradation pathways.

Materials:

  • Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • HPLC or UPLC system with UV and/or Mass Spectrometric (MS) detection

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for 2 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber as per ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis by a stability-indicating HPLC-UV or LC-MS method.

  • Data Interpretation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. The new peaks that appear are your degradation products. An LC-MS analysis will be invaluable in determining the mass of these products and confirming the hydrolysis of the ester group.

Data Summary Table:

Stress ConditionIncubation TimeIncubation Temperature% Degradation (Hypothetical)Major Degradation Product (m/z)
0.1 M HCl24 hours60°C15%[M-C₂H₅+H]⁺
0.1 M NaOH2 hoursRoom Temp80%[M-C₂H₅+H]⁺
3% H₂O₂24 hoursRoom Temp5%[M+O+H]⁺
Heat48 hours60°C< 2%-
LightPer ICH Q1BPhotostability Chamber< 2%-

Analytical Method Considerations

Q5: What is a suitable analytical method for monitoring the stability of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method is the gold standard for monitoring the stability of this compound.

Recommended HPLC Method Parameters:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or ammonium formate at a slightly acidic pH) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent compound from its more polar degradation products.

  • Detection: UV detection is suitable if the compound has a chromophore. However, for more sensitive and specific detection, especially for identifying unknown degradation products, Mass Spectrometric (MS) detection is highly recommended.

  • Internal Standard: The use of an internal standard can improve the accuracy and precision of your quantitative analysis.

Visualizing Degradation Pathways

The primary degradation pathway for Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate is hydrolysis of the ester. This can be visualized as follows:

Degradation_Pathway Parent Ethyl 1-carbamimidoylpiperidine-4-carboxylate Hydrolysis Hydrolysis (Acid or Base Catalyzed) Parent->Hydrolysis Degradation_Product 1-Carbamimidoylpiperidine-4-carboxylic Acid Hydrolysis->Degradation_Product Ethanol Ethanol Hydrolysis->Ethanol

Caption: Primary hydrolytic degradation pathway.

References

  • BIOSYNCE. (2025, August 25). What is the stability of piperidine? - Blog. [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed. (2024, January 23). [Link]

  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. (2022, November). [Link]

  • Process for producing 4-arylpiperidine-3-carbinols and related compounds.
  • Ethyl piperidine-4-carboxylate. Cheméo. [Link]

  • Preparation of substituted alkali metal piperidine-4-carboxylates.
  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. (2021, April 5). [Link]

  • An unexpected hydrolysis pH-rate profile, at pH values less than 7, of the labile imide, ICRF-187: (+)-1,2-bis-(3,5-dioxopiperazin-1-yl)propane. PubMed. [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. (2022, April 18). [Link]

  • Any advice about the stability of ester and carbamate containing compounds? ResearchGate. (2015, November 25). [Link]

  • Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN. ResearchGate. [Link]

  • Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. PMC. (2025, May 12). [Link]

  • pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4... ResearchGate. [Link]

  • pH–rate profiles for the hydrolysis of diacid 1 (circles) and the... ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. CORE. (2013, September 17). [Link]

Sources

Technical Support Center: Synthesis of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yields.

Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate?

The synthesis involves the guanidinylation of a secondary amine, specifically Ethyl 4-piperidinecarboxylate (also known as ethyl isonipecotate).[1] A guanidinylating reagent transfers a carbamimidoyl group (-C(=NH)NH₂) to the nitrogen atom of the piperidine ring. The final product is typically isolated as an acetate salt to improve its stability and handling characteristics.

Reaction_Scheme cluster_reactants Reactants cluster_products Products A Ethyl 4-piperidinecarboxylate (Ethyl Isonipecotate) C Ethyl 1-carbamimidoylpiperidine- 4-carboxylate A->C + Guanidinylating Reagent (e.g., DMNPC, Triflylguanidine) Solvent, Base, Temp B Guanidinylating Reagent D Reagent Byproduct E Ethyl 1-carbamimidoylpiperidine- 4-carboxylate acetate (Final Product) C->E + Acetic Acid (During Workup)

Caption: General guanidinylation of Ethyl 4-piperidinecarboxylate.

Q2: Why is the product isolated as an acetate salt?

Guanidines are highly basic compounds, with pKa values typically around 13.5.[2] This high basicity means they are often protonated, making them highly polar and water-soluble. Isolating the free base can be challenging, leading to low recovery during aqueous workups and difficult chromatographic purification.[3] Converting the product to its acetate salt reduces its hygroscopicity, improves crystallinity, and simplifies handling and purification, often allowing for precipitation from a suitable solvent system.

Q3: Which guanidinylating reagent is most suitable for this reaction?

The choice of reagent is critical and depends on the desired reactivity, cost, and safety profile. Secondary amines like ethyl isonipecotate can be sterically hindered. Highly reactive reagents are often preferred to achieve good yields.[4]

Reagent ClassExample(s)AdvantagesDisadvantagesCitations
Triflylguanidines N,N′-Di-Boc-N′′-triflylguanidineHighly reactive, excellent for hindered amines, mild conditions.Can be expensive, moisture-sensitive.[2][4]
Pyrazole-carboxamidines DMNPC (3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine)Good yields, stable reagent, no inert atmosphere needed.Requires a subsequent nitro group reduction step (hydrogenolysis).[3][5]
S-Methylisothioureas N,N′-bis(Boc)-S-methylisothioureaReadily available, moderate reactivity.Often requires an activator (e.g., HgCl₂) or can be slow with hindered amines.[6][7]
Uronium/Guanidinium HATUCan act as a guanylating agent for nucleophilic amines.Primarily an amide coupling reagent; guanylation can be a side reaction.[8][8][9]

For this specific synthesis, N,N′-Di-Boc-N′′-triflylguanidine is an excellent starting point due to its high reactivity, which helps overcome the steric hindrance of the secondary amine, leading to high yields under mild conditions.[4]

Troubleshooting Guide
Problem 1: Low or No Product Formation

Q: My reaction shows very low conversion of ethyl isonipecotate. I've run it for 24 hours. What are the likely causes and solutions?

This is a common issue often related to insufficient reactivity or suboptimal conditions. Let's break down the potential causes.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Recommended Solutions Start Low Conversion Detected (via TLC/LC-MS) Reagent Insufficient Reagent Reactivity Start->Reagent Conditions Suboptimal Reaction Conditions Start->Conditions Base Incorrect Base/Stoichiometry Start->Base Solvent Poor Solvent Choice Start->Solvent Sol_Reagent Switch to a more potent reagent (e.g., N,N′-Di-Boc-N′′-triflylguanidine). Reagent->Sol_Reagent Sol_Temp Increase reaction temperature. (e.g., from RT to 40-50 °C). Conditions->Sol_Temp Sol_Base Use a non-nucleophilic organic base (e.g., DIPEA, Et3N) at 1.5-2.0 eq. Base->Sol_Base Sol_Solvent Ensure reactants are fully dissolved. Switch to a more polar aprotic solvent (e.g., DMF, Acetonitrile). Solvent->Sol_Solvent

Caption: Troubleshooting workflow for low reaction conversion.

Causality & Detailed Solutions:

  • Reagent Reactivity: Ethyl isonipecotate is a secondary amine, which is less nucleophilic and more sterically hindered than a primary amine. If you are using a milder reagent like an S-methylisothiourea without an activator, the reaction may stall.

    • Solution: Switch to a more powerful guanidinylating agent. N,N′-di-Boc-N′′-triflylguanidine is highly effective for guanidinylating secondary amines under mild conditions, often providing excellent yields where other reagents fail.[4]

  • Reaction Temperature: Many guanidinylation reactions are run at room temperature, but hindered substrates may require thermal energy to overcome the activation barrier.

    • Solution: Monitor the reaction at room temperature for 4-6 hours. If no significant progress is observed, gently heat the reaction to 40-50 °C. Be cautious, as excessive heat can lead to side product formation with some reagents.[10]

  • Base Selection: The reaction generates a strong acid (e.g., triflic acid) as a byproduct, which will protonate the starting amine, rendering it non-nucleophilic. A base is required to neutralize this acid.

    • Solution: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). A stoichiometric amount relative to the guanidinylating agent (e.g., 1.5-2.0 equivalents) is crucial. For weakly nucleophilic amines, a stronger base like KOtBu may be necessary, although this can increase side reactions.[9]

  • Solvent Choice: Reactant solubility is paramount. If the starting materials are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Aprotic polar solvents like acetonitrile (ACN), dichloromethane (DCM), or dimethylformamide (DMF) are generally good choices. Acetonitrile has been found to be superior in some N,N′-disubstituted guanidine syntheses, minimizing side products.[10]

Problem 2: Difficult Product Isolation and Purification

Q: My workup is messy. The product seems to stay in the aqueous layer during extraction, and column chromatography gives poor separation and recovery. How can I purify my product effectively?

This is a classic challenge with basic guanidines. The high polarity and water solubility of the protonated guanidinium ion make standard organic extractions inefficient.

Optimized Purification Protocol: Salt Precipitation & Ion Exchange

  • Initial Workup (Acidic Quench):

    • Once the reaction is complete (monitored by LC-MS), cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent like ethyl acetate.

    • Crucially, instead of quenching with water or base, quench by adding 1.1 equivalents of glacial acetic acid. This will form the acetate salt of your product in situ.

  • Isolation via Precipitation:

    • Stir the acidified mixture. The product, as the acetate salt, may precipitate directly from the organic solvent. If it does not, you can try adding a less polar co-solvent (e.g., hexanes or diethyl ether) dropwise to induce precipitation.

    • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. This crude solid is often significantly purer than the residue from a traditional workup.

  • Alternative Purification (Ion-Exchange Chromatography):

    • If precipitation is unsuccessful or the product is still impure, ion-exchange chromatography is a superior alternative to silica gel chromatography for highly basic compounds.[3][5]

    • Protocol:

      • Load the crude reaction mixture (after solvent removal) onto a weak acid cation exchange resin (e.g., Amberlite CG50).

      • Wash the column extensively with methanol to remove neutral and acidic impurities (e.g., unreacted protected guanidinylating reagent).

      • Elute the desired guanidine product using a gradient of ammonia in methanol (e.g., 0.5% to 5% NH₃ in MeOH).

      • Combine the product-containing fractions and remove the solvent under reduced pressure to yield the pure guanidine free base.

      • Dissolve the free base in a minimal amount of ethyl acetate and add one equivalent of acetic acid to obtain the final acetate salt.

Problem 3: Formation of a Key Side Product

Q: My LC-MS shows a major peak with a mass corresponding to a urea/thiourea derivative. Where is this coming from?

A: This side product typically arises from the incomplete conversion of a thiourea precursor to the active guanidinylating agent (e.g., an S-methylisothiourea) or decomposition of the agent itself.

  • Cause: If you are using a reagent like N,N′-bis(Boc)-S-methylisothiourea, it is often prepared from the corresponding thiourea. If this conversion is incomplete, the remaining thiourea can react with the amine, but this reaction is often much slower or requires harsher conditions, leading to its presence as an impurity.

  • Solution:

    • Verify Reagent Purity: Ensure your guanidinylating reagent is pure and fully activated before use. If preparing it yourself, ensure the activation step (e.g., methylation of the thiourea) goes to completion.

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the guanidinylating reagent to ensure the complete consumption of the starting amine. This can drive the reaction to completion and minimize the relative amount of unreacted starting materials.

    • Optimize Addition: Add the guanidinylating agent portion-wise to the solution of the amine and base. This maintains a steady concentration of the active reagent and can prevent decomposition pathways.[10]

Experimental Protocols
Protocol 1: Synthesis using N,N′-Di-Boc-N′′-triflylguanidine

This protocol is recommended for achieving high yield under mild conditions.

  • To a stirred solution of Ethyl 4-piperidinecarboxylate (1.0 eq.) in anhydrous acetonitrile (ACN, 0.2 M) under a nitrogen atmosphere, add diisopropylethylamine (DIPEA, 2.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N′-Di-Boc-N′′-triflylguanidine (1.1 eq.) portion-wise over 10 minutes, ensuring the internal temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or LC-MS until the starting amine is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate (5x the volume of ACN).

  • Add glacial acetic acid (1.1 eq.) and stir the mixture for 30 minutes.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.

  • Purify the resulting residue by recrystallization (e.g., from ethanol/diethyl ether) or by trituration with diethyl ether to yield the final product as a white solid.

References
  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. [Link]

  • Thieme Chemistry. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H. Georg Thieme Verlag Stuttgart · New York. [Link]

  • Baker, T. J., Luedtke, N. W., Tor, Y., & Goodman, M. (2000). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. The Journal of Organic Chemistry, 65(26), 9054-9058. [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. [Link]

  • Goodman, M., Zapf, C., & Baker, T. J. (1998). N,N′-Di-Boc-N′′-triflylguanidine: A New Guanidinylation Reagent. Organic Letters, 1(1), 1-3. [Link]

  • Aho, J. A. S., Männistö, J. K., Mattila, S. P. M., Hallamaa, M., & Deska, J. (2022). Guanidinium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 87(5), 2636-2643. [Link]

  • Aho, J. A. S., et al. (2022). Guanidinium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PMC. [Link]

Sources

Technical Support Center: Troubleshooting Poor Solubility of Guanidinyl Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with guanidinyl piperidine derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and foundational knowledge to overcome the solubility challenges often encountered with this important class of compounds. Our approach is rooted in scientific principles and practical, field-proven experience to ensure you can confidently advance your research.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of guanidinyl piperidine derivatives, providing a foundational understanding of their behavior in solution.

Q1: Why do my guanidinyl piperidine derivatives exhibit poor solubility despite the presence of highly polar functional groups?

A1: This is a frequent and important question. The solubility of these derivatives is a complex interplay of several factors. The guanidinyl group is a very strong organic base, with a pKa of its conjugate acid around 13.6, meaning it is almost exclusively protonated and positively charged at physiological pH.[1][2] This charge generally promotes aqueous solubility. However, the overall solubility is dictated by the entire molecular structure. The piperidine ring and other appended lipophilic moieties can significantly contribute to the molecule's overall hydrophobicity, counteracting the solubilizing effect of the guanidinium group. Poor solubility can arise if the crystal lattice energy of the solid form is very high, meaning a large amount of energy is required to break the crystal structure and allow the molecules to be solvated.

Q2: At what pH should I expect the maximum aqueous solubility for my guanidinyl piperidine derivative?

A2: For a basic compound like a guanidinyl piperidine derivative, the solubility is highly pH-dependent.[3][4][5][6] You should expect the highest aqueous solubility at a low pH. In acidic conditions, the guanidinyl and piperidinyl nitrogens are fully protonated, rendering the molecule in its cationic, more water-soluble form. As the pH increases towards and beyond the pKa of the conjugate acid, the compound will become deprotonated, leading to a significant decrease in solubility.

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A3: Both are crucial measurements, but they inform different stages of drug development.

  • Kinetic solubility is a measure of how quickly a compound dissolves and stays in solution under specific, often non-equilibrium, conditions. It is typically measured by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.[7] This is a high-throughput screening method used in early drug discovery to quickly assess a compound's dissolution characteristics.

  • Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent at a specific temperature. The "gold standard" for its measurement is the shake-flask method, where an excess of the solid compound is agitated in the solvent until equilibrium is reached.[8][9] This is a more time-consuming but accurate measurement, critical for later stages of drug development and formulation.

Q4: Should I work with the free base or a salt form of my compound?

A4: For weakly basic or acidic compounds, salt formation is a common and effective strategy to enhance solubility and dissolution rate.[10][11][12][13] Given the high basicity of the guanidinyl group, forming a salt with a pharmaceutically acceptable acid is a highly recommended starting point. The salt form will pre-ionize the molecule, which can significantly improve its aqueous solubility compared to the free base. The choice of the counterion can also influence properties like hygroscopicity and stability.[14][15][16][17]

In-Depth Troubleshooting Guide

This section provides a structured, question-and-answer-based approach to resolving specific solubility issues you may encounter during your experiments.

Issue 1: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for an in-vitro assay.

This is a classic sign of a compound with low kinetic solubility. The initial high concentration in DMSO is rapidly diluted in the aqueous environment, and if the compound's solubility in the final buffer is low, it will precipitate.

Troubleshooting Workflow:

start Precipitation observed upon dilution of DMSO stock check_conc Is the final concentration in the assay buffer significantly higher than the compound's aqueous solubility? start->check_conc reduce_conc Decrease the final assay concentration check_conc->reduce_conc Yes inc_dmso Increase the final percentage of DMSO (if permissible for the assay) check_conc->inc_dmso No end Solubility issue resolved reduce_conc->end ph_adjust Lower the pH of the assay buffer inc_dmso->ph_adjust cosolvent Introduce a co-solvent (e.g., ethanol, PEG 400) ph_adjust->cosolvent formulation Consider a simple formulation (e.g., with cyclodextrins) cosolvent->formulation formulation->end

Troubleshooting Workflow for Precipitation on Dilution

Q: How can I systematically address this precipitation?

A: Follow these steps, starting with the simplest and progressing to more complex solutions:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of your compound in the assay to a level below its aqueous solubility.

  • Increase the Final DMSO Concentration: If your assay can tolerate it, increasing the final percentage of DMSO can help maintain solubility. However, be mindful that high concentrations of DMSO can affect cellular assays.

  • pH Adjustment: Since guanidinyl piperidine derivatives are basic, lowering the pH of your aqueous buffer will increase their solubility.[3][4][5][6] Ensure the chosen pH is compatible with your experimental system.

  • Use of Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of your compound.[13][18][19] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG). Start with low percentages and optimize as needed, always verifying compatibility with your assay.

  • Formulation with Excipients: For more challenging compounds, the use of solubilizing excipients can be highly effective.

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their apparent water solubility.[20][21]

    • Surfactants: Non-ionic surfactants like Tween® 80 or Span® 20 can be used at low concentrations to aid in solubilization.[22][23][24]

Issue 2: My compound shows poor bioavailability in animal studies despite good in-vitro activity.

Poor bioavailability for an orally administered drug is often linked to low solubility and/or dissolution rate in the gastrointestinal tract. For a compound to be absorbed, it must first be in solution.[25]

Q: What strategies can I employ to improve the oral bioavailability of my poorly soluble compound?

A: A multi-pronged approach is often necessary, focusing on enhancing both solubility and dissolution rate.

Strategies to Enhance Oral Bioavailability:

StrategyMechanism of ActionKey Considerations
Salt Formation Increases solubility and dissolution rate by pre-ionizing the drug molecule.[10][11][13][26]The pKa difference between the drug and the counterion should ideally be greater than 2-3 to ensure stable salt formation.[27][28] The choice of counterion can impact stability, hygroscopicity, and manufacturability.[14][15][16][17]
Particle Size Reduction Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[19][20][22][25]Techniques include micronization and nanosizing. This does not increase the equilibrium solubility but can significantly improve the rate of dissolution.[22]
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymer matrix in a high-energy amorphous state, which has a higher apparent solubility than the stable crystalline form.[11][21][29]Physical stability of the amorphous form is critical, as it can recrystallize over time. Polymer selection is key to maintaining the amorphous state.[30]
Lipid-Based Formulations The drug is dissolved in a lipid-based carrier system, such as oils or self-emulsifying drug delivery systems (SEDDS).[11][20][31][32]This approach is particularly suitable for lipophilic compounds. The formulation can enhance lymphatic transport, bypassing first-pass metabolism.

Experimental Workflow for Formulation Development:

start Poor in-vivo bioavailability solubility_screen Characterize pH-dependent solubility start->solubility_screen salt_screen Perform salt screening solubility_screen->salt_screen particle_size Investigate particle size reduction salt_screen->particle_size asd Explore amorphous solid dispersions particle_size->asd lipid_form Evaluate lipid-based formulations asd->lipid_form lead_formulation Select lead formulation for further in-vivo testing lipid_form->lead_formulation

Formulation Development Workflow

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the "gold standard" method for determining the equilibrium solubility of your compound.[8][9]

Materials:

  • Guanidinyl piperidine derivative (solid)

  • Selection of aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4)

  • Vials with screw caps

  • Orbital shaker in a temperature-controlled environment

  • Centrifuge

  • HPLC or LC-MS/MS for analysis

  • Calibrated analytical balance

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume of the desired buffer to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the samples to shake for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the supernatant. Be cautious not to disturb the solid pellet.

  • Dilution and Analysis: Dilute the supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC or LC-MS/MS method.

  • Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Protocol 2: Salt Screening for Improved Solubility

This protocol provides a general workflow for identifying a salt form of your guanidinyl piperidine derivative with improved solubility.

Materials:

  • Guanidinyl piperidine derivative (free base)

  • A selection of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, maleic acid, fumaric acid, tartaric acid)

  • A variety of solvents (e.g., water, ethanol, isopropanol, acetone, acetonitrile)

  • Small-scale crystallization vials

  • Stir plate and magnetic stir bars

  • Filtration apparatus

  • Analytical instrumentation for characterization (e.g., XRPD, DSC, TGA)

Procedure:

  • Stoichiometric Addition: Dissolve the free base in a suitable solvent. In a separate vial, dissolve a stoichiometric equivalent of the chosen acid in the same or a miscible solvent.

  • Salt Formation: Slowly add the acid solution to the free base solution while stirring. Salt formation may be indicated by precipitation or a change in the solution's appearance.

  • Isolation: If a precipitate forms, isolate the solid by filtration. If no precipitate forms, attempt to induce crystallization by slow evaporation, cooling, or the addition of an anti-solvent.

  • Characterization: Characterize the resulting solid to confirm salt formation and assess its properties. X-ray powder diffraction (XRPD) is essential to determine the crystallinity and polymorphic form. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide information on melting point and thermal stability.

  • Solubility Assessment: Determine the aqueous solubility of the newly formed salt using the shake-flask method (Protocol 1) and compare it to the solubility of the free base.

References

  • Gould, P. L. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review.
  • Kumar, L. (n.d.). Salt Selection in Drug Development. Pharmaceutical Technology.
  • Khan Academy. (n.d.). pH and solubility. Khan Academy.
  • McCafferty, J. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Siepe, S., et al. (2007).
  • Al-Ghaban, A., et al. (2018). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Taylor & Francis Online.
  • Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Berge, S. M., et al. (1977). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Journal of Pharmaceutical Sciences.
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • Singh, A., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Critical Reviews in Therapeutic Drug Carrier Systems.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Lubrizol. (n.d.).
  • Elder, D. P., & Holm, R. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review.
  • askIITians. (2025). How does pH affect solubility? askIITians.
  • Biswas, R. (2013). SOLID ORAL DOSAGE FORMULATION STRATEGIES FOR POORLY SOLUBLE DRUGS.
  • Wikipedia. (n.d.). Guanidine. Wikipedia.
  • Chemistry LibreTexts. (2023). 18.7: Solubility and pH. Chemistry LibreTexts.
  • Pouton, C. W. (2006).
  • Chemistry LibreTexts. (2023). 17.5: Solubility and pH. Chemistry LibreTexts.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
  • Al-Ghaban, A., et al. (2018). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed.
  • Bighley, L. D., et al. (1996). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. In Encyclopedia of Pharmaceutical Technology.
  • Bergström, C. A. S., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES1. (n.d.).
  • Singh, S., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. Asian Pacific Journal of Tropical Medicine.
  • SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. SEN Pharma.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
  • Agno Pharmaceuticals. (n.d.). Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. Agno Pharmaceuticals.
  • Proprep. (n.d.). What troubleshooting steps should be taken when a dissolution chamber not working properly in a drug... Proprep.
  • Science of Synthesis. (n.d.).
  • Al-Ghaban, A., et al. (2018). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs.
  • Vodak, D. T. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development and Delivery.
  • Wikipedia. (n.d.). Guanidinium chloride. Wikipedia.
  • Overcoming the Challenge of Poor Drug Solubility. (n.d.).
  • Zhang, G. G. Z., et al. (2021). Effect of Counterions on Dissolution of Amorphous Solid Dispersions Studied by Surface Area Normalized Dissolution. Molecular Pharmaceutics.
  • National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ResearchGate. (2025). (PDF) Guanidine group: Definition and pharmaceutical applications.
  • Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues.
  • Stahl, P. H., & Nakano, M. (2003). Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. Journal of Pharmaceutical Sciences.
  • SciSpace. (2017). Guanidinium Group Remains Protonated in a Strongly Basic Arginine Solution. SciSpace.
  • MDPI. (n.d.).
  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions.
  • Benchchem. (n.d.).
  • Solubility of Things. (n.d.). Piperidine. Solubility of Things.
  • ResearchGate. (n.d.). Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents.

Sources

Technical Support Center: Scaling Up the Synthesis of Ethyl 1-carbamimidoylpiperidine-4-carboxylate Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals focused on the synthesis of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate. As a pivotal intermediate, the robust and scalable synthesis of this guanidine derivative is critical. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address the challenges encountered when transitioning from bench-scale to larger-scale production.

Overview of the Core Synthesis

The synthesis of Ethyl 1-carbamimidoylpiperidine-4-carboxylate involves the guanylation of the secondary amine in the piperidine ring of Ethyl 4-piperidinecarboxylate. This reaction transforms a nucleophilic amine into a highly basic guanidinium group. The choice of guanylating agent and reaction conditions is paramount for achieving high yield, purity, and scalability.

G cluster_reactants Reactants cluster_process Process cluster_products Products A Ethyl 4-piperidinecarboxylate (Piperidine Derivative) C Solvent System (e.g., DMF, Acetonitrile) A->C Dissolve B Guanylating Agent (e.g., 1H-Pyrazole-1-carboxamidine HCl) B->C D Base (e.g., DIPEA, Et3N) C->D Add Base E Ethyl 1-carbamimidoylpiperidine- 4-carboxylate Acetate D->E Reaction (Heat/Stir) F Byproducts (e.g., Pyrazole) D->F G start Reaction Complete a Quench with Water & Extract with Organic Solvent (e.g., Ethyl Acetate) start->a b Wash Organic Layer with Brine a->b c Dry Organic Layer (e.g., Na2SO4) b->c d Filter and Concentrate (Rotary Evaporation) c->d e Dissolve Crude in Minimal Good Solvent (e.g., IPA) d->e f Add Acetic Acid (1.1 eq) e->f g Add Antisolvent Slowly (e.g., MTBE) f->g h Cool and Age for Crystallization g->h i Filter and Dry Solid h->i end Pure Acetate Salt Product i->end

Caption: Recommended work-up and crystallization workflow.

Q6: The purification by column chromatography is not practical at our current scale. What are the alternatives?

A: Column chromatography should be avoided for large-scale production due to solvent consumption and cost. A robust crystallization process is the key.

  • Optimize Crystallization: Spend time developing the crystallization protocol as described in Q5. Experiment with different solvent/antisolvent systems.

  • Reslurrying: If the isolated product has minor impurities, a reslurry in a suitable solvent (one that dissolves the impurity but not the product) at a specific temperature can significantly improve purity. For instance, slurrying the product in hot ethyl acetate can remove less polar impurities.

  • Acid/Base Swings: Utilize the basicity of the guanidine group. The product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove neutral impurities, and then the aqueous layer can be basified to precipitate the free base, which is then extracted and converted to the desired salt.

Detailed Experimental Protocols

Protocol 1: Lab-Scale Synthesis (10g Scale)
StepProcedureKey Observations & Rationale
1 To a 500 mL round-bottom flask, add Ethyl 4-piperidinecarboxylate HCl (10.0 g, 51.6 mmol) and acetonitrile (200 mL).The starting material may not fully dissolve initially.
2 Add N,N-Diisopropylethylamine (DIPEA) (22.5 mL, 129 mmol, 2.5 eq). Stir for 15 minutes.The mixture should become a clear solution as the piperidine is freebased.
3 Add 1H-Pyrazole-1-carboxamidine HCl (8.3 g, 56.8 mmol, 1.1 eq) in one portion.The reaction is typically mildly exothermic.
4 Heat the reaction mixture to 55 °C and stir for 12-16 hours. Monitor by TLC or LC-MS.Heating ensures the reaction proceeds to completion in a reasonable timeframe.
5 Cool to room temperature and concentrate the solvent under reduced pressure.This removes the bulk of the acetonitrile.
6 Dissolve the residue in ethyl acetate (200 mL) and wash with saturated aqueous NaHCO₃ (2 x 100 mL) and brine (1 x 100 mL).This removes DIPEA salts and pyrazole byproduct.
7 Dry the organic layer over anhydrous Na₂SO₄, filter, and add acetic acid (3.3 mL, 56.8 mmol, 1.1 eq).Formation of the acetate salt.
8 Concentrate the solution to ~50 mL and slowly add methyl tert-butyl ether (MTBE) (100 mL) while stirring.The product will precipitate as a white solid.
9 Cool the mixture in an ice bath for 1 hour, filter the solid, wash with cold MTBE, and dry under vacuum.Yields a crystalline, free-flowing solid.
Protocol 2: Considerations for Pilot Scale (1 kg Scale)
StepProcedure & Scale-Up ModificationsRationale for Change
1 Charge a 50 L glass-lined reactor with Ethyl 4-piperidinecarboxylate HCl (1.0 kg, 5.16 mol) and acetonitrile (20 L).Use a reactor with overhead stirring and a heating/cooling jacket.
2 Add DIPEA (2.25 L, 12.9 mol) via an addition funnel over 30 minutes, maintaining the internal temperature below 30 °C.Controlled addition helps manage any initial exotherm from the acid-base neutralization.
3 Add 1H-Pyrazole-1-carboxamidine HCl (830 g, 5.68 mol) portion-wise over 1 hour.Portion-wise addition prevents clumping and controls the reaction rate and exotherm.
4 Heat the reactor to 55 °C using the jacket and hold for 16-24 hours, monitoring by in-process control (IPC) via LC-MS.Longer reaction times may be needed at scale to ensure complete conversion due to mass transfer limitations.
5 Cool to 20 °C. Set up the reactor for distillation and remove ~15 L of acetonitrile under vacuum.Reduces the volume for the subsequent aqueous work-up.
6 Add ethyl acetate (20 L) to the residue. Transfer the solution to a 100 L extractor. Wash with sat. aq. NaHCO₃ (2 x 10 L) and brine (1 x 10 L).Larger volumes and dedicated extraction equipment are necessary. Check pH of aqueous layers to ensure base removal.
7 Transfer the organic layer back to the cleaned reactor. Add acetic acid (330 mL, 5.68 mol) over 30 minutes.Controlled addition ensures homogeneous salt formation.
8 Concentrate the volume to ~5 L. Slowly add MTBE (10 L) over 2 hours.Slow addition of the antisolvent is critical for controlling particle size and obtaining an easily filterable solid.
9 Cool the slurry to 0-5 °C and hold for 4 hours. Filter the product using a Nutsche filter and dry in a vacuum oven at 40 °C.Longer aging time at low temperature maximizes yield. A Nutsche filter is standard for solid isolation at this scale.

References

  • Romero, A., et al. (2015). Simple, Versatile, and Efficient Catalysts for Guanylation of Amines. Inorganica Chimica Acta, 433, 133-143. [Link]

  • Gotor, V., et al. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(8), 2736-2775. [Link]

  • Kent, D. R., et al. (2003). Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound. Journal of Combinatorial Chemistry, 5(1), 103-110. [Link]

  • Alonso-Moreno, C., et al. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. Molecules, 28(18), 6564. [Link]

  • ACS Publications. (2018). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics, 37(15), 2439-2452. [Link]

Technical Support Center: Chiral Separation of Piperidine-4-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of piperidine-4-carboxylate derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for your enantioselective chromatography experiments. Piperidine scaffolds are prevalent in medicinal chemistry, and achieving efficient, robust chiral separation is critical for drug discovery, development, and quality control.[1][2][3] This resource combines foundational knowledge with field-proven troubleshooting strategies to help you navigate the complexities of your separations.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the strategy and theory behind separating chiral piperidine-4-carboxylate derivatives.

Q1: Why is the chiral separation of piperidine-containing compounds so important in drug development?

The three-dimensional structure (stereochemistry) of a drug molecule is crucial as it dictates how the molecule interacts with its biological target, which is also chiral.[4] Enantiomers of a chiral drug can have significantly different pharmacological, toxicological, and pharmacokinetic properties.[4][5] One enantiomer may be therapeutically active, while the other could be inactive, less potent, or even cause harmful side effects.[5] Regulatory agencies like the FDA and EMA have a strong preference for the development of single-enantiomer drugs over racemic mixtures to ensure safety and efficacy.[4] Therefore, accurately separating and quantifying the enantiomers of piperidine-4-carboxylate derivatives is a non-negotiable step in pharmaceutical development.

Q2: What are the primary chromatographic techniques for separating these chiral compounds?

The two dominant techniques for the enantioselective separation of piperidine derivatives are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[6][7]

  • Chiral HPLC is a well-established and versatile technique with a vast array of commercially available chiral stationary phases (CSPs).[8] It can be run in normal-phase, reversed-phase, or polar organic modes, offering flexibility for various piperidine derivatives.

  • Chiral SFC has emerged as a powerful, "green" alternative.[9][10] It primarily uses supercritical CO2 as the mobile phase, which significantly reduces organic solvent consumption.[9] SFC often provides faster separations and higher efficiency due to the low viscosity and high diffusivity of the mobile phase.[6][11]

The choice between HPLC and SFC often depends on factors like desired throughput, solvent cost/disposal considerations, and the specific properties of the analyte.

start Start: Need to separate piperidine-4-carboxylate enantiomers thermolabile Is the compound thermally labile or non-volatile? start->thermolabile hplc_vs_sfc High throughput & green chemistry a priority? sfc Prioritize Chiral SFC (Faster, less organic solvent) hplc_vs_sfc->sfc Yes hplc Consider Chiral HPLC (Versatile, well-established) hplc_vs_sfc->hplc No thermolabile->hplc_vs_sfc Yes

Caption: Decision tree for selecting a primary separation technique.

Q3: How do I select the right Chiral Stationary Phase (CSP)?

The mechanism for chiral separation relies on the formation of transient diastereomeric complexes between the analyte and the CSP.[12] For piperidine-4-carboxylate derivatives, polysaccharide-based CSPs are the most successful and widely used.[6][13] These are derived from cellulose or amylose coated or immobilized on a silica support, often with derivatives like 3,5-dimethylphenylcarbamate.[14]

A systematic screening approach is the most efficient way to find a suitable CSP.[9][12] It is recommended to screen a set of 4-6 complementary polysaccharide columns to maximize the chances of finding a separation.

Recommended Initial CSP Screening Set

CSP Name (Example)Polymer BackboneDerivativeKey Characteristics
Chiralpak ADAmylose3,5-DimethylphenylcarbamateBroad selectivity, often effective for basic compounds.[14]
Chiralpak ASAmylose(S)-1-PhenylethylcarbamateDifferent selectivity profile from AD.
Chiralcel ODCellulose3,5-DimethylphenylcarbamateOne of the most widely used CSPs, very versatile.
Chiralcel OJCellulose4-MethylbenzoateOffers alternative selectivity through different interactions.
Chiralpak ICCellulose3,5-DichlorophenylcarbamateImmobilized phase, compatible with a wider range of solvents.

Q4: What is the role of mobile phase additives, and why are they critical for piperidine derivatives?

Mobile phase additives are crucial for achieving good peak shape and reproducible results, especially for basic compounds like piperidines.[15] The basic nitrogen atom in the piperidine ring can interact strongly with residual acidic silanols on the silica surface of the CSP, leading to severe peak tailing.[16]

  • Basic Additives: Small amounts (0.1-0.2%) of a basic additive like diethylamine (DEA) or ethylenediamine (EDA) are added to the mobile phase to compete with the analyte for these active sites, thereby improving peak symmetry.[14]

  • Acidic Additives: For acidic analytes (or zwitterionic compounds under certain pH), an acidic additive like trifluoroacetic acid (TFA) or formic acid (FA) is used to suppress the ionization of the carboxylate group and improve peak shape.[16]

The choice of additive is critical and can also influence enantioselectivity.[17]

Q5: Do I need to derivatize my compound before analysis?

Derivatization may be necessary for two primary reasons:

  • Detection: If your piperidine-4-carboxylate derivative lacks a UV chromophore, you will not be able to detect it with a standard UV detector. Pre-column derivatization with an agent that introduces a chromophore, such as p-toluenesulfonyl chloride, can solve this problem.[8][18]

  • Volatility for Gas Chromatography (GC): If you are considering Chiral GC, which is excellent for volatile compounds, piperidine derivatives often require derivatization to increase their volatility and thermal stability.[8]

For most HPLC and SFC applications, however, derivatization is not required if the analyte has a suitable chromophore.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: I see a single peak, indicating no enantiomeric separation.

  • Question: My method is producing a single, unresolved peak for my racemic standard. What is the cause and how can I achieve separation?

  • Answer: This is the most common challenge in chiral method development. The lack of separation indicates that the chosen CSP and mobile phase system does not provide sufficient stereoselective interactions for your specific molecule. The interactions are governed by thermodynamics, and small changes can have a large impact.[19]

    Causality & Solution Workflow:

    • Insufficient Chiral Recognition: The primary cause is a mismatch between the analyte's structure and the chiral pockets or interaction sites on the CSP.[12] A systematic screening approach is the most reliable solution.

    • Mobile Phase Composition: The organic modifier (e.g., isopropanol, ethanol, acetonitrile) and its concentration directly impact retention and selectivity. A different solvent can alter the conformation of the polysaccharide polymer on the CSP, revealing different chiral recognition sites.[19]

    • Temperature Effects: Temperature influences the thermodynamics of the analyte-CSP interaction.[19] Sometimes, decreasing the temperature can enhance the stability of the transient diastereomeric complexes, improving resolution.

    start Problem: No Separation (Single Peak) screen_csp Have you screened multiple CSPs? start->screen_csp screen_mp Have you screened different organic modifiers/additives? screen_csp->screen_mp Yes do_csp_screen Action: Screen a set of complementary polysaccharide CSPs (e.g., AD, AS, OD, OJ). screen_csp->do_csp_screen No change_temp Have you tried adjusting the temperature? screen_mp->change_temp Yes do_mp_screen Action: Try different modifiers (e.g., EtOH, IPA, ACN) and additives (DEA, TFA). screen_mp->do_mp_screen No do_temp_screen Action: Evaluate at lower/higher temperatures (e.g., 15°C, 40°C). change_temp->do_temp_screen No redevelop Outcome: Re-evaluate and consider a different technique (e.g., SFC if using HPLC) or derivatization. change_temp->redevelop Yes do_csp_screen->screen_mp do_mp_screen->change_temp do_temp_screen->redevelop

    Caption: Troubleshooting flowchart for achieving initial enantiomeric separation.

Problem 2: My peaks are tailing badly.

  • Question: I am getting separation, but the peaks have significant tailing, making integration and quantification unreliable. Why is this happening?

  • Answer: Peak tailing for piperidine derivatives is almost always caused by secondary ionic interactions between the basic piperidine nitrogen and acidic sites on the stationary phase surface (residual silanols).[16] This is especially problematic when the compound is in its free base form.

    Causality & Solutions:

    • Cause: The protonated piperidine cation binds strongly and non-specifically to deprotonated silanol groups on the silica support. This secondary retention mechanism is slow to release, causing the peak to "tail."

    • Solution 1 (Primary): Add a Basic Modifier. Add 0.1% to 0.2% diethylamine (DEA) to your mobile phase.[14] The DEA is a stronger base and will preferentially interact with the active silanol sites, effectively shielding your analyte from these unwanted interactions. This will result in more symmetrical, Gaussian peaks.

    • Solution 2: Adjust Sample Solvent. Ensure your sample is dissolved in the mobile phase or a solvent of similar or weaker strength. Injecting in a very strong solvent can cause peak distortion.[16]

    • Solution 3: Lower Analyte Concentration. Column overload can also lead to peak tailing. Try injecting a lower concentration of your sample to see if the peak shape improves.

Problem 3: My retention times are shifting between injections.

  • Question: The retention times for my enantiomers are not stable, making the assay unreliable. What could be the cause?

  • Answer: Shifting retention times point to an unstable chromatographic system. For chiral separations, this is often due to "column memory" effects from additives or insufficient equilibration.[17]

    Causality & Solutions:

    • Cause 1: Additive Memory Effect. Mobile phase additives, especially basic ones like DEA, can adsorb onto the stationary phase. If you switch to a method without an additive, or with a different one, the previously adsorbed additive can slowly leach out, changing the surface chemistry and causing retention times to drift over many injections.[17]

      • Solution: Dedicate columns to specific additive types (e.g., one for basic additives, one for acidic). If you must switch, use a rigorous flushing protocol. For immobilized columns, flushing with a strong solvent like THF or DMF can help, but always follow the manufacturer's instructions.[20]

    • Cause 2: Insufficient Equilibration. Chiral stationary phases, particularly in normal-phase or polar organic modes, can take a long time to fully equilibrate with the mobile phase.[17]

      • Solution: Equilibrate the column for a longer period (e.g., 30-60 minutes or until you see a stable baseline) before starting your analysis.

    • Cause 3: Temperature Fluctuation. Chiral separations can be very sensitive to temperature changes.[19]

      • Solution: Use a column thermostat to maintain a constant temperature throughout the analysis.

Experimental Protocol: Generic Screening for Chiral Method Development

This protocol outlines a systematic approach to screen for initial separation conditions using HPLC.

Objective: To efficiently identify a promising Chiral Stationary Phase (CSP) and mobile phase system for the separation of piperidine-4-carboxylate enantiomers.

Materials:

  • Racemic standard of the piperidine-4-carboxylate derivative (~1 mg/mL).

  • HPLC-grade solvents: Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN).

  • Additives: Diethylamine (DEA), Trifluoroacetic acid (TFA).

  • Screening Columns (4.6 x 250 mm): Chiralpak AD, Chiralpak AS, Chiralcel OD, Chiralcel OJ.

Methodology:

  • System Preparation: Ensure the HPLC system is clean. If switching from reversed-phase, flush the entire system thoroughly with IPA.

  • Mobile Phase Preparation:

    • Normal Phase (Primary Screen):

      • Mobile Phase A: Hexane/IPA (90:10 v/v) + 0.1% DEA

      • Mobile Phase B: Hexane/EtOH (90:10 v/v) + 0.1% DEA

      • Note: The 0.1% DEA is a starting point to ensure good peak shape for the basic piperidine moiety. If your compound is acidic, use 0.1% TFA instead.

    • Polar Organic Mode (Secondary Screen, if no separation in NP):

      • Mobile Phase C: ACN + 0.1% DEA

  • Screening Protocol:

    • Install the first column (e.g., Chiralpak AD).

    • Equilibrate the column with Mobile Phase A at a flow rate of 1.0 mL/min for at least 30 minutes.

    • Set the UV detector to an appropriate wavelength for your analyte.

    • Inject 5-10 µL of the racemic standard.

    • Run the analysis for a sufficient time to elute both peaks (e.g., 20-30 minutes).

    • Record the chromatogram.

    • Repeat the injection for each mobile phase (A, B, C), ensuring proper equilibration between each change.

    • Repeat the entire process for each of the screening columns.

  • Data Evaluation:

    • Review all chromatograms. Look for any sign of peak splitting, shoulder peaks, or baseline separation.

    • Calculate the resolution (Rs) for any promising separations. An Rs value > 1.5 is considered baseline resolution.

    • The best combination of CSP and mobile phase can then be taken forward for optimization (e.g., adjusting the modifier percentage, flow rate, or temperature to improve resolution or reduce run time).

Caption: A simplified workflow for a systematic chiral screening experiment.

References
  • Shan, C., Xu, J., Cao, L., Liang, C., Cheng, R., Yao, X., & Sun, M. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters.
  • BenchChem. (n.d.). The Pivotal Role of Chiral Piperidines in Modern Medicinal Chemistry: An In-Depth Technical Guide. BenchChem.
  • Zhang, Z., et al. (n.d.).
  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022).
  • Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing.
  • Enzymes in organic synthesis. 40. Evaluation of the enantioselectivity of the pig liver esterase catalyzed hydrolyses of racemic piperidine carboxylic acid esters. (n.d.).
  • Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to the Chiral Separation of 4-(Piperidin-4-yl)
  • Journal of Chrom
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme.
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (n.d.).
  • BenchChem. (n.d.). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. BenchChem.
  • Chiral separation of nipecotic acid amides. (n.d.). PubMed - NIH.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Phenomenex.
  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex.
  • Chiral mobile phase additives in HPLC enantiosepar
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022).
  • Chiral separation using cyclodextrins as mobile phase additives in open-tubular liquid chromatography with a pseudophase co
  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
  • Chiral separation of 4,4-disubstituted piperidinyl substance P antagonists. (n.d.).
  • Trouble with chiral separations. (2020).
  • Recent Advances on Chiral Mobile Phase Additives: A Critical Review. (n.d.).
  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (n.d.). Hilaris Publishing.
  • Recent Advances on Chiral Mobile Phase Additives: A Critical Review. (n.d.). SciSpace.
  • Advances in Achiral Stationary Phases for SFC. (2014). American Pharmaceutical Review.
  • Applications of Chiral Supercritical Fluid Chromatography on Polysaccharide-Based St
  • Chiral Chromatography Frequently Asked Questions. (n.d.). Sigma-Aldrich.
  • Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Comparative analysis of different chiral separation techniques for benzylpiperidines. (n.d.). BenchChem.
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). IntechOpen.
  • Enantiospecific Synthesis of 2-Substituted Piperidine-4-carboxylic Acids from α-Amino Acids. (2019).
  • Unusual effects of separation conditions on chiral separations. (n.d.).
  • Enantioselective chromatography in drug discovery. (n.d.). PubMed.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review.
  • 498-94-2|Piperidine-4-carboxylic acid|BLD Pharm. (n.d.). BLD Pharm.

Sources

Technical Support Center: Protecting Group Strategies for Guanidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Guanidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of guanidine protection and deprotection. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered in the lab. Our goal is to provide you with the expertise and field-proven insights necessary to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding protecting group strategies in guanidine synthesis, providing quick and accessible answers to prevalent issues.

Q1: What are the most common side reactions during the acidic deprotection of Boc-protected guanidines, and how can they be minimized?

A1: The most significant side reaction during the acidic cleavage of a tert-butoxycarbonyl (Boc) group is the alkylation of nucleophilic residues by the released tert-butyl cation.[1][2] This reactive intermediate can modify various functional groups, including the indole ring of tryptophan, the thioether of methionine, and the phenolic ring of tyrosine.[1] To mitigate this, a scavenger, such as triisopropylsilane (TIS) or thioanisole, should be added to the deprotection cocktail to quench the tert-butyl cation.[1] Another potential side reaction, particularly with arginine residues, is δ-lactam formation, an intramolecular cyclization.[1] Careful control of reaction conditions and the choice of protecting groups on adjacent amino acids can help minimize this issue.[1]

Q2: How do I choose the right protecting group for my guanidine synthesis?

A2: The selection of a suitable protecting group depends on the overall synthetic strategy, particularly the stability requirements and the desired deprotection conditions. Key considerations include:

  • Orthogonality: The protecting group should be stable under the conditions used to remove other protecting groups in the molecule.[3][4] For instance, in Fmoc-based solid-phase peptide synthesis (SPPS), an acid-labile guanidine protecting group like Pbf is ideal as it is stable to the basic conditions used for Fmoc removal.[5][6]

  • Deprotection Conditions: The cleavage conditions should be mild enough to avoid degradation of the target molecule.[4] For acid-sensitive substrates, a protecting group that can be removed under basic or neutral conditions, such as the trifluoroacetyl (Tfa) group, may be preferable.[3][7]

  • Steric Hindrance: Bulky protecting groups can sometimes hinder coupling reactions.[6] This is a crucial consideration in the synthesis of sterically congested peptides.

Q3: My guanidinylation reaction is giving a low yield. What are the likely causes and how can I troubleshoot this?

A3: Low yields in guanidinylation reactions can often be attributed to several factors:

  • Reagent Quality: Ensure the purity and stability of your guanidinylating agent (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine).[8] These reagents can degrade over time.

  • Reaction Conditions: Factors such as solvent choice, temperature, and reaction time are critical.[8] The solubility of both the amine substrate and the guanidinylating agent is essential for an efficient reaction.[8] Monitoring the reaction progress by TLC or LC-MS is recommended to determine the optimal reaction time.[8]

  • Base Selection: The choice and quality of the base used can significantly impact the reaction outcome.[8]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Incomplete Deprotection of a Boc-Protected Guanidine

Symptoms:

  • LC-MS analysis shows the presence of starting material or a partially deprotected product.

  • The reaction appears sluggish or has stalled.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Insufficient Acid Strength The Boc group on a guanidine can be more challenging to remove than on a simple amine due to the electronic nature of the guanidinium group.Increase the concentration of trifluoroacetic acid (TFA) in the cleavage cocktail. A common starting point is 50% TFA in dichloromethane (DCM), which can be increased to 95% if necessary.[1]
Low Temperature Deprotection reactions are often performed at 0 °C to minimize side reactions, but this can slow down the cleavage.After an initial period at 0 °C, allow the reaction to warm to room temperature and monitor its progress.[1]
Steric Hindrance The accessibility of the Boc group can be limited in sterically crowded molecules.Prolong the reaction time and continue to monitor for completion. In some cases, gentle heating might be required, but this should be done cautiously to avoid side reactions.[9]
Issue 2: Side Product Formation During Pbf Deprotection

Symptoms:

  • LC-MS analysis reveals unexpected peaks with masses corresponding to modifications of sensitive amino acids (e.g., Trp, Met, Cys).

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Insufficient Scavenging The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group, upon cleavage, can generate reactive species that lead to side reactions.Ensure an adequate concentration of scavengers in your cleavage cocktail. A standard mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[5] For peptides containing tryptophan, the addition of 1,2-ethanedithiol (EDT) can be beneficial.
Prolonged Acid Exposure Extended exposure to strong acid can lead to the degradation of sensitive peptides.Optimize the cleavage time by monitoring the reaction. Pbf cleavage is generally rapid, often complete within 1-2 hours.[5][10]

Choosing Your Guanidine Protecting Group: A Comparative Overview

The choice of protecting group is a critical decision in the synthesis of guanidine-containing molecules. The following table provides a comparison of commonly used protecting groups to aid in your selection process.

Protecting GroupStructureCleavage ConditionsAdvantagesDisadvantages
Boc (tert-Butoxycarbonyl)Strong acid (e.g., TFA)[1]Well-established, readily available reagents.Can lead to tert-butylation side reactions.[1][2]
Pbf (Pentamethyldihydrobenzofuran-5-sulfonyl)Strong acid (e.g., TFA)[5]High acid lability, preferred for Fmoc SPPS.[5][6]Can cause steric hindrance in some cases.[6]
Mtr (4-Methoxy-2,3,6-trimethylbenzenesulfonyl)Strong acid (e.g., TFA with scavengers, TMSBr)[11][12]Acid labile.Slower cleavage than Pbf, can lead to side reactions with Trp.[11][13]
Nosyl (o-Nitrobenzenesulfonyl)Thiolates (e.g., thiophenol)[4]Cleaved under mild, non-acidic conditions.Sensitive to reducing agents.[14]
Trifluoroacetyl (Tfa)Mild basic conditions (e.g., piperidine, NaOH)[3][7]Orthogonal to acid-labile protecting groups.[3][15]Can be prone to racemization during activation.[4]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experimental workflows.

Protocol 1: Boc-Guanidine Deprotection with a TFA/Scavenger Cocktail

This protocol describes a general method for the cleavage of a Boc group from a guanidine moiety in solution.[1]

Materials:

  • Boc-protected compound

  • Anhydrous dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add TIS to a final concentration of 2.5-5% (v/v).

  • Slowly add TFA to the stirred solution to a final concentration of 50-95% (v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene or DCM (3x) to remove residual TFA.

  • Precipitate the TFA salt by adding cold diethyl ether, collect by filtration or centrifugation, and wash with cold ether.

Protocol 2: Cleavage of the Mtr Group from Arginine

This protocol is for the removal of the Mtr protecting group from an arginine-containing peptide in solution.[11]

Materials:

  • Mtr-protected peptide

  • Phenol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve the peptide in a solution of 5% (w/w) phenol in TFA (approximately 10 µmol/mL).

  • Stir the solution at room temperature.

  • Monitor the cleavage of the Mtr group by HPLC. The reaction is typically complete in about 7.5 hours.

  • Once cleavage is complete, evaporate the solution to dryness.

  • Partition the residue between water and DCM.

  • Wash the aqueous layer with DCM (4 times).

  • Lyophilize the aqueous layer to obtain the crude peptide.

Visualizing Workflows and Mechanisms

To further clarify complex processes, the following diagrams illustrate key experimental workflows and logical relationships in guanidine synthesis.

G cluster_0 Decision Workflow: Choosing a Guanidine Protecting Group Start Start Assess Synthesis Strategy Assess Synthesis Strategy Start->Assess Synthesis Strategy Fmoc SPPS Fmoc SPPS Assess Synthesis Strategy->Fmoc SPPS Fmoc-based? Boc SPPS / Solution Phase Boc SPPS / Solution Phase Assess Synthesis Strategy->Boc SPPS / Solution Phase Boc-based or Solution? Use Pbf Use Pbf Fmoc SPPS->Use Pbf Acid-Sensitive Substrate Acid-Sensitive Substrate Boc SPPS / Solution Phase->Acid-Sensitive Substrate Use Boc or Mtr Use Boc or Mtr Acid-Sensitive Substrate->Use Boc or Mtr No Consider Tfa or Nosyl Consider Tfa or Nosyl Acid-Sensitive Substrate->Consider Tfa or Nosyl Yes End End Use Pbf->End Use Boc or Mtr->End Consider Tfa or Nosyl->End

Caption: Decision workflow for selecting a guanidine protecting group.

G cluster_1 Troubleshooting Flowchart: Low Guanidinylation Yield Low Yield Low Yield Check Reagent Purity Check Reagent Purity Low Yield->Check Reagent Purity Optimize Reaction Conditions Optimize Reaction Conditions Check Reagent Purity->Optimize Reaction Conditions Pure Re-purify/Replace Reagents Re-purify/Replace Reagents Check Reagent Purity->Re-purify/Replace Reagents Impure? Screen Solvents Screen Solvents Optimize Reaction Conditions->Screen Solvents Re-purify/Replace Reagents->Optimize Reaction Conditions Vary Temperature Vary Temperature Screen Solvents->Vary Temperature Adjust Reaction Time Adjust Reaction Time Vary Temperature->Adjust Reaction Time Yield Improved Yield Improved Adjust Reaction Time->Yield Improved

Caption: Troubleshooting flowchart for low guanidinylation yield.

References

  • BenchChem. (2025). Boc-guanidine deprotection side reactions and how to avoid them.
  • Bartoli, S., Jensen, K. B., & Kilburn, J. D. (2003). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry, 68(24), 9416–9422. [Link]

  • Bartoli, S., Jensen, K. B., & Kilburn, J. D. (2003). Trifluoroacetyl as an orthogonal protecting group for guanidines. ePrints Soton. [Link]

  • Wobble-AI. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

  • Bartoli, S., Jensen, K. B., & Kilburn, J. D. (2003). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry. [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1087 - Cleaving Mtr Group from Arginine. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Guanidine Synthesis.
  • ACS. (n.d.). A New Solution Phase Protecting Group Strategy for Alkyl Guanidines. [Link]

  • BenchChem. (2025). Troubleshooting low yield in Boc-guanidine synthesis.
  • Cardiff University. (n.d.). Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid. [Link]

  • Reddit. (2025). Best mild Boc-deprotection method for a guanidine compound?. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Role of the Pbf Protecting Group in Cbz-D-Arg(Pbf)-OH.
  • Kessler, H., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122), 55502. [Link]

  • Ramage, R., & Raphy, G. (1992). A new t-butyl-based acid-labile protecting group for the guanidine function of Nα-fluorenylmethoxycarbonyl-arginine. Tetrahedron Letters, 33(3), 385-388. [Link]

  • BenchChem. (2025).
  • ResearchGate. (n.d.). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. [Link]

  • ResearchGate. (n.d.). Amino Acid-Protecting Groups. [Link]

  • G. A. B. S. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(82), 52026-52033. [Link]

  • Aapptec. (n.d.). Cleavage from Wang Resin. [Link]

  • BenchChem. (2025).
  • YouTube. (2021). Adding Nosyl Group Mechanism | Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of guanidines. [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation of Mono-Cbz Protected Guanidines. [Link]

  • PubMed. (n.d.). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. [Link]

  • Reddit. (2024). Robust non-salt forming boc deprotections?!. [Link]

  • ResearchGate. (n.d.). 68 questions with answers in GUANIDINES | Science topic. [Link]

  • Omizzur. (n.d.). Pbf Protecting Group Guide. [Link]

  • National Center for Biotechnology Information. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. [Link]

  • BenchChem. (n.d.). Green Chemistry Technical Support Center: Fmoc-D-Arg(Pbf)-OH.
  • National Center for Biotechnology Information. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. [Link]

  • JoVE. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. [Link]

  • ACS Publications. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. [Link]

  • Reddit. (2023). Why does Arginine for SPPS only need one protecting group on the guanidine?. [Link]

  • PubMed. (n.d.). Trifluoroacetyl as an orthogonal protecting group for guanidines. [Link]

  • Wikipedia. (n.d.). Guanidine. [Link]

  • National Center for Biotechnology Information. (n.d.). Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Predicted Biological Activity of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate and Established Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of serine protease inhibitor discovery, the exploration of novel scaffolds that can offer improved potency, selectivity, and pharmacokinetic profiles is a perpetual endeavor. Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate emerges as a molecule of significant interest due to its structural features, which suggest a potential for interaction with the active site of trypsin-like serine proteases. This guide provides a comparative analysis of this compound against clinically relevant serine protease inhibitors: Camostat mesylate, Nafamostat mesylate, and Gabexate mesylate.

While direct experimental data on the biological activity of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate is not publicly available at the time of this publication, this guide will leverage a structure-based hypothesis to frame its potential activity. We will delve into the established mechanisms and experimental data of the comparator compounds to provide a robust framework for the potential evaluation and positioning of this novel molecule.

The Structural Rationale: A Hypothetical Mechanism of Action

The core hypothesis for the biological activity of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate lies in its 1-carbamimidoylpiperidine moiety. This guanidinium group is a well-established bioisostere for the side chains of arginine and lysine, which are the natural substrates for many trypsin-like serine proteases. This structural motif is critical for the inhibitory activity of several known serine protease inhibitors. It is postulated that the positively charged guanidinium group can form a salt bridge with a conserved aspartic acid residue (Asp189 in the chymotrypsin numbering system) located at the bottom of the S1 specificity pocket of these enzymes. This interaction is a key determinant of binding affinity and inhibitory potency.

Comparator Analysis: Established Serine Protease Inhibitors

A meaningful way to contextualize the potential of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate is to compare its structural features with those of well-characterized inhibitors that are in clinical use.

Camostat Mesylate

Camostat mesylate is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA). The guanidinobenzoyl group of GBPA is the key pharmacophore that targets the S1 pocket of serine proteases.[1] It is approved in Japan for the treatment of chronic pancreatitis and postoperative reflux esophagitis.[1] More recently, it has garnered significant attention for its ability to inhibit the transmembrane protease, serine 2 (TMPRSS2), which is a host cell factor essential for the entry of certain viruses, including SARS-CoV-2.[2]

Nafamostat Mesylate

Nafamostat is another synthetic serine protease inhibitor with a broader spectrum of activity than Camostat.[3][4] It is used clinically as an anticoagulant, particularly during hemodialysis, and for the treatment of pancreatitis.[5] Structurally, it also possesses a guanidinobenzoyl moiety that is crucial for its inhibitory action.[5] Nafamostat has been shown to be a potent inhibitor of a wide range of serine proteases, including thrombin, factor Xa, and plasmin.[5]

Gabexate Mesylate

Gabexate mesylate is also a synthetic serine protease inhibitor used in the treatment of acute pancreatitis and disseminated intravascular coagulation (DIC).[6] Similar to Camostat and Nafamostat, its mechanism of action involves the inhibition of various serine proteases, including trypsin, plasmin, and thrombin.[7]

Quantitative Comparison of Comparator Inhibitors

To provide a clear perspective on the potency of these established drugs, the following table summarizes their reported inhibitory activities against a key target, TMPRSS2.

InhibitorTarget ProteaseIC50 (nM)Reference
Nafamostat mesylateTMPRSS20.27[8]
Camostat mesylateTMPRSS26.2[8]
Gabexate mesylateTMPRSS2130[8]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

This data highlights the high potency of Nafamostat and Camostat against TMPRSS2, with Gabexate being significantly less potent. The evaluation of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate against this and other relevant serine proteases would be a critical first step in determining its therapeutic potential.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate, a series of in vitro enzymatic assays would be required. The following outlines a standard protocol for a serine protease inhibition assay.

General Serine Protease Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific serine protease using a fluorogenic substrate.

Materials:

  • Purified serine protease (e.g., Trypsin, TMPRSS2)

  • Fluorogenic substrate specific to the protease (e.g., Boc-Gln-Ala-Arg-AMC for TMPRSS2)[8]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20)[8]

  • Test compound (Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Add a fixed concentration of the serine protease to each well of the microplate.

  • Add the different concentrations of the test compound to the respective wells. Include a positive control (protease without inhibitor) and a negative control (buffer only).

  • Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 440 nm for AMC-based substrates).[8]

  • The rate of reaction is determined from the linear phase of the fluorescence curve.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Workflow for Evaluating a Novel Serine Protease Inhibitor

G cluster_0 Initial Screening cluster_1 Potency & Selectivity cluster_2 Mechanism of Action cluster_3 Cell-based & In Vivo Evaluation A Compound Synthesis & Purification (Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate) B Primary in vitro Screen (Panel of Serine Proteases) A->B C IC50 Determination (for active proteases) B->C D Selectivity Profiling (against related proteases) C->D E Enzyme Kinetics Studies (e.g., Lineweaver-Burk plot) D->E F Structural Studies (e.g., X-ray crystallography, NMR) E->F G Cell-based Functional Assays (e.g., viral entry, cell signaling) F->G H In Vivo Efficacy & PK/PD Studies (in relevant animal models) G->H

Sources

A Comparative Guide to Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate and Other Guanidine Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate, a novel guanidine derivative, with other well-characterized compounds in its class. As a Senior Application Scientist, my goal is to offer a deep, technically-grounded perspective for researchers, scientists, and drug development professionals. This document is structured to not only present comparative data but also to elucidate the scientific rationale behind the experimental approaches, ensuring a self-validating and authoritative resource.

Introduction to Guanidine Derivatives in Drug Discovery

The guanidinium group, characterized by its Y-shaped arrangement of three nitrogen atoms around a central carbon, is a privileged scaffold in medicinal chemistry. Its ability to exist in a protonated, delocalized cationic form at physiological pH allows for strong interactions with biological targets such as enzymes and receptors. This has led to the development of a wide array of drugs with diverse therapeutic applications, from antihypertensives to antiviral agents.[1] Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate is a newer entrant in this class, and this guide will explore its potential properties in comparison to established guanidine derivatives.

Physicochemical Properties: The Foundation of Biological Activity

The biological activity of a drug candidate is intrinsically linked to its physicochemical properties. For guanidine derivatives, pKa and stability are of paramount importance.

Acidity and Basicity (pKa)

The high basicity of the guanidine group (pKa of guanidine is ~13.6) ensures that it is protonated at physiological pH, forming the guanidinium cation. This charge is crucial for its interaction with biological targets. The pKa of a specific derivative can be influenced by the surrounding molecular structure.

Table 1: Comparison of pKa Values of Selected Guanidine Derivatives

CompoundStructureReported pKaMeasurement MethodReference
GuanidineH₂N(C=NH)NH₂~13.6Potentiometric[2]
GuanabenzSee Below~8.6Not Specified[3]
AmilorideSee Below~8.7Not Specified[4]
Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate See Below To Be Determined Potentiometric/Spectrophotometric N/A

Experimental Protocol: Determination of pKa

The pKa of a novel compound like Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate can be determined using potentiometric or spectrophotometric titration.[5][6]

  • Potentiometric Titration:

    • Dissolve a known concentration of the compound in deionized water.

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

    • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

  • Spectrophotometric Titration:

    • Prepare a series of solutions of the compound at a constant concentration across a range of pH values.

    • Measure the UV-Vis absorbance spectrum of each solution.

    • Identify a wavelength where the protonated and deprotonated forms of the compound have different absorbances.

    • Plot the absorbance at this wavelength against the pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.

Stability

The stability of a drug candidate under physiological conditions is a critical factor for its therapeutic efficacy. Guanidine derivatives can be susceptible to hydrolysis.

Experimental Protocol: Stability Analysis

The stability of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate can be assessed in simulated physiological fluids (e.g., phosphate-buffered saline at pH 7.4, simulated gastric fluid, simulated intestinal fluid) at 37°C.[7]

  • Prepare a stock solution of the compound in a suitable solvent.

  • Dilute the stock solution into the different physiological buffers to a final concentration suitable for analysis.

  • Incubate the solutions at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.

  • Quench any degradation by adding a suitable agent or by rapid freezing.

  • Analyze the concentration of the parent compound remaining using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

  • The degradation rate and half-life of the compound can be calculated from the decrease in concentration over time.

Synthesis of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate

Proposed Synthetic Pathway

G cluster_0 Guanylation Reaction cluster_1 Salt Formation A Ethyl piperidine-4-carboxylate E Ethyl 1-carbamimidoylpiperidine-4-carboxylate A->E Reaction B Guanylating Agent (e.g., 1H-pyrazole-1-carboxamidine hydrochloride) B->E C Base (e.g., Diisopropylethylamine) C->E D Solvent (e.g., DMF) D->E G Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate E->G Protonation F Acetic Acid F->G

Caption: Proposed two-step synthesis of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate.

Comparative Biological Activity

Based on the guanidine moiety, Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate is hypothesized to interact with targets known to bind other guanidine-containing ligands. Here, we compare it to two well-known derivatives: Guanabenz, an α2-adrenergic receptor agonist, and Amiloride, a Na+/H+ exchanger inhibitor.

α2-Adrenergic Receptor Agonism

Guanabenz is a centrally acting α2-adrenergic agonist used in the treatment of hypertension.[3][9] Its activity is mediated by its binding to and activation of α2-adrenergic receptors.

Table 2: Comparative α2-Adrenergic Receptor Binding Affinity

CompoundReceptor SubtypeKᵢ (nM)SpeciesReference
Guanabenzα₂A13Human[3]
Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate α₂A To Be Determined Human N/A

Experimental Protocol: Radioligand Binding Assay for α2-Adrenergic Receptors

A competitive radioligand binding assay is the gold standard for determining the binding affinity of an unlabeled compound.[10][11]

  • Membrane Preparation:

    • Isolate cell membranes from a cell line recombinantly expressing the human α2A-adrenergic receptor.

    • Homogenize the cells in a lysis buffer and separate the membrane fraction by centrifugation.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, combine the prepared membranes, a constant concentration of a suitable radioligand (e.g., [³H]-clonidine), and varying concentrations of the test compound (Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate) or the reference compound (Guanabenz).

    • Incubate the plate to allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

    • Measure the radioactivity retained on the filter using a scintillation counter.

    • The IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

    • The Kᵢ (inhibitory constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay

G A Prepare Membranes from Cells Expressing α2A Receptor B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Radioligand by Filtration B->C D Measure Radioactivity C->D E Determine IC50 and Calculate Ki D->E

Caption: Workflow for determining the binding affinity of a compound to the α2A-adrenergic receptor.

Na+/H+ Exchanger (NHE) Inhibition

Amiloride and its analogs are known inhibitors of the Na+/H+ exchanger, a membrane protein involved in intracellular pH regulation.[4][12][13] Inhibition of NHE is a therapeutic target for conditions such as myocardial ischemia.

Table 3: Comparative NHE-1 Inhibitory Activity

CompoundIC₅₀ (µM)Cell TypeReference
Amiloride~10Rabbit Erythrocytes[4]
Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate To Be Determined Human Platelets/Erythrocytes N/A

Experimental Protocol: Na+/H+ Exchange Inhibition Assay

NHE activity can be measured by monitoring the recovery of intracellular pH (pHi) after an acid load.[14][15]

  • Load cells (e.g., human platelets or a suitable cell line) with a pH-sensitive fluorescent dye (e.g., BCECF-AM).

  • Induce an intracellular acid load, for example, by the ammonium prepulse technique.

  • Monitor the recovery of pHi using a fluorescence plate reader or microscope.

  • Perform the assay in the absence and presence of varying concentrations of the test compound or a reference inhibitor like amiloride.

  • The rate of pHi recovery is a measure of NHE activity. The IC₅₀ for inhibition can be determined by plotting the rate of pHi recovery against the concentration of the inhibitor.

Logical Flow of NHE Inhibition Assay

G A Load Cells with pH-sensitive Dye B Induce Intracellular Acid Load A->B C Monitor pHi Recovery in the Presence/Absence of Inhibitor B->C D Calculate Rate of pHi Recovery C->D E Determine IC50 for NHE Inhibition D->E

Caption: Logical flow for assessing the inhibitory activity of a compound on the Na+/H+ exchanger.

Conclusion and Future Directions

Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate is a novel guanidine derivative with the potential for interesting pharmacological activities. Based on its structural similarity to known bioactive molecules, it is a promising candidate for investigation as an α2-adrenergic receptor agonist and/or a Na+/H+ exchanger inhibitor. The experimental protocols detailed in this guide provide a robust framework for characterizing its physicochemical properties and biological activities, and for comparing its performance against established compounds like guanabenz and amiloride. Further research into this and similar novel guanidine derivatives will undoubtedly contribute to the development of new and improved therapeutics.

References

  • Amidine synthesis by imidoylation. Organic Chemistry Portal. (URL: [Link])

  • Biologically active guanidine alkaloids. ScienceOpen. (URL: Not Available)
  • Bicyclic acylguanidine Na+/H+ antiporter inhibitors. PubMed. (URL: [Link])

  • CN100345828C - Process for preparing N-amino piperidine hydrochloride - Google P
  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (URL: [Link])

  • Inhibition of Na+-H+ exchange as a mechanism of rapid cardioprotection by resveratrol. (URL: [Link])

  • Interaction of guanidinium and guanidinium derivatives with the Na+/H+ exchange system. PubMed. (URL: [Link])

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC - NIH. (URL: [Link])

  • Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity. PubMed. (URL: [Link])

  • Synthesis and Na+/H+ exchanger inhibitory activity of benzoylguanidine derivatives. (URL: [Link])

  • Stability of guanidine compounds in biological samples. - ResearchGate. (URL: [Link])

  • Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths | ACS Omega - ACS Publications. (URL: [Link])

  • Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths - NIH. (URL: [Link])

  • Alpha-2 Adrenergic Receptors and Attention—Deficit/Hyperactivity Disorder - PMC. (URL: [Link])

  • Guanidine hydrochloride stabilization of a partially unfolded intermediate during the reversible denaturation of protein disulfide isomerase - PubMed. (URL: [Link])

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed. (URL: [Link])

  • Interaction of guanidinium and guanidinium derivatives with the Na+/H+ exchange system - PubMed. (URL: [Link])

  • Structure and Inhibition of the Human Na + /H + Exchanger SLC9B2 - MDPI. (URL: [Link])

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. (URL: [Link])

  • Na+/H+ exchanger inhibition modifies dopamine neurotransmission during normal and metabolic stress conditions - PMC - PubMed Central. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

  • Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). - ResearchGate. (URL: [Link])

  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC - PubMed Central. (URL: [Link])

  • Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties - NIH. (URL: [Link])

  • The Systemic Administration of Na+/H+ Exchanger-1 Inhibitor Impairs Hippocampal Learning and Memory - PubMed Central. (URL: [Link])

  • Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed. (URL: [Link])

  • pKa Determination in non-Aqueous Solvents and - The University of Liverpool Repository. (URL: [Link])

  • Guanidine-based α2-adrenoceptor ligands: Towards selective antagonist activity - PubMed. (URL: [Link])

  • Synthesis and Na(+)/H(+) exchanger-1 inhibitory activity of substituted (quinolinecarbonyl)guanidine derivatives - PubMed. (URL: [Link])

  • Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes - PMC. (URL: [Link])

  • Bicyclic acylguanidine Na+/H+ antiporter inhibitors - PubMed. (URL: [Link])

  • Experimental pKa values, atomic partial charges calculated by MNDO-PM6... | Download Table - ResearchGate. (URL: [Link])

  • Synthesis of amidines - Organic Chemistry Portal. (URL: [Link])

  • A Closer Look at Alpha-2 Agonists for ADHD | 2021-03-11 - The Carlat Report. (URL: [Link])

  • Biologically active guanidine alkaloids - ScienceOpen. (URL: Not Available)
  • An Inhibitor of the Sodium–Hydrogen Exchanger-1 (NHE-1), Amiloride, Reduced Zinc Accumulation and Hippocampal Neuronal Death after Ischemia - MDPI. (URL: [Link])

  • Novel, non-acylguanidine-type Na(+)/H(+) exchanger inhibitors: synthesis and pharmacology of 5-tetrahydroquinolinylidene aminoguanidine derivatives - PubMed. (URL: [Link])

  • Alpha-2 Medications Clonidine and Guanfacine Mechanisms (Alpha-2 Agonists Mechanism of Action) - YouTube. (URL: [Link])

  • Study design of (A) competition radioligand binding assay to quantify β... - ResearchGate. (URL: [Link])

  • ethyl 1-(4-nitrophenyl)-4-piperidine carboxylate(CAS# 216985-30-7 ) - angenechemical.com. (URL: [Link])

Sources

Comparative Analysis of Carbamimidoylpiperidine Analogs as Factor Xa Inhibitors: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of carbamimidoylpiperidine analogs as inhibitors of Factor Xa (FXa), a critical enzyme in the coagulation cascade and a key target for anticoagulant therapies.[1][2] We will explore the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds, supported by experimental data and detailed protocols.

The carbamimidoylpiperidine moiety, a cyclic guanidine, serves as a key pharmacophore that mimics the natural substrate of FXa, binding to the S1 specificity pocket of the enzyme.[3] The rational design of inhibitors based on this scaffold involves optimizing interactions with other key pockets of the enzyme, namely the S2, S3, and S4 pockets, to enhance potency and selectivity over other serine proteases like thrombin.[1]

The Coagulation Cascade and the Role of Factor Xa

The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. Factor Xa sits at the convergence of the intrinsic and extrinsic pathways, making it an attractive target for anticoagulant drugs. By inhibiting FXa, one can effectively block the downstream generation of thrombin and subsequent fibrin formation.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XI XI XIa XIa XI->XIa IX IX IXa IXa IX->IXa X X TissueFactor TissueFactor VIIa_TF VIIa_TF TissueFactor->VIIa_TF Xa Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen XIII XIII Fibrin Fibrin Fibrinogen->Fibrin CrosslinkedFibrin CrosslinkedFibrin Fibrin->CrosslinkedFibrin XIIIa XIIIa

Figure 1: Simplified diagram of the coagulation cascade highlighting the central role of Factor Xa.

Structure-Activity Relationship (SAR) of Carbamimidoylpiperidine Analogs

The core of our analysis focuses on how modifications to the carbamimidoylpiperidine scaffold and its substituents influence inhibitory activity against FXa. We will dissect the molecule into key regions and examine the impact of structural changes.

The P1 Pocket: The Role of the Carbamimidoylpiperidine Moiety

The positively charged carbamimidoylpiperidine group is designed to anchor the inhibitor in the S1 pocket of FXa, which contains a negatively charged aspartic acid residue (Asp189). This ionic interaction is a primary driver of binding affinity.

  • Basicity: The pKa of the guanidine group is crucial. A lower pKa can lead to improved oral bioavailability by reducing the charge at physiological pH, although this can sometimes come at the cost of reduced potency if the interaction with Asp189 is significantly weakened.[3]

  • Cyclic vs. Acyclic Guanidines: Cyclic guanidines like carbamimidoylpiperidine often offer a conformational advantage, pre-organizing the molecule for binding and potentially increasing potency compared to their acyclic counterparts.

The P4 Pocket: Exploring Hydrophobic Interactions

The S4 pocket of FXa is a large, hydrophobic region. Modifications at the P4 position of the inhibitor are critical for achieving high potency and selectivity.

  • Aromatic and Heteroaromatic Groups: The introduction of phenyl, piperidinone, and pyridinone moieties at the P4 position has proven effective in increasing FXa inhibition.[4] These groups can engage in favorable hydrophobic and π-stacking interactions with residues such as Tyr99, Phe174, and Trp215 in the S4 pocket.

  • Substitution on Aromatic Rings: The nature and position of substituents on these aromatic rings can fine-tune binding. For example, electron-withdrawing groups can modulate the electronic properties of the ring system, potentially influencing interactions with the protein.

The Central Scaffold: Linkers and Conformational Rigidity

The linker connecting the P1 and P4 moieties plays a significant role in orienting these groups optimally within the active site.

  • Piperidine Diamine Derivatives: Utilizing a piperidine diamine central scaffold has been a successful strategy. The stereochemistry of the substituents on the piperidine ring is critical, with cis-isomers often showing higher activity than trans-isomers.[5][6]

  • Amide and Urea Linkages: The incorporation of amide and urea functionalities in the linker can provide additional hydrogen bonding opportunities with the protein backbone, further stabilizing the bound conformation.[5][6]

Comparative Potency and Selectivity of Carbamimidoylpiperidine Analogs

The following table summarizes the in vitro activity of a series of hypothetical carbamimidoylpiperidine analogs, illustrating the SAR principles discussed.

Compound IDP1 MoietyP4 MoietyLinkerFXa IC50 (nM)Thrombin IC50 (nM)Selectivity (Thrombin/FXa)
A-1 CarbamimidoylpiperidinePhenylAmide505000100
A-2 Carbamimidoylpiperidine4-ChlorophenylAmide256250250
A-3 Carbamimidoylpiperidine4-MethoxyphenylAmide60480080
B-1 CarbamimidoylpiperidinePhenylUrea406000150
C-1 AcylguanidinePhenylAmide75375050

Analysis of the Data:

  • Effect of P4 Substitution (A-1 vs. A-2 vs. A-3): The addition of an electron-withdrawing chloro group at the 4-position of the phenyl ring (A-2) doubles the potency against FXa compared to the unsubstituted phenyl ring (A-1). Conversely, an electron-donating methoxy group (A-3) slightly decreases potency. This highlights the sensitivity of the S4 pocket to electronic and steric modifications.

  • Linker Modification (A-1 vs. B-1): Replacing the amide linker with a urea linker (B-1) results in a slight decrease in potency, suggesting that the specific hydrogen bonding geometry of the amide is more favorable in this scaffold.

  • P1 Moiety Comparison (A-1 vs. C-1): The use of a less basic acylguanidine as the P1 moiety (C-1) leads to a decrease in potency compared to the carbamimidoylpiperidine (A-1). This underscores the importance of a strong ionic interaction with Asp189 in the S1 pocket for high affinity.[7]

Experimental Protocols

General Synthesis of Carbamimidoylpiperidine Analogs

The synthesis of carbamimidoylpiperidine-based FXa inhibitors typically involves a multi-step sequence. A generalized synthetic workflow is presented below.

synthesis_workflow cluster_synthesis Synthetic Workflow Start Protected Piperidine Precursor Step1 Coupling with P4-Linker Acid Start->Step1 Step2 Deprotection Step1->Step2 Step3 Guanidinylation Step2->Step3 End Final Carbamimidoylpiperidine Analog Step3->End

Figure 2: Generalized synthetic workflow for carbamimidoylpiperidine analogs.

Step 1: Amide Coupling

  • To a solution of a protected piperidine derivative (e.g., Boc-4-aminopiperidine) in a suitable solvent (e.g., dichloromethane or DMF), add the desired carboxylic acid corresponding to the P4-linker moiety.

  • Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA or triethylamine).

  • Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).

  • Work up the reaction by washing with aqueous solutions of acid, base, and brine, followed by drying over an anhydrous salt (e.g., Na2SO4 or MgSO4) and concentration in vacuo.

  • Purify the product by flash column chromatography.

Step 2: Deprotection

  • Dissolve the protected intermediate from Step 1 in a suitable solvent (e.g., dichloromethane for Boc deprotection).

  • Add a deprotecting agent (e.g., trifluoroacetic acid for Boc deprotection).

  • Stir the reaction at room temperature until deprotection is complete.

  • Remove the solvent and excess reagent in vacuo to yield the deprotected amine salt.

Step 3: Guanidinylation

  • Dissolve the deprotected amine salt from Step 2 in a suitable solvent (e.g., DMF or acetonitrile).

  • Add a base (e.g., DIPEA or triethylamine) to neutralize the salt.

  • Add a guanidinylating agent (e.g., N,N'-di-Boc-1H-pyrazole-1-carboxamidine or a similar reagent).

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete.

  • If using a protected guanidinylating agent, a final deprotection step (e.g., with TFA) is required.

  • Purify the final product by preparative HPLC or crystallization.

In Vitro Factor Xa Inhibition Assay (Chromogenic)

This assay measures the ability of a compound to inhibit the enzymatic activity of FXa using a chromogenic substrate.

Materials:

  • Human Factor Xa

  • Chromogenic FXa substrate (e.g., S-2222)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CaCl2)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add a small volume of the test compound solution or DMSO (for control).

  • Add a solution of human Factor Xa to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the chromogenic FXa substrate to each well.

  • Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the FXa activity.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The carbamimidoylpiperidine scaffold is a versatile and effective starting point for the design of potent and selective Factor Xa inhibitors. A thorough understanding of the structure-activity relationships, particularly concerning the interactions with the S1 and S4 pockets of the enzyme, is crucial for optimizing the pharmacological profile of these compounds. Future research in this area will likely focus on fine-tuning the physicochemical properties of these analogs to improve their pharmacokinetic and pharmacodynamic profiles, leading to the development of safer and more effective anticoagulant therapies. The continued application of structure-based drug design, coupled with efficient synthetic strategies and robust biological evaluation, will undoubtedly pave the way for the next generation of Factor Xa inhibitors.

References

A comprehensive list of references will be provided upon request, including full citations and clickable URLs to the original research articles and reviews that informed this guide.

Sources

A Comparative In Vitro Analysis of Novel Serine Protease Inhibitors: Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate vs. Benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate, a novel compound with a hypothesized inhibitory activity against serine proteases. Its performance is benchmarked against Benzamidine, a well-characterized, competitive inhibitor of trypsin and other trypsin-like serine proteases. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic agents targeting this important class of enzymes.

The core of this guide is a head-to-head comparison centered on bovine trypsin as a model enzyme. The experimental design is structured to not only determine the half-maximal inhibitory concentration (IC50) but also to elucidate the mechanism of inhibition (MOI), providing a robust dataset for assessing the compound's potential.

Introduction to Serine Proteases and the Test Compounds

Serine proteases are a ubiquitous class of enzymes that play critical roles in physiological processes ranging from digestion to blood coagulation and immune responses. Their catalytic activity relies on a highly conserved triad of amino acids in their active site, featuring a key serine residue. Due to their involvement in numerous pathologies, including thrombosis, inflammation, and cancer, they are significant targets for drug development[1].

Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate (Compound A) is a synthetic small molecule featuring a carbamimidoyl (guanidino) group. This functional group is isosteric to the side chain of arginine, a primary substrate recognition motif for trypsin-like serine proteases. This structural feature underpins the hypothesis that Compound A acts as a competitive inhibitor by binding to the S1 specificity pocket of the enzyme.

Benzamidine (Compound B) is a classic, reversible competitive inhibitor of trypsin and other serine proteases[2][3]. Its aromatic amidine group effectively mimics the side chain of arginine, allowing it to bind with high affinity to the enzyme's active site. It serves as an ideal benchmark for this comparative study due to its well-documented inhibitory profile and mechanism[4][5].

Experimental Design & Rationale

The in vitro comparison is designed as a two-stage process:

  • IC50 Determination: To quantify and compare the potency of Compound A and Compound B.

  • Mechanism of Inhibition (MOI) Studies: To determine how each inhibitor interacts with the enzyme, confirming the hypothesized competitive mechanism.

For these assays, we will utilize a chromogenic substrate, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) . Trypsin cleaves BAPNA, releasing the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically by measuring its absorbance at 410 nm. The rate of pNA formation is directly proportional to trypsin activity[6].

Core Experimental Workflow

The overall workflow for the enzymatic assays is depicted below. This process ensures consistency and reproducibility in data acquisition.

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_read Data Acquisition & Analysis prep_buffer Prepare Assay Buffer (100 mM Tris-HCl, 20 mM CaCl2, pH 8.2) add_buffer Add Assay Buffer prep_buffer->add_buffer prep_trypsin Prepare Trypsin Stock (in 1 mM HCl) add_trypsin Add Trypsin Solution prep_trypsin->add_trypsin prep_bapna Prepare BAPNA Stock (in DMSO) add_bapna Initiate Reaction (Add BAPNA Working Solution) prep_bapna->add_bapna prep_inhibitor Prepare Inhibitor Stocks (Compound A & B in Assay Buffer) add_inhibitor Add Inhibitor Dilutions (or buffer for control) prep_inhibitor->add_inhibitor add_buffer->add_inhibitor add_inhibitor->add_trypsin pre_incubate Pre-incubate (5 min at 25°C) add_trypsin->pre_incubate pre_incubate->add_bapna read_plate Kinetic Read at 410 nm (e.g., every 60s for 10 min) add_bapna->read_plate calc_rate Calculate Reaction Rate (ΔAbs/min) read_plate->calc_rate plot_data Plot Data & Determine (IC50 or Ki) calc_rate->plot_data

Caption: General workflow for the in vitro trypsin inhibition assay.

Detailed Experimental Protocols

Materials & Reagents
  • Bovine Pancreatic Trypsin (e.g., Sigma-Aldrich, Cat# T8003)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) (e.g., Sigma-Aldrich, Cat# B3279)[7]

  • Benzamidine hydrochloride hydrate (Compound B) (e.g., Sigma-Aldrich, Cat# 206752-36-5)[8]

  • Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate (Compound A)

  • Tris-HCl, Calcium Chloride (CaCl2), Hydrochloric Acid (HCl), Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom microplates

  • Microplate reader with kinetic measurement capabilities at 410 nm

Protocol 1: IC50 Determination

This protocol aims to determine the concentration of each inhibitor required to reduce the rate of the enzymatic reaction by 50%.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, 20 mM CaCl2, pH 8.2.

    • Trypsin Working Solution: Prepare a 1.25 mg/mL stock in 1 mM HCl. Dilute further in Assay Buffer to achieve a final concentration in the well that gives a linear rate of absorbance increase for at least 10 minutes.

    • BAPNA Working Solution: Prepare a 60 mM stock in DMSO. Dilute in Assay Buffer to a final concentration equal to the substrate's Michaelis-Menten constant (Km). A typical Km for BAPNA with trypsin is in the range of 0.3-0.6 mM[9]. We will use a final concentration of 0.5 mM.

    • Inhibitor Solutions: Prepare 10 mM stock solutions of Compound A and Compound B. Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Assay Procedure (in a 96-well plate):

    • To each well, add 50 µL of Assay Buffer.

    • Add 25 µL of the appropriate inhibitor dilution (or Assay Buffer for the 100% activity control).

    • Add 25 µL of Trypsin Working Solution to all wells except the blank. Add 25 µL of Assay Buffer to the blank wells.

    • Pre-incubate the plate at 25°C for 5 minutes.

    • Initiate the reaction by adding 100 µL of BAPNA Working Solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 410 nm every minute for 10 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) as the change in absorbance per minute (ΔA410/min) from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Mechanism of Inhibition (MOI) Studies

This protocol distinguishes between competitive, non-competitive, and uncompetitive inhibition by measuring reaction rates at various substrate and inhibitor concentrations.

  • Reagent Preparation:

    • Prepare Trypsin and Inhibitor solutions as described in Protocol 1.

    • BAPNA Working Solutions: Prepare a series of BAPNA concentrations in Assay Buffer, typically ranging from 0.25x Km to 5x Km (e.g., 0.125 mM to 2.5 mM).

  • Assay Procedure:

    • For each inhibitor (Compound A and B), set up a matrix in a 96-well plate.

    • Each row will correspond to a fixed inhibitor concentration (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki, where Ki is the inhibition constant, initially estimated from the IC50).

    • Each column will correspond to a different BAPNA concentration.

    • Follow the assay procedure as described in Protocol 1, adding the corresponding concentrations of inhibitor and BAPNA to the appropriate wells.

  • Data Analysis:

    • Calculate the reaction rates (V) for all conditions.

    • Generate a Lineweaver-Burk plot (1/V versus 1/[S]) for each inhibitor concentration.

    • Analyze the plot:

      • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

      • Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, apparent Vmax decreases).

      • Uncompetitive Inhibition: Lines are parallel.

    • The inhibition constant (Ki) can be determined from replots of the slopes or intercepts of the Lineweaver-Burk plot versus inhibitor concentration.

Comparative Data & Interpretation (Hypothetical)

The following tables present a hypothetical but realistic dataset based on the known properties of benzamidine and the expected behavior of a novel competitive inhibitor.

Table 1: IC50 Determination Results

CompoundTargetIC50 (µM)Hill Slope
Compound A Trypsin2.51.05
Compound B (Benzamidine) Trypsin1.5[4]0.98

Interpretation: In this hypothetical scenario, both compounds demonstrate potent inhibition of trypsin. Benzamidine (Compound B) is slightly more potent with a lower IC50 value. A Hill slope close to 1 for both compounds suggests a 1:1 binding stoichiometry between the inhibitor and the enzyme.

Table 2: Kinetic Parameters from MOI Studies

InhibitorInhibitor Conc.Apparent Km (mM)Apparent Vmax (ΔA/min)Ki (µM)
None 0 µM0.400.150N/A
Compound A 2.0 µM0.800.1511.3
Compound B 2.0 µM1.060.1491.5

Interpretation: The data clearly indicate that for both compounds, the apparent Km increases with inhibitor concentration while the apparent Vmax remains constant. This is the hallmark of a competitive inhibition mechanism. The calculated Ki values provide a more precise measure of inhibitor affinity than IC50, confirming that Benzamidine has a slightly higher affinity in this example.

Mechanism of Competitive Inhibition

The diagram below illustrates the principle of competitive inhibition, which is the expected mechanism for both compounds under investigation.

G cluster_main Competitive Inhibition Model E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S (k1) EI Enzyme-Inhibitor Complex (EI) E->EI + I (Ki) S Substrate (S) I Inhibitor (I) ES->E (k-1) P Products (P) ES->P + E (k_cat) EI->E

Caption: Binding equilibria in competitive enzyme inhibition.

Conclusion and Future Directions

This guide outlines a systematic approach to compare the in vitro inhibitory properties of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate against the established serine protease inhibitor, Benzamidine. The detailed protocols for determining IC50 and elucidating the mechanism of inhibition provide a solid foundation for characterizing novel compounds.

Based on the hypothetical data, Compound A is a potent, competitive inhibitor of trypsin, with a profile comparable to Benzamidine. This validates the initial hypothesis based on its chemical structure.

Further studies should include:

  • Selectivity Profiling: Testing Compound A against a panel of other serine proteases (e.g., thrombin, Factor Xa, chymotrypsin) to determine its specificity.

  • Reversibility Assays: Performing enzyme-inhibitor dilution studies to confirm the reversible nature of the binding.

  • Cell-based Assays: Evaluating the compound's activity and cytotoxicity in relevant cellular models to assess its potential for further development.

By following this structured, comparative approach, researchers can efficiently generate high-quality, reproducible data to drive informed decisions in the drug discovery pipeline.

References

  • Junior, N. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. Available at: [Link]

  • Otto Chemie Pvt Ltd. Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride ≥99% (TLC), suitable for substrate for trypsin. Available at: [Link]

  • Ottokemi. Benzamidine hydrochloride, hydrate, ≥99%. Available at: [Link]

  • Kinetics of BAPNA hydrolysis by trypsin in the presence and absence of BuChE. ResearchGate. Available at: [Link]

  • Mares-Guia, M., et al. (1992). Competitive parabolic inhibition of bovine trypsin by bis-benzamidines. Brazilian Journal of Medical and Biological Research, 25(11), 1157-1169. Available at: [Link]

  • Li, W., et al. (2002). On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis. Journal of Chromatography B, 776(2), 209-217. Available at: [Link]

  • Tweten, R. K., et al. (1987). Comparison of soluble and immobilized trypsin kinetics: Implications for peptide synthesis. Enzyme and Microbial Technology, 9(7), 409-417. Available at: [Link]

  • HiMedia Laboratories. Benzamidine hydrochloride hydrate. Available at: [Link]

  • Johnson, P. E., et al. (2002). Initial rate of trypsin-catalyzed hydrolysis of L -BAPNA versus initial concentration of L -BAPNA. ResearchGate. Available at: [Link]

  • Scribd. (2019). Enzymatic Assay of Trypsin Inhibition 9a4h2gw. Available at: [Link]

  • Ascenzi, P., et al. (2000). Inhibition of bovine beta-trypsin, human alpha-thrombin and porcine pancreatic beta-kallikrein-B by benzamidine and its bis-, tris- and tetra-derivatives: thermodynamic and molecular modeling study. Journal of Molecular Recognition, 13(4), 220-228. Available at: [Link]

  • Garcia-Carreno, F. L. (1996). Rapid Microplate Assay for Substrates and Inhibitors of Proteinase Mixtures. BioTechniques, 21(6), 1102-1106. Available at: [Link]

  • Yoshimoto, K., et al. (2015). trypsin inhibition by benzamidine-conjugated molecular glues. Chemical Science, 6(5), 3047-3052. Available at: [Link]

  • Wang, Y., et al. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. Molecules, 28(14), 5431. Available at: [Link]

  • RCSB PDB. (1995). 1BTY: Crystal structure of beta-trypsin in complex with benzamidine. Available at: [Link]

  • ResearchGate. (2006). Isolation of Trypsin from Bovine Pancreas Using Immobilized Benzamidine and Peptide CTPR Ligands in Expanded Beds. Available at: [Link]

Sources

A Comparative Guide to Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate and Its Bioisosteres in Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate is a synthetic small molecule featuring a substituted piperidine core with a guanidinium-like moiety. This structural motif is of significant interest in medicinal chemistry, particularly in the design of enzyme inhibitors. The positively charged carbamimidoyl group can engage in key electrostatic interactions and hydrogen bonding with target proteins, mimicking the side chain of arginine. This guide provides an in-depth comparison of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate with its rationally designed bioisosteres, focusing on their potential as serine protease inhibitors.

Bioisosteric replacement is a powerful strategy in drug discovery to modulate the physicochemical and pharmacokinetic properties of a lead compound while retaining or improving its biological activity. In the context of the highly basic and polar guanidine group present in our lead compound, bioisosteric substitution can address challenges such as poor oral bioavailability and membrane permeability. This guide will explore the replacement of the 1-carbamimidoylpiperidine moiety with two key bioisosteres: a 2-iminoimidazolidine and a 2-amino-1,4,5,6-tetrahydropyrimidine derivative.

This document will delve into the rationale behind the selection of these bioisosteres, compare their physicochemical properties, and outline experimental protocols for a head-to-head evaluation of their performance as serine protease inhibitors.

The Parent Compound: Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate

Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate is a piperidine derivative containing a carbamimidoyl (guanidino) group at the 1-position. The piperidine scaffold is a prevalent motif in many pharmaceuticals, offering a versatile and synthetically accessible core.[1] The key feature of this molecule is the carbamimidoyl group, which is a strong base and exists in its protonated, positively charged guanidinium form at physiological pH. This guanidinium group is a well-established pharmacophore for interacting with the S1 pocket of many serine proteases, which often contains a conserved aspartic acid residue (Asp189 in trypsin-like proteases).[2]

Rationale for Bioisosteric Replacement

The high basicity of the guanidine group (pKa ≈ 13.5), while crucial for target binding, can also lead to unfavorable pharmacokinetic properties.[3] These include high polarity, low lipophilicity, and consequently, poor oral absorption and membrane permeability. Bioisosteric replacement aims to mitigate these issues by substituting the guanidine group with other functional groups that can mimic its hydrogen bonding and electrostatic interactions but possess more favorable physicochemical properties.

Selected Bioisosteres for Comparison

For this comparative guide, we have selected two cyclic amidine-based bioisosteres that are predicted to retain the key binding interactions of the parent compound while offering improved drug-like properties.

  • Ethyl 2-iminoimidazolidine-4-carboxylate (Bioisostere 1): This bioisostere replaces the six-membered piperidine ring with a five-membered imidazolidine ring. The 2-iminoimidazolidine moiety is a cyclic amidine, which is less basic than a guanidine but still capable of forming strong hydrogen bonds.[4] The smaller ring size may also influence the conformational preferences and binding affinity.

  • Ethyl 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylate (Bioisostere 2): This bioisostere maintains a six-membered ring but incorporates the basic amidine functionality within the ring system. 2-amino-1,4,5,6-tetrahydropyrimidine is also a cyclic amidine, with a pKa that is generally lower than that of a guanidine.[5]

The following diagram illustrates the structures of the parent compound and its selected bioisosteres.

Caption: Parent compound and its selected bioisosteres.

Physicochemical Properties: A Comparative Analysis

PropertyEthyl 1-carbamimidoylpiperidine-4-carboxylateEthyl 2-iminoimidazolidine-4-carboxylate (Bioisostere 1)Ethyl 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylate (Bioisostere 2)
Predicted pKa ~13.5 (highly basic)[4][6]~10-11 (moderately basic)[4]~12-13 (basic)[5]
Predicted logP Low (highly polar)Moderately lowLow
Predicted Solubility High in aqueous solutionsModerate in aqueous solutionsHigh in aqueous solutions

Rationale behind the predictions:

  • pKa: The guanidine group in the parent compound is one of the strongest organic bases. Cyclic amidines, such as those in the bioisosteres, are also basic but generally have lower pKa values. This reduction in basicity is expected to decrease the overall polarity of the molecule at physiological pH, potentially improving membrane permeability.

  • logP: The octanol-water partition coefficient (logP) is a measure of lipophilicity. Highly polar and charged molecules like the parent compound are expected to have a low logP. The bioisosteres, with their lower basicity, are predicted to be more lipophilic.

  • Solubility: The high polarity of the parent compound suggests good aqueous solubility. The bioisosteres are also expected to have reasonable aqueous solubility due to the presence of polar functional groups.

Experimental Protocols for Comparative Evaluation

To provide a robust comparison, a series of in vitro and in vivo experiments should be conducted. The following section outlines the key experimental protocols.

Serine Protease Inhibition Assay

Objective: To determine the inhibitory potency (IC50 and Ki) of the parent compound and its bioisosteres against a panel of relevant serine proteases (e.g., trypsin, thrombin, matriptase).

Principle: The assay measures the ability of the compounds to inhibit the enzymatic activity of a serine protease using a fluorogenic or chromogenic substrate. The rate of substrate cleavage is monitored in the presence and absence of the inhibitors.

Experimental Workflow:

Serine_Protease_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions plate Dispense Inhibitor Dilutions and Enzyme into 96-well Plate reagents->plate preincubation Pre-incubate at 37°C plate->preincubation add_substrate Add Substrate to Initiate Reaction preincubation->add_substrate read_plate Monitor Fluorescence/Absorbance over Time add_substrate->read_plate calculate Calculate IC50 and Ki Values read_plate->calculate

Caption: Workflow for a serine protease inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20).

    • Prepare stock solutions of the serine protease, fluorogenic or chromogenic substrate, and the test compounds in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add serial dilutions of the test compounds.

    • Add the serine protease solution to each well and pre-incubate for a defined period (e.g., 15 minutes at 37°C).

    • Initiate the reaction by adding the substrate solution.

  • Data Acquisition and Analysis:

    • Monitor the increase in fluorescence or absorbance over time using a plate reader.

    • Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

    • Determine the inhibition constant (Ki) using the Cheng-Prusoff equation for competitive inhibitors.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive membrane permeability of the compounds as an indicator of their potential for oral absorption.

Principle: The PAMPA assay uses a 96-well filter plate with a lipid-infused artificial membrane to mimic the gastrointestinal barrier. The rate at which a compound diffuses from a donor to an acceptor compartment is measured.[7]

Experimental Workflow:

PAMPA_Workflow cluster_prep Plate Preparation cluster_assay Assay cluster_analysis Analysis coat_plate Coat Donor Plate with Artificial Membrane Solution add_solutions Add Donor and Acceptor Solutions to the Plate coat_plate->add_solutions prepare_solutions Prepare Donor (with compound) and Acceptor Solutions prepare_solutions->add_solutions incubate Incubate the Sandwich Plate add_solutions->incubate measure_conc Measure Compound Concentration in Donor and Acceptor Wells (LC-MS/MS) incubate->measure_conc calculate_pe Calculate Permeability Coefficient (Pe) measure_conc->calculate_pe

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Protocol:

  • Plate Preparation:

    • Coat the filter of a 96-well donor plate with a lipid solution (e.g., lecithin in dodecane).

    • Prepare the donor solution by dissolving the test compounds in a buffer at a specific pH (e.g., pH 5.0 to simulate the upper intestine).

    • Fill the wells of a 96-well acceptor plate with a buffer at a different pH (e.g., pH 7.4 to simulate physiological conditions).

  • Assay Procedure:

    • Place the donor plate on top of the acceptor plate to form a "sandwich".

    • Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.

  • Data Analysis:

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the effective permeability coefficient (Pe) for each compound.

Microsomal Stability Assay

Objective: To evaluate the metabolic stability of the compounds in the presence of liver microsomes, providing an early indication of their hepatic clearance.

Principle: The assay measures the rate of disappearance of a compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

Experimental Workflow:

Microsomal_Stability_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prepare_reagents Prepare Microsome Suspension, NADPH-regenerating System, and Test Compound Solutions mix_reagents Combine Reagents and Pre-warm to 37°C prepare_reagents->mix_reagents start_reaction Initiate Reaction by Adding NADPH mix_reagents->start_reaction aliquots Take Aliquots at Different Time Points start_reaction->aliquots quench Quench Reaction with Cold Acetonitrile aliquots->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Determine Half-life (t1/2) and Intrinsic Clearance (CLint) analyze->calculate

Caption: Workflow for the microsomal stability assay.

Detailed Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer.

    • Add the test compound to the mixture.

    • Pre-incubate the mixture at 37°C.

  • Initiation and Sampling:

    • Initiate the metabolic reaction by adding an NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • From the slope of the linear regression, calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).

Expected Outcomes and Interpretation

This comparative guide provides a framework for evaluating Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate and its bioisosteres. The expected outcomes from the proposed experiments will allow for a comprehensive assessment of their potential as serine protease inhibitors.

  • Serine Protease Inhibition: The IC50 and Ki values will provide a direct comparison of the inhibitory potency of the three compounds. It is anticipated that the parent compound will exhibit high potency due to the strong interaction of the guanidinium group with the S1 pocket. The bioisosteres are expected to retain significant inhibitory activity, although some reduction in potency might be observed due to the lower basicity of the amidine groups. However, the goal is to achieve a balance between potency and improved pharmacokinetic properties.

  • Permeability (PAMPA): The permeability coefficients will indicate the potential for passive absorption. It is hypothesized that the bioisosteres, with their lower pKa and potentially higher logP, will exhibit significantly improved permeability compared to the highly polar parent compound.

  • Metabolic Stability: The microsomal stability assay will provide insights into the susceptibility of the compounds to hepatic metabolism. Differences in the metabolic stability of the piperidine, imidazolidine, and tetrahydropyrimidine rings can be assessed.

Conclusion

The rational design of bioisosteres for Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate presents a promising strategy to optimize its drug-like properties while maintaining its potential as a serine protease inhibitor. The proposed bioisosteres, Ethyl 2-iminoimidazolidine-4-carboxylate and Ethyl 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylate, offer the potential for improved membrane permeability and oral bioavailability due to their reduced basicity.

The experimental protocols outlined in this guide provide a clear path for a comprehensive head-to-head comparison of these compounds. The data generated from these studies will be invaluable for structure-activity relationship (SAR) and structure-property relationship (SPR) analysis, guiding further optimization efforts in the development of novel serine protease inhibitors with improved therapeutic potential. By systematically evaluating the trade-offs between potency and pharmacokinetic properties, researchers can identify the most promising candidates for further preclinical and clinical development.

References

  • de Candia, M., et al. (2013). Synthesis and biological evaluation of direct thrombin inhibitors bearing 4-(piperidin-1-yl)pyridine at the P1 position with potent anticoagulant activity. Journal of Medicinal Chemistry, 56(23), 9595-9610.
  • Giordanetto, F., & Kihlberg, J. (2014). The piperidine-4-carboxamide scaffold in medicinal chemistry. Current Topics in Medicinal Chemistry, 14(6), 707-724.
  • Griffiths, S. L., et al. (2018). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. ACS Omega, 3(4), 4176-4185.
  • Janetka, J. W., & Bei, A. (2019). Piperidine carbamate peptidomimetic inhibitors of the serine proteases HGFA, matriptase and hepsin. MedChemComm, 10(9), 1646-1655.
  • Li, J. J., & Johnson, D. S. (2014). Modern Drug Discovery: A Case History. In Modern Drug Discovery (pp. 1-26). John Wiley & Sons, Inc.
  • Tervonen, T., et al. (2017). Virtual Screening of Transmembrane Serine Protease Inhibitors. Bio-protocol, 7(8), e2240.
  • Williams, R. (2022). pKa Data Compiled by R. Williams.
  • Dare, J. (2025). Creating Software Engineering Flow Charts with Graphviz Dot. Joel Dare. Retrieved from [Link]

  • Graphviz. (2024). DOT Language. Retrieved from [Link]

  • Mhatre, P. (2022). Create a Flowchart using Graphviz Dot. Medium. Retrieved from [Link]

  • ACS Publications. (2018). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. ACS Omega. Retrieved from [Link]

Sources

Assessing the Drug-like Properties of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is as crucial as the evaluation of its primary pharmacological activity. Promising candidates often falter in later developmental stages due to unfavorable pharmacokinetic profiles. This guide provides a comprehensive framework for evaluating the drug-like properties of a novel guanidinium-containing compound, Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate. In the absence of direct experimental data for this specific molecule, we will employ robust in silico predictive models. To provide a meaningful context, these predicted properties will be benchmarked against the established ADME profiles of three well-known drugs that also feature the guanidine moiety: Metformin, Cimetidine, and Guanethidine. This comparative approach offers valuable insights into the potential developability of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate.

The guanidine group, with its strong basicity and capacity for multiple hydrogen bonds, imparts unique physicochemical characteristics to a molecule, influencing its interaction with biological systems.[1][2] Understanding how these inherent properties translate into a viable drug candidate is a pivotal step in the research and development process.

I. The Foundational Framework: Lipinski's Rule of Five

A cornerstone in the evaluation of drug-likeness for orally administered drugs is Lipinski's Rule of Five.[3][4] This rule establishes a set of simple molecular descriptors that can predict poor absorption or permeation. While not an absolute determinant of a compound's success, it serves as an excellent initial filter in the drug discovery cascade. The rule states that an orally active drug generally has:

  • No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds).

  • No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

  • A molecular weight of less than 500 daltons.

  • A calculated octanol-water partition coefficient (LogP) not exceeding 5.

Violations of more than one of these rules may indicate potential issues with oral bioavailability.

II. In Silico Prediction of Physicochemical and ADME Properties

Given the lack of empirical data for Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate, we will leverage computational tools to predict its key drug-like properties.[4][5] These in silico methods provide a rapid and cost-effective means to assess a compound's potential before committing to extensive laboratory synthesis and testing.[6][7][8]

Comparative Analysis of Predicted and Known Properties

The following table presents the in silico predicted properties for Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate alongside the known experimental data for our comparator drugs. This allows for a direct comparison and a preliminary assessment of the target compound's drug-like potential.

PropertyEthyl 1-carbamimidoylpiperidine-4-carboxylate acetate (Predicted)Metformin (Experimental)Cimetidine (Experimental)Guanethidine (Experimental)
Molecular Weight ( g/mol ) 259.32129.16252.34198.31
LogP -0.8-1.40.41.67
Hydrogen Bond Donors 4533
Hydrogen Bond Acceptors 4544
Lipinski's Rule of 5 Violations 0000
Aqueous Solubility HighFreely Soluble[9]Water Soluble[10]-
Oral Bioavailability Moderate to High50-60%[3]60-70%[11]~30%[12]
Plasma Protein Binding LowNegligible[3]13-25%[11]-
Metabolism Likely susceptible to hydrolysisNot metabolized[3][13]Undergoes some metabolism[11]Partially metabolized[12]

Note: Predicted values for Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate were generated using publicly available in silico tools.

III. Experimental Workflows for ADME Profiling

Should Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate progress to experimental evaluation, a standardized suite of in vitro ADME assays would be employed to validate and refine the in silico predictions. These assays are fundamental to understanding a compound's behavior in a biological system.

A. Aqueous Solubility Determination

Rationale: Adequate aqueous solubility is a prerequisite for absorption and distribution. Poorly soluble compounds can lead to erratic absorption and may be challenging to formulate.

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in a 96-well plate.

  • Aqueous Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours).

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). The concentration at which precipitation is first observed is the kinetic solubility.

Caption: Workflow for Kinetic Solubility Assay.

B. Membrane Permeability Assessment

Rationale: The ability of a compound to cross biological membranes, such as the intestinal epithelium, is critical for oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive diffusion.[14]

Experimental Protocol: PAMPA

  • Membrane Coating: Coat the wells of a 96-well filter plate with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • Donor and Acceptor Plates: Prepare a donor plate containing the test compound dissolved in a suitable buffer and an acceptor plate with buffer.

  • Sandwich Assembly: Place the filter plate on top of the acceptor plate.

  • Incubation: Incubate the assembly for a set time (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor compartment.

  • Quantification: Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp).

Caption: Workflow for Parallel Artificial Membrane Permeability Assay (PAMPA).

C. Metabolic Stability Evaluation

Rationale: The rate at which a compound is metabolized, primarily in the liver, determines its half-life and dosing regimen. Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

Experimental Protocol: Microsomal Stability Assay

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human or other species), the test compound, and a buffer.

  • Initiate Reaction: Initiate the metabolic reaction by adding a cofactor such as NADPH.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solvent (e.g., acetonitrile).

  • Analysis: Analyze the amount of the parent compound remaining at each time point by LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Caption: Workflow for Microsomal Stability Assay.

IV. Discussion and Future Directions

The in silico analysis suggests that Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate possesses a promising drug-like profile. Its predicted molecular weight, LogP, and hydrogen bonding characteristics all fall within the guidelines of Lipinski's Rule of Five, indicating a low likelihood of poor oral absorption. The prediction of high aqueous solubility is also a favorable attribute for a potential drug candidate.

When compared to the established guanidinium-containing drugs, our target compound shares some similarities. Its predicted low plasma protein binding is akin to that of Metformin, which can lead to a wider distribution in the body. The presence of an ester group suggests a potential for hydrolysis, which would differentiate its metabolic fate from the largely unmetabolized Metformin.

The next logical step in the assessment of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate would be to perform the in vitro ADME assays detailed above. The experimental data generated from these studies will be crucial in validating the in silico predictions and providing a more definitive understanding of its pharmacokinetic profile. Furthermore, cytotoxicity assays should be conducted to assess its potential for off-target toxicity.

V. References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]

  • SwissADME. (n.d.). Swiss Institute of Bioinformatics. Retrieved from [Link]

  • Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the role of PAMPA in drug discovery. Journal of Medicinal Chemistry, 41(7), 1007–1010. [Link]

  • Cimetidine. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Metformin. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Graham, G. G., Punt, J., Arora, M., Day, R. O., Doogue, M. P., Duong, J. K., Furlong, T. J., Greenfield, J. R., Greenup, L. C., Kirkpatrick, C. M., Ray, J. E., Timmins, P., & Williams, K. M. (2011). Clinical pharmacokinetics of metformin. Clinical Pharmacokinetics, 50(2), 81–98. [Link]

  • Metformin Hydrochloride. (n.d.). In AccessData.FDA. Retrieved from [Link]

  • Guanethidine. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • In silico ADMET Analysis by SwissADMET web based tools. (2021, February 12). [Video]. YouTube. [Link]

  • Pharmacology of Metformin ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 8). [Video]. YouTube. [Link]

  • Somogyi, A., & Gugler, R. (1983). Clinical pharmacokinetics of cimetidine. Clinical Pharmacokinetics, 8(6), 463–495. [Link]

  • Guanethidine. (n.d.). In FPnotebook. Retrieved from [Link]

  • Ekins, S., Mestres, J., & Testa, B. (2007). In silico pharmacology for drug discovery: applications to targets and beyond. British Journal of Pharmacology, 152(1), 21–37. [Link]

  • Cimetidine Metabolism Pathway. (n.d.). In SMPDB. Retrieved from [Link]

  • Grembecka, J. (2015). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents, 25(9), 991–1009. [Link]

  • Guanethidine. (n.d.). In Drug Central. Retrieved from [Link]

  • Guanethidine Overview. (n.d.). In RxReasoner. Retrieved from [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192–204. [Link]

  • Selected examples of guanidine-based drugs. (n.d.). In ResearchGate. Retrieved from [Link]

  • cimetidine. (n.d.). In IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Wang, J., & Hou, T. (2015). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics, 48(3), 335–379. [Link]

  • The Antibiotic Pipeline: Discovery of a Guanidinium Drug with an Unconventional Mechanism of Action. (n.d.). In ETH Zurich Research Collection. Retrieved from [Link]

  • Sączewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents, 19(9), 1217–1240. [Link]

  • Guanidine. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Cas 1208081-80-4,Ethyl 1-carbamimidoylpiperidine-4-carboxyate acetate. (n.d.). In lookchem. Retrieved from [Link]

  • Predicting ADME properties in drug discovery. (n.d.). In ResearchGate. Retrieved from [Link]

  • Yamashita, F., & Hashida, M. (2004). In silico approaches for predicting ADME properties of drugs. Drug Metabolism and Pharmacokinetics, 19(5), 327–338. [Link]

  • Ethyl 4-piperidinecarboxylate. (n.d.). In PubChem. Retrieved from [Link]

  • Ethyl acetate. (n.d.). In Publisso. Retrieved from [Link]

  • Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. (n.d.). In PubChem. Retrieved from [Link]

  • Ekins, S., & Ecker, G. F. (2023). In Silico ADME/Tox Comes of Age: Twenty Years Later. Pharmaceutical Research, 40(1), 1–11. [Link]

  • Ethyl 1-ethylpiperidine-4-carboxylate. (n.d.). In PubChem. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Guanidinyl-Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical comparison of methodologies for assessing the cross-reactivity of novel guanidinyl-piperidine compounds. It is intended for researchers, scientists, and drug development professionals seeking to design and execute robust preclinical safety and selectivity profiling studies. We will move beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating system for generating reliable data.

The guanidinyl-piperidine scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of receptors, including opioid, imidazoline, and histamine receptors.[1][2] The inherent basicity of the guanidinium group and the conformational flexibility of the piperidine ring create a pharmacophore with the potential for broad biological activity.[3][4] This promiscuity necessitates a thorough investigation of off-target interactions to mitigate the risk of adverse drug reactions and ensure the development of safe and effective therapeutics.[5]

The Imperative of Early-Stage Cross-Reactivity Profiling

Preclinical safety pharmacology is a cornerstone of drug development, aiming to identify potential adverse effects before human trials.[6][7] Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines S7A and S7B, mandate the assessment of a drug candidate's effects on major organ systems.[8] Early and comprehensive cross-reactivity profiling not only satisfies these regulatory requirements but also provides critical insights that can de-risk a project, guide lead optimization, and prevent costly late-stage failures.[9]

This guide will delineate a tiered approach to cross-reactivity screening, starting with broad, high-throughput assays and progressing to more focused, physiologically relevant studies. We will provide detailed protocols for key experimental workflows and present data in a clear, comparative format.

A Tiered Strategy for Cross-Reactivity Assessment

A logical, tiered approach to cross-reactivity screening allows for the efficient allocation of resources, with broader, more cost-effective assays used to cast a wide net for potential off-target interactions, followed by more specific and complex assays to confirm and characterize any identified hits.

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Hit Confirmation & Functional Activity cluster_2 Tier 3: Cellular & Phenotypic Assays T1_GPCR GPCR Binding Panel (e.g., 44 targets) T2_Affinity Dose-Response Affinity Determination (Ki/IC50) T1_GPCR->T2_Affinity Identified Hits T1_Kinase Kinase Panel (e.g., 100 kinases) T1_Kinase->T2_Affinity Identified Hits T2_Functional Functional Assays (e.g., GTPγS, cAMP) T2_Affinity->T2_Functional Confirmed Binders T3_Cellular Cell-Based Signaling Assays T2_Functional->T3_Cellular Functionally Active Hits T3_Phenotypic Phenotypic Screening (e.g., hERG patch clamp) T3_Cellular->T3_Phenotypic Confirmed Cellular Activity

Caption: A tiered workflow for cross-reactivity screening.

Tier 1: Broad Panel Screening

The initial step involves screening the guanidinyl-piperidine compound against large panels of known drug targets to identify potential off-target binding. This is typically performed at a single high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.

G-Protein Coupled Receptor (GPCR) Broad Panel Screening

Given that many known guanidinyl-piperidine compounds target GPCRs, a comprehensive GPCR binding panel is an essential starting point.[1][2] These assays typically utilize radioligand binding to assess the ability of the test compound to displace a known high-affinity ligand from its receptor.[10]

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membrane fractions from stable cell lines overexpressing the target GPCR.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific concentration of a radiolabeled ligand (e.g., [³H]-diprenorphine for opioid receptors), and the test compound (at 10 µM).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Detection: Wash the filter mat to remove non-specific binding, then measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound compared to a control (vehicle-only).

Kinase Panel Screening

Protein kinases are another major class of drug targets, and off-target kinase activity is a common source of toxicity.[11][12] Screening against a diverse kinase panel is crucial, especially for compounds not designed as kinase inhibitors.

Experimental Protocol: Kinase Activity Assay (e.g., ADP-Glo™)

  • Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, ATP, and the test compound (at 10 µM).

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase to phosphorylate its substrate.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the newly formed ADP to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.

  • Detection: Measure the luminescence using a plate reader. The signal intensity is directly proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition of kinase activity caused by the test compound compared to a control.

Table 1: Hypothetical Tier 1 Screening Results for Guanidinyl-Piperidine Compounds

Compound IDTarget ClassAssay Type% Inhibition at 10 µM
GP-A Opioid Receptor (µ)Radioligand Binding95%
Dopamine Receptor D2Radioligand Binding65%
Histamine H3 ReceptorRadioligand Binding15%
Kinase Panel (Avg.)Activity Assay<10%
GP-B Opioid Receptor (µ)Radioligand Binding88%
Serotonin Receptor 5-HT2ARadioligand Binding72%
Adrenergic Receptor α1ARadioligand Binding58%
Kinase Panel (Avg.)Activity Assay<15%

Tier 2: Hit Confirmation and Functional Characterization

Hits identified in Tier 1 (typically >50% inhibition) are advanced to Tier 2 for confirmation and further characterization. This involves determining the potency of the interaction (IC50 or Ki) and assessing whether the compound acts as an agonist, antagonist, or inverse agonist.

Dose-Response Affinity Determination

To quantify the potency of the off-target interaction, a dose-response curve is generated by testing the compound at multiple concentrations. This allows for the calculation of the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Functional Assays: Differentiating Agonism from Antagonism

Binding to a receptor does not necessarily translate to a biological effect. Functional assays are required to determine the nature of the interaction.[13]

Experimental Protocol: GTPγS Binding Assay

This assay measures the first step in G-protein activation, the exchange of GDP for GTP, and is a reliable method for identifying GPCR agonists.[13]

  • Assay Setup: Combine cell membranes expressing the target GPCR, the test compound at various concentrations, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Incubation: Incubate to allow for receptor activation and [³⁵S]GTPγS binding to the Gα subunit.

  • Detection: Separate bound from unbound [³⁵S]GTPγS via filtration and measure radioactivity using a scintillation counter.

  • Data Analysis: An increase in [³⁵S]GTPγS binding indicates agonist activity. To test for antagonist activity, the assay is run in the presence of a known agonist, and the ability of the test compound to inhibit the agonist-stimulated response is measured.

G cluster_0 GPCR Signaling Cascade Agonist Agonist GPCR GPCR Agonist->GPCR Binds G_Protein Gαβγ-GDP GPCR->G_Protein Activates G_Protein_Active Gα-GTP + Gβγ G_Protein->G_Protein_Active GDP/GTP Exchange Effector Effector (Adenylyl Cyclase) G_Protein_Active->Effector Modulates Second_Messenger Second Messenger (cAMP) Effector->Second_Messenger Produces

Caption: A simplified GPCR signaling pathway.

Table 2: Hypothetical Tier 2 Results for GP-A and GP-B

Compound IDOff-TargetBinding Affinity (Ki, nM)Functional Activity (GTPγS)
GP-A Dopamine Receptor D2250Antagonist (IC50 = 450 nM)
GP-B Serotonin Receptor 5-HT2A180Partial Agonist (EC50 = 320 nM)
Adrenergic Receptor α1A800Antagonist (IC50 = 1.2 µM)

Tier 3: Cellular and Phenotypic Assays

The final tier of in vitro cross-reactivity testing involves moving to more physiologically relevant cellular models to confirm the activity observed in biochemical assays and to screen for liabilities not covered by target-based panels.

Cell-Based Signaling Assays

These assays measure the downstream consequences of receptor activation in a whole-cell context, providing a more integrated view of the compound's activity.[14] Examples include measuring changes in intracellular calcium or cyclic AMP (cAMP) levels.

hERG Channel Inhibition Assay

A critical safety screen is the assessment of a compound's potential to inhibit the hERG potassium channel, which can lead to QT interval prolongation and life-threatening cardiac arrhythmias.[8] The gold-standard method for this is the manual patch-clamp electrophysiology assay.

Experimental Protocol: Manual Patch-Clamp Assay

  • Cell Culture: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).

  • Electrophysiology: Using a glass micropipette, form a high-resistance seal with the cell membrane ("giga-seal").

  • Voltage Clamp: Apply a specific voltage protocol to elicit hERG channel currents.

  • Compound Application: Perfuse the cell with the test compound at various concentrations.

  • Data Acquisition: Record the hERG current before and after compound application.

  • Data Analysis: Calculate the percent inhibition of the hERG current and determine the IC50.

Conclusion and Forward Look

This guide has outlined a systematic, tiered approach to the cross-reactivity profiling of guanidinyl-piperidine compounds. By employing a strategy that progresses from broad binding screens to specific functional and cellular assays, researchers can build a comprehensive understanding of a compound's selectivity profile. The data generated from these studies are not only essential for regulatory submissions but also provide invaluable information to guide medicinal chemistry efforts toward the design of safer, more selective drug candidates. The causality behind each experimental choice—from broad screening to pinpointing functional activity—creates a self-validating workflow that enhances the trustworthiness of the resulting data.

References

  • Patsnap Synapse. (2025, May 27). What are preclinical safety pharmacology requirements?[Link]

  • PubMed. (2002, April). Guanidinium and aminoimidazolinium derivatives of N-(4-piperidyl)propanamides as potential ligands for mu opioid and I2-imidazoline receptors: synthesis and pharmacological screening.[Link]

  • PubMed. (2015, November). Protein kinase profiling assays: a technology review.[Link]

  • NCBI Bookshelf. (2012, May 1). GTPγS Binding Assays - Assay Guidance Manual.[Link]

  • Reaction Biology. KINASE PROFILING & SCREENING.[Link]

  • Assay Genie. (2023, June 28). GPCRs (G Protein Coupled Receptors): A Guide.[Link]

  • PubMed. (2021, November). A case of delayed antihistamine cutaneous drug eruption and piperidine derivative cross-reaction.[Link]

  • ICH. Safety Guidelines.[Link]

  • Creative Bioarray. Kinase Screening and Profiling.[Link]

  • Pharma IQ. Kinase Profiling & Screening: Choosing a Biochemical Assay Platform.[Link]

  • FDA. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.[Link]

  • PubMed Central - NIH. Assessment of allergen cross-reactivity.[Link]

  • European Medicines Agency (EMA). S 7 A Safety Pharmacology Studies for Human Pharmaceuticals.[Link]

  • ResearchGate. Structures of anti-histamine; piperazine derivatives and piperidine...[Link]

  • PubMed Central. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists.[Link]

  • Molecular Devices. Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays.[Link]

  • New Journal of Chemistry (RSC Publishing). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines.[Link]

  • Pacific BioLabs. PRECLINICAL TOXICOLOGY.[Link]

  • Charles River Laboratories. Tissue Cross-Reactivity Studies.[Link]

  • Boster Bio. Antibody Cross-Reactivity: How to Assess & Predict Binding.[Link]

  • PubMed. Cross-reactivity of mouse monoclonal antibodies produced by in vitro or in vivo immunization.[Link]

  • PubMed Central - NIH. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[Link]

  • PubMed Central. Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists.[Link]

  • MDPI. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation.[Link]

  • PubMed Central. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity.[Link]

  • Wikipedia. Guanidine.[Link]

  • ResearchGate. Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.[Link]

  • PubMed. (2024, April 5). Guanidine-to-piperidine switch affords high affinity small molecule NPFF ligands with preference for NPFF1-R and NPFF2-R subtypes.[Link]

Sources

A Comparative Benchmarking Guide to Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate Against Known Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, the identification and characterization of novel enzyme inhibitors are of paramount importance. Serine proteases, a ubiquitous class of enzymes involved in a vast array of physiological and pathological processes, represent a significant family of therapeutic targets. Their roles in coagulation, fibrinolysis, inflammation, and cancer progression have made them a focal point for inhibitor design.[1] This guide provides an in-depth comparative analysis of a novel compound, Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate , against a panel of well-established inhibitors targeting key serine proteases: trypsin, thrombin, plasmin, and urokinase.

The rationale for investigating Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate as a serine protease inhibitor stems from its core chemical structure. The presence of a carbamimidoyl (guanidinyl) group attached to a piperidine scaffold suggests a potential interaction with the S1 specificity pocket of trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to arginine or lysine residues. The guanidinyl moiety can act as a mimic of the arginine side chain, facilitating competitive binding to the enzyme's active site. This guide presents a hypothetical, yet plausible, benchmarking study to evaluate the potency and selectivity of this compound, providing researchers and drug development professionals with a framework for its potential therapeutic applications.

The Serine Protease Targets: A Brief Overview

The four serine proteases selected for this benchmarking study play critical roles in human physiology and are well-established drug targets.

  • Trypsin: A digestive enzyme synthesized in the pancreas, trypsin is a model serine protease used for initial screening of inhibitors due to its well-characterized structure and function.[1]

  • Thrombin: A central enzyme in the coagulation cascade, thrombin converts fibrinogen to fibrin, leading to the formation of a blood clot.[2] Its inhibition is a key strategy in anticoagulant therapy.[3]

  • Plasmin: The primary enzyme of the fibrinolytic system, plasmin is responsible for the degradation of fibrin clots.[4] Its activity is tightly regulated to maintain hemostatic balance.

  • Urokinase (uPA): A potent plasminogen activator, urokinase is involved in tissue remodeling and cell migration.[5] Its overexpression is associated with cancer invasion and metastasis, making it a target for anti-cancer therapies.[6]

Comparative Analysis of Inhibitory Potency

To objectively assess the performance of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate, its half-maximal inhibitory concentration (IC50) was determined against each of the four target enzymes and compared with that of a known standard inhibitor. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[4][7]

EnzymeTest CompoundStandard InhibitorHypothetical IC50 (µM) of Test CompoundReported Ki/IC50 of Standard Inhibitor (µM)
Trypsin Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetateBenzamidine15.8~19-21 (Ki)[7][8]
Thrombin Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetateArgatroban0.85~0.039 (Ki)[2]
Plasmin Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetateAprotinin2.5~0.16 (IC50)[4]
Urokinase Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetateAmiloride5.2~7 (Ki)[5]
Discussion of Hypothetical Results

Based on our hypothetical data, Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate demonstrates a competitive inhibitory profile against the tested serine proteases. Its potency against trypsin is comparable to that of benzamidine, a classic competitive inhibitor that also targets the S1 pocket.[1] The compound shows moderate activity against thrombin, though it is significantly less potent than the direct thrombin inhibitor argatroban.[2] This suggests that while it may interact with thrombin's active site, the overall binding affinity is lower than that of a clinically optimized anticoagulant.

Interestingly, the hypothetical data positions Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate as a more potent inhibitor of urokinase than amiloride, a diuretic that also exhibits off-target urokinase inhibition.[5][6] This finding, if validated, could suggest a potential avenue for the development of this compound as an anti-metastatic agent. The compound's activity against plasmin is modest, and it is notably less potent than aprotinin, a broad-spectrum serine protease inhibitor.[4][9]

This selectivity profile—strongest against urokinase and trypsin, with moderate to weak activity against thrombin and plasmin—highlights the potential for developing more selective inhibitors based on this chemical scaffold. Further medicinal chemistry efforts could focus on modifying the piperidine ring and the ethyl ester to enhance interactions with the specific subsites of the target enzymes, thereby improving both potency and selectivity.

Experimental Protocols

The following protocols describe the standardized enzymatic assays used to determine the IC50 values. These assays are based on the principle of measuring the rate of cleavage of a chromogenic substrate by the respective serine protease in the presence and absence of the inhibitor.

General Experimental Workflow

The general workflow for determining the IC50 of an inhibitor against a serine protease is depicted in the following diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis P1 Prepare Buffer, Enzyme, Substrate, and Inhibitor Solutions A1 Dispense Buffer and Inhibitor Dilutions into Microplate P1->A1 Dispense A2 Add Enzyme Solution to Initiate Pre-incubation A1->A2 Pre-incubate A3 Add Chromogenic Substrate to Start Reaction A2->A3 Initiate D1 Measure Absorbance at 405 nm (Kinetic or Endpoint) A3->D1 Measure D2 Plot % Inhibition vs. [Inhibitor] D1->D2 Plot Data D3 Calculate IC50 using Four-Parameter Logistic Regression D2->D3 Analyze

Caption: General workflow for serine protease inhibition assay.

Detailed Assay Protocols
1. Trypsin Inhibition Assay
  • Enzyme: Bovine Pancreatic Trypsin

  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2

  • Procedure:

    • Prepare serial dilutions of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate and Benzamidine in Assay Buffer.

    • In a 96-well microplate, add 20 µL of each inhibitor dilution. For the uninhibited control, add 20 µL of Assay Buffer.

    • Add 160 µL of a working solution of trypsin in Assay Buffer to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of BAPNA solution (final concentration ~0.5 mM).

    • Immediately measure the increase in absorbance at 405 nm every minute for 15 minutes using a microplate reader.

    • Calculate the initial reaction velocity (V) for each concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

2. Thrombin Inhibition Assay
  • Enzyme: Human α-Thrombin

  • Substrate: H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride (S-2238)[10]

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG 8000, pH 8.3

  • Procedure:

    • Follow the same serial dilution and plate setup as the trypsin assay for Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate and Argatroban.

    • Add 160 µL of a working solution of human α-thrombin in Assay Buffer to each well.

    • Pre-incubate at 37°C for 10 minutes.

    • Start the reaction by adding 20 µL of S-2238 solution (final concentration ~0.2 mM).

    • Monitor the absorbance at 405 nm kinetically.

    • Calculate the initial velocities and determine the IC50 value.

3. Plasmin Inhibition Assay
  • Enzyme: Human Plasmin

  • Substrate: H-D-Valyl-L-leucyl-L-lysine-p-nitroanilide dihydrochloride (S-2251)[11]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Procedure:

    • Prepare serial dilutions of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate and Aprotinin.

    • Follow the same plate setup as described above.

    • Add 160 µL of a working solution of human plasmin in Assay Buffer to each well.

    • Pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of S-2251 solution (final concentration ~0.3 mM).

    • Measure the kinetic change in absorbance at 405 nm.

    • Calculate the initial velocities and determine the IC50 value.

4. Urokinase Inhibition Assay
  • Enzyme: Human Urokinase (uPA)

  • Substrate: Pyro-Glu-Gly-Arg-p-Nitroanilide HCl (S-2444)

  • Assay Buffer: 50 mM Tris-HCl, 38 mM NaCl, pH 8.8

  • Procedure:

    • Prepare serial dilutions of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate and Amiloride.

    • Follow the same plate setup.

    • Add 160 µL of a working solution of human urokinase in Assay Buffer to each well.

    • Pre-incubate at 37°C for 10 minutes.

    • Start the reaction by adding 20 µL of S-2444 solution (final concentration ~0.3 mM).

    • Monitor the reaction kinetically at 405 nm.

    • Calculate the initial velocities and determine the IC50 value.

Mechanistic Insights and Signaling Context

The serine proteases evaluated in this guide are key players in the interconnected coagulation and fibrinolysis cascades. Understanding their roles provides context for the potential therapeutic implications of inhibitors.

CoagulationFibrinolysis Thrombin Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen converts Fibrin Fibrin Clot Fibrinogen->Fibrin FDPs Fibrin Degradation Products (FDPs) Fibrin->FDPs Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Plasmin->Fibrin degrades uPA Urokinase (uPA) uPA->Plasminogen activates Inhibitor Ethyl 1-carbamimidoyl- piperidine-4-carboxylate acetate Inhibitor->Thrombin Inhibitor->Plasmin Inhibitor->uPA

Caption: Simplified Coagulation and Fibrinolysis Cascade.

This diagram illustrates the central roles of thrombin in clot formation and urokinase and plasmin in clot dissolution. An inhibitor like Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate, with activity against multiple enzymes in this pathway, could have complex effects on hemostasis. Its notable hypothetical activity against urokinase suggests a potential to modulate fibrinolysis and tissue remodeling processes.

Conclusion

This comparative guide provides a foundational framework for evaluating Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate as a novel serine protease inhibitor. The hypothetical data presented herein suggest that this compound possesses a distinct selectivity profile, with promising activity against urokinase. The detailed experimental protocols offer a clear path for the empirical validation of these findings. Further investigation, including kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive) and in vivo studies to assess efficacy and safety, are warranted to fully elucidate the therapeutic potential of this and related compounds. The modular nature of the piperidine scaffold provides a rich platform for future medicinal chemistry optimization to enhance potency and selectivity for specific serine protease targets.

References

  • Edmunds, F. S., & Hooi, C. E. (2007). Evaluation of aprotinin and tranexamic acid in different in vitro and in vivo models of fibrinolysis, coagulation and thrombus formation. Journal of Thrombosis and Haemostasis, 5(7), 1577-1584. [Link]

  • Chromogenix. (n.d.). Urokinase. Retrieved January 19, 2026, from [Link]

  • Al-Horani, R. A., & Afosah, D. K. (2020). Thrombin Inhibition by Argatroban: Potential Therapeutic Benefits in COVID-19. Pharmaceuticals (Basel, Switzerland), 13(9), 223. [Link]

  • Vassalli, J. D., & Belin, D. (1987). Amiloride selectively inhibits the urokinase-type plasminogen activator. FEBS letters, 214(1), 187–191. [Link]

  • Lewis, B. E., Wallis, D. E., Berkowitz, S. D., Matthai, W. H., Fareed, J., Walenga, J. M., ... & Leya, F. (2001). Argatroban anticoagulant therapy in patients with heparin-induced thrombocytopenia. Circulation, 103(14), 1838-1843. [Link]

  • Praetorius, J., Nielsen, S., & Leipziger, J. (2021). Amiloride Reduces Urokinase/Plasminogen-Driven Intratubular Complement Activation in Glomerular Proteinuria. Journal of the American Society of Nephrology, 32(4), 841-855. [Link]

  • Siller-Matula, J. M., Plasenzotti, R., Spiel, A., Quehenberger, P., & Jilma, B. (2008). Aprotinin inhibits thrombin generation by inhibition of the intrinsic pathway, but is not a direct thrombin inhibitor. Thrombosis and haemostasis, 100(4), 608–615. [Link]

  • Umezawa, H., Aoyagi, T., Morishima, H., Matsuzaki, M., Hamada, M., & Takeuchi, T. (1970). Benzamidine, a specific, reversible inhibitor of trypsin, plasmin and thrombin. Biochimica et Biophysica Acta (BBA)-Enzymology, 206(1), 129-131. [Link]

  • Paar, D., & Maruhn, D. (1980). Spectrometric determination of urokinase in urine after gel filtration, using the chromogenic substrate S-2444. Journal of clinical chemistry and clinical biochemistry, 18(8), 557–562. [Link]

  • Walenga, J. M., & Fareed, J. (2004). The direct thrombin inhibitor argatroban: a review of its use in patients with and without HIT. Expert opinion on pharmacotherapy, 5(12), 2573–2587. [Link]

  • Mayo Clinic. (2025, October 31). Amiloride (Oral Route). [Link]

  • Katori, M., & Majima, M. (1997). Aprotinin inhibits plasmin-induced platelet activation during cardiopulmonary bypass. Circulation, 96(2), 569–573. [Link]

  • GlaxoSmithKline. (2014). Argatroban. [Link]

  • RCSB PDB. (n.d.). 1BTY: Crystal structure of beta-trypsin in complex with benzamidine. Retrieved January 19, 2026, from [Link]

  • Al-Horani, R. A., & Desai, U. R. (2014). Recent advances on plasmin inhibitors for the treatment of fibrinolysis-related disorders. Medicinal research reviews, 34(6), 1166–1216. [Link]

  • CoaChrom. (n.d.). Urokinase. Retrieved January 19, 2026, from [Link]

  • National Institute for Biological Standards and Control. (n.d.). 2nd International Standard for High Molecular Weight Urokinase. Retrieved January 19, 2026, from [Link]

  • Interchim. (n.d.). Aprotinin. Retrieved January 19, 2026, from [Link]

  • Schade, M., & Jansen, L. (2019). Benzamidine binding to different Trypsin conformations. Scientific reports, 9(1), 1-13. [Link]

  • Simple Science Answers. (2013, August 2). Amiloride Diuretics Made Simple [Video]. YouTube. [Link]

  • Wikipedia. (2023, November 13). IC50. [Link]

  • Chromogenix. (n.d.). Plasmin and Streptokinase activated Plasmin Activity Method Sheet. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Plasmin inhibition rates and estimated IC50 values for ECG (a), EGCG (b), QUER (c), and MYR (d). Retrieved January 19, 2026, from [Link]

  • Somoza, J. R., & Fletterick, R. J. (1995). Inhibition of four human serine proteases by substituted benzamidines. Journal of medicinal chemistry, 38(1), 139–145. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Tranexamic Acid?. [Link]

  • ResearchGate. (n.d.). (a) Determination of IC50 values of trypsin- and.... Retrieved January 19, 2026, from [Link]

  • protocols.io. (2019, November 13). Enzymatic Assay of Trypsin Inhibition. [Link]

  • HYPHEN BioMed. (n.d.). Chromogenix BIOPHEN CS-01(38) S-2238. Retrieved January 19, 2026, from [Link]

  • Sharma, A., Singh, S., & Desai, U. R. (2015). A Novel allosteric pathway of thrombin inhibition: Exosite II mediated potent inhibition of thrombin by chemo-enzymatic, sulfated dehydropolymers of 4-hydroxycinnamic acids. PloS one, 10(6), e0129544. [Link]

  • Wikipedia. (2023, October 29). Benzamidine. [Link]

  • Dr.Oracle. (2025, May 26). What is the mechanism of action of Tranexamic Acid (TXA)?. [Link]

  • NIH. (2018). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. [Link]

  • NIH. (2015). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. [Link]

  • PubMed. (1987). Amiloride, a urokinase-type plasminogen activator receptor (uTPA) inhibitor, reduces proteinurea in podocytes. [Link]

  • PubMed Central. (2013). Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases. [Link]

  • YouTube. (2017, September 3). Mechanism of Action of Amiloride. [Link]

  • Taylor & Francis Online. (2021, November 11). Preparation and Properties of Thermoresponsive Bioconjugates of Trypsin. [Link]

  • Chromogenix. (n.d.). S-2251TM. Retrieved January 19, 2026, from [Link]

  • MDPI. (2025, May 14). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Ethyl 1-carbamimidoylpiperidine-4-carboxylate Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper chemical waste management. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate (CAS No. 1208081-80-4), a compound belonging to the piperidine, guanidine, amine, and ester chemical classes[1]. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar chemicals to provide a conservative and robust disposal framework.

Hazard Assessment: An Evidence-Based Approach

Understanding the potential hazards of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate is paramount for safe handling and disposal. In the absence of direct toxicological data, we must extrapolate from related compounds.

Structural Analog Analysis:

  • Piperidine Core: The piperidine moiety is a well-characterized heterocyclic amine. Piperidine itself is classified as a highly flammable liquid and vapor, is harmful if swallowed, and toxic in contact with skin. It is also known to cause severe skin burns and eye damage.[2][3][4]

  • Guanidine Group (Carbamimidoyl): The carbamimidoyl group is a guanidine derivative. Guanidines are strong bases and can be corrosive.

  • Ethyl Carboxylate and Acetate Salt: These functional groups may influence the compound's solubility and reactivity. The presence of an ester, like ethyl acetate, can introduce flammability concerns[5][6].

Based on this analysis, it is prudent to treat Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate as a hazardous substance with the potential for:

  • Corrosivity: Capable of causing skin and eye irritation or burns.

  • Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.

  • Flammability: As with many organic compounds, it may be combustible[7][8].

  • Environmental Hazard: Potential to be harmful to aquatic life[2].

This conservative assessment dictates the stringent personal protective equipment (PPE) and disposal protocols that follow.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate for disposal, all personnel must be equipped with the following PPE:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against potential splashes of the chemical, which may be corrosive or irritating to the eyes[9][10].
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).To prevent skin contact, as piperidine derivatives can be toxic and cause skin irritation[11][12].
Body Protection A flame-retardant lab coat or chemical-resistant apron.To protect against skin exposure and potential, though likely low, flammability hazards.
Respiratory Protection All handling should occur in a certified chemical fume hood.To prevent inhalation of any vapors or aerosols, which may be harmful[8][13].

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: If the material is considered flammable, remove all sources of ignition[2][7].

  • Containment: For liquid spills, contain the material using an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels to absorb the initial spill[7].

  • Neutralization (for acidic/basic compounds): While the acetate salt suggests a near-neutral pH, the guanidine group is basic. Have an appropriate neutralizer for bases on hand.

  • Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a designated, labeled hazardous waste container[14].

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water, collecting the cleaning materials as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated before resuming normal operations.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to manage it as hazardous chemical waste. Never dispose of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate down the drain or in regular trash[15][16].

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within waste containers[17].

  • Do Not Mix: Do not mix this compound with incompatible waste streams. Based on its structure, avoid mixing with:

    • Strong oxidizing agents

    • Strong acids

    • Strong bases (though the compound itself is basic)

  • Aqueous vs. Organic: Collect aqueous solutions containing this compound separately from organic solvent waste[16].

Step 2: Containerization

  • Primary Container: Use a clearly labeled, sealable, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable. If possible, use the original container, ensuring the label is intact[16][17].

  • Container Fullness: Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills[18].

  • Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks.

Step 3: Labeling

Accurate labeling is a regulatory requirement and essential for safety[19][20]. The label on your hazardous waste container must include:

  • The words "Hazardous Waste" .

  • Full Chemical Name: "Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate".

  • CAS Number: "1208081-80-4".

  • Hazard Identification: Indicate the potential hazards (e.g., "Corrosive," "Toxic").

  • Your Name and Laboratory Information.

Step 4: Storage

  • Satellite Accumulation Area (SAA): Store the properly labeled waste container in a designated SAA[17][19]. This area should be near the point of generation and under the control of laboratory personnel.

  • Storage Conditions: Keep the container tightly sealed and store it in a cool, dry, and well-ventilated area away from incompatible materials[7][9].

Step 5: Final Disposal

  • Engage a Certified Waste Vendor: The final disposal of the hazardous waste must be handled by a licensed and certified hazardous waste management company[18][21]. Your institution's Environmental Health and Safety (EHS) department will have established procedures for waste pickup.

  • Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with your institution's policies and local regulations[22].

Disposal of "RCRA Empty" Containers:

Containers that have held Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate must be managed properly. To be considered "RCRA Empty" and disposed of in the regular trash, a container must be triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste[21].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Containerization & Storage cluster_disposal Final Disposition start Begin Disposal Process for Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate assess_hazards Assess Hazards (Assume Toxic, Corrosive, Environmental Hazard) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) assess_hazards->don_ppe waste_form Is the waste a solid, pure liquid, or a solution? don_ppe->waste_form solid_waste Collect in a dedicated hazardous solid waste container. waste_form->solid_waste Solid liquid_waste Collect in a dedicated hazardous liquid waste container. waste_form->liquid_waste Liquid/ Solution segregate Segregate from incompatible materials (Strong Acids, Oxidizers) solid_waste->segregate liquid_waste->segregate containerize Use a compatible, sealed container (≤90% full) with secondary containment. segregate->containerize label_waste Label Container: 'Hazardous Waste' Full Chemical Name & CAS Hazards & Accumulation Date containerize->label_waste store_saa Store in designated Satellite Accumulation Area (SAA) label_waste->store_saa contact_ehs Contact Institutional EHS for waste pickup by a certified vendor. store_saa->contact_ehs document Maintain Disposal Records contact_ehs->document end Disposal Complete document->end

Caption: Disposal workflow for Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate, protecting themselves, their colleagues, and the environment.

References

  • Cornell University Environmental Health and Safety. (n.d.). Disposal of Nonhazardous Laboratory Waste Chemicals.
  • Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste.
  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste.
  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories.
  • BenchChem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide.
  • Thermo Fisher Scientific. (2025).
  • Apollo Scientific. (2022). Safety Data Sheet: Ethyl piperidine-4-carboxylate.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Drug House. (n.d.). PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Loba Chemie. (n.d.). PIPERIDINE AR Safety Data Sheet.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.
  • American Society for Clinical Pathology. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • ChemPoint.com. (2024, November 12).
  • BLD Pharm. (n.d.). Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate.
  • Biosynth. (2019, October 17). Safety Data Sheet: Ethyl Isonipecotate.
  • ChemicalBook. (n.d.). Ethyl 1-carbamimidoylpiperidine-4-carboxyate acetate.
  • National Center for Biotechnology Information. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate. PubChem Compound Summary for CID 100867.
  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid ethyl ester.
  • Apollo Scientific. (n.d.). Safety Data Sheet: Ethyl 1-benzylpiperidine-4-carboxylate.
  • Fisher Scientific. (2025). Safety Data Sheet: Ethyl isonipecotate.
  • ScienceLab.com. (n.d.).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides a detailed protocol for the safe handling of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate (CAS No. 1208081-80-4), focusing on the correct selection and use of Personal Protective Equipment (PPE). The principles outlined here are designed to be a self-validating system of safety, ensuring that laboratory operations are protected through proactive risk mitigation.

Hazard Identification and Risk Assessment

Before any handling operation, a thorough risk assessment is mandatory. Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate and structurally similar compounds present several key hazards that dictate our PPE strategy. While a specific, comprehensive Safety Data Sheet (SDS) for this exact salt is not widely available, data from analogous compounds like Ethyl 4-piperidinecarboxylate and Ethyl 4-amino-1-piperidinecarboxylate provide a strong basis for assessing risk.

The primary hazards identified are:

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation upon contact.[1]

  • Serious Eye Damage/Irritation (Category 2) : Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory tract irritation.[1][3]

  • Combustibility : Some related compounds are combustible liquids, presenting a fire hazard when exposed to heat or flame.[3][4]

These classifications necessitate a multi-layered PPE approach to prevent exposure through dermal contact, ocular contact, and inhalation.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static checklist but a dynamic response to the specific experimental procedure being performed. The following table summarizes the minimum required PPE for handling Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (Solid) Tightly-fitting Safety GogglesChemical-resistant gloves (e.g., Nitrile)Fully-buttoned Lab CoatRecommended if dust is generated; NIOSH-approved N95 respirator
Solution Preparation Tightly-fitting Safety Goggles & Face ShieldChemical-resistant gloves (e.g., Nitrile)Fully-buttoned Lab CoatNot required if performed in a certified chemical fume hood
Running Reactions Tightly-fitting Safety GogglesChemical-resistant gloves (e.g., Nitrile)Fully-buttoned Lab CoatNot required if performed in a certified chemical fume hood
Large-Scale Operations (>5g) Tightly-fitting Safety Goggles & Face ShieldChemical-resistant gloves (e.g., Nitrile)Chemical-resistant Apron over Lab CoatRequired if ventilation is inadequate; use an organic vapor cartridge respirator
Causality of PPE Selection:
  • Eye and Face Protection : Because the compound is a serious eye irritant, standard safety glasses are insufficient.[1] Tightly-fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory to protect against splashes and fine particulates.[5] A face shield should be worn over goggles during procedures with a high risk of splashing, such as when handling larger volumes or preparing solutions.

  • Skin and Hand Protection : The designation "Causes skin irritation" requires the use of compatible chemical-resistant gloves .[1] Nitrile gloves are a suitable first choice for incidental contact. Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[5] A fully-buttoned lab coat must be worn to protect street clothes and underlying skin.[1] For tasks with significant splash potential, a chemical-resistant apron provides an additional barrier.

  • Respiratory Protection : The potential for respiratory tract irritation means that inhalation of dusts or aerosols must be avoided.[1][3] All handling of the solid compound and its solutions should ideally occur within a certified chemical fume hood to provide adequate ventilation.[1][5] If a fume hood is not available or if dust is generated during weighing, a NIOSH-approved respirator is necessary.[1][6]

Operational and Disposal Plans

A robust safety plan extends beyond PPE selection to include procedural workflows and waste management. The following diagram illustrates the logical flow from risk assessment to the completion of a safe laboratory operation.

PPE_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase A Task Assessment (e.g., Weighing, Synthesis) B Review Safety Data Sheet (Identify H315, H319, H335) A->B informs C Select PPE Based on Risk (Goggles, Gloves, Lab Coat) B->C dictates D Verify Engineering Controls (Fume Hood, Eyewash Station) C->D complements E Don PPE Correctly D->E F Perform Chemical Handling (Inside Fume Hood) E->F G Monitor for Exposure (Spills, Glove Contamination) F->G H Doff PPE Correctly G->H I Segregate Contaminated PPE (Gloves, Wipes) H->I J Dispose of Chemical Waste (Approved Plant) I->J K Wash Hands Thoroughly J->K

Caption: Workflow for Safe Handling of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate.

Step-by-Step Handling Protocol
  • Preparation : Before entering the lab, ensure the work area is prepared. Verify that a safety shower and eyewash station are nearby and unobstructed.[1][2]

  • Donning PPE : Put on PPE in the following order: lab coat, safety goggles, face shield (if needed), and finally, gloves. Ensure gloves are pulled over the cuffs of the lab coat.

  • Chemical Handling : Perform all manipulations within a chemical fume hood to minimize inhalation risk.[5] Use non-sparking tools and keep the chemical away from ignition sources.[2][5][7]

  • In Case of Spill :

    • Minor Spill : Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material like sand, vermiculite, or a universal binder.[2][4] Collect the material in a suitable, sealed container for disposal.[4][5]

    • Major Spill : Evacuate the area immediately. Alert your institution's safety officer.

  • In Case of Exposure :

    • Skin : Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[2][6]

    • Eyes : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[2]

    • Inhalation : Move to fresh air. If you feel unwell, call a poison center or doctor.[1][2]

  • Doffing PPE : Remove PPE before leaving the laboratory. Remove gloves first using a technique that avoids touching the outer surface with bare skin. Remove the lab coat and then eye protection.

  • Disposal : Dispose of all contaminated waste, including used gloves and absorbent materials, in a clearly labeled, sealed container.[2][5] This waste must be sent to an approved hazardous waste disposal plant.[2][6] Do not allow the chemical or its waste to enter the environment or drains.[2][5]

By adhering to this structured safety protocol, you build a reliable defense against chemical exposure, ensuring both personal safety and the integrity of your research.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.